Tetradecyltrimethylammonium chloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
trimethyl(tetradecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYYIKYYFSTQRU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041289 | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4574-04-3 | |
| Record name | Tetradecyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4574-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyltrimethylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(tetradecyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV7NJU3FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tetradecyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tetradecyltrimethylammonium chloride (TDTMAC), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and industry. This document details the underlying chemical principles, experimental protocols, and analytical methods for the preparation and purification of high-purity TDTMAC.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is a two-step process. The first step involves the conversion of a long-chain fatty alcohol, 1-tetradecanol (B3432657), into the corresponding alkyl halide, 1-chlorotetradecane (B127486). The second step is the quaternization of trimethylamine (B31210) with 1-chlorotetradecane to yield the final product.
Step 1: Synthesis of 1-Chlorotetradecane from 1-Tetradecanol
The conversion of 1-tetradecanol to 1-chlorotetradecane is typically achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a catalyst and a non-polar solvent.
Reaction: CH₃(CH₂)₁₂CH₂OH + SOCl₂ → CH₃(CH₂)₁₂CH₂Cl + SO₂ + HCl
A detailed experimental protocol, based on analogous procedures for similar long-chain alkyl chlorides, is provided below.[1][2]
Experimental Protocol: Synthesis of 1-Chlorotetradecane
-
Materials:
-
1-Tetradecanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (catalyst)
-
Petroleum ether (solvent)
-
Saturated sodium chloride solution
-
10-30% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 1-tetradecanol, pyridine, and petroleum ether. The molar ratio of 1-tetradecanol to thionyl chloride is typically in the range of 1:1.1 to 1:1.5. The molar ratio of 1-tetradecanol to pyridine is approximately 1:0.4.[1]
-
Stir the mixture and heat to 50-70°C.
-
Slowly add thionyl chloride from the dropping funnel. The addition is exothermic, and the temperature should be carefully controlled.
-
During the addition and subsequent reaction, the generated gases (SO₂ and HCl) are typically removed and neutralized in an alkali trap.
-
After the addition is complete, continue the reaction at 60-70°C for approximately 1.5-4 hours, or until the evolution of gas ceases.[1][2]
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium chloride solution, 10-30% sodium hydroxide solution, and again with saturated sodium chloride solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Distill the filtrate under reduced pressure to remove the petroleum ether and isolate the 1-chlorotetradecane. The product is a colorless to light-yellow liquid.
-
| Parameter | Value/Range | Reference |
| Molar Ratio (1-Tetradecanol:Thionyl Chloride) | 1:1.1 - 1:1.5 | [1] |
| Molar Ratio (1-Tetradecanol:Pyridine) | 1:0.4 | [1] |
| Reaction Temperature | 50-70°C | [1] |
| Reaction Time | 1.5-4 hours | [1][2] |
| Expected Yield | >90% | [1] |
Table 1: Reaction Parameters for the Synthesis of 1-Chlorotetradecane
Step 2: Synthesis of this compound
The second step involves the quaternization of trimethylamine with the synthesized 1-chlorotetradecane. This is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine attacks the carbon atom bonded to the chlorine atom in 1-chlorotetradecane.
Reaction: CH₃(CH₂)₁₂CH₂Cl + (CH₃)₃N → [CH₃(CH₂)₁₃N(CH₃)₃]⁺Cl⁻
A detailed experimental protocol, based on analogous procedures for similar quaternary ammonium salts, is provided below.[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Chlorotetradecane
-
Trimethylamine (gas or solution in a polar organic solvent)
-
Polar organic solvent (e.g., acetonitrile)
-
Anhydrous ether (for washing)
-
-
Procedure:
-
Introduce a solution of trimethylamine in a polar organic solvent (e.g., acetonitrile) into a high-pressure autoclave. The molar ratio of 1-chlorotetradecane to trimethylamine is typically around 1:1.1 to 1:1.2.[1]
-
Add 1-chlorotetradecane to the autoclave.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 3-8 hours.[1][2] The pressure in the autoclave will increase due to the vapor pressure of the solvent and trimethylamine.
-
After the reaction is complete, cool the autoclave to room temperature.
-
The crude product, which is a white solid, is collected by filtration or centrifugation.
-
Wash the crude product with anhydrous ether multiple times to remove unreacted starting materials and byproducts.
-
Dry the purified product under vacuum to obtain this compound as a white powder.
-
| Parameter | Value/Range | Reference |
| Molar Ratio (1-Chlorotetradecane:Trimethylamine) | 1:1.1 - 1:1.2 | [1] |
| Solvent | Acetonitrile (B52724) | [1] |
| Reaction Temperature | 90-100°C | [1][2] |
| Reaction Time | 3-8 hours | [1][2] |
| Expected Yield | >90% | [1] |
| Expected Purity | >98% | [1] |
Table 2: Reaction Parameters for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of TDTMAC.
Purification of this compound
The purity of TDTMAC is crucial for its intended applications. Several methods can be employed for its purification, with the choice depending on the nature of the impurities and the desired final purity.
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization of TDTMAC
-
Solvent Selection: The ideal solvent for recrystallization should dissolve TDTMAC sparingly at room temperature but have high solubility at elevated temperatures. Common solvent systems for quaternary ammonium salts include mixtures of a polar solvent (e.g., ethanol, methanol (B129727), acetone) and a non-polar co-solvent (e.g., hexane, ethyl acetate).[3] The optimal solvent or solvent mixture for TDTMAC should be determined experimentally.
-
Procedure:
-
Dissolve the crude TDTMAC in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
| Solvent System Examples | Comments | Reference |
| Ethanol/Water | A common system for polar compounds. | [4] |
| Acetone/Hexane | Good for compounds with intermediate polarity. | [3] |
| Methanol/Ether | Can be effective for precipitating salts. | General knowledge |
Table 3: Potential Recrystallization Solvent Systems for TDTMAC
Column Chromatography
For the removal of impurities with similar solubility profiles, column chromatography can be an effective purification method.
Experimental Protocol: Column Chromatography of TDTMAC
-
Stationary Phase: Due to the polar nature of TDTMAC, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.
-
Mobile Phase (Eluent): A polar solvent or a mixture of solvents is required to elute the highly polar TDTMAC. The eluent composition needs to be optimized to achieve good separation from impurities. A common mobile phase for polar compounds on silica gel is a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).
-
Procedure:
-
Prepare a column with the chosen stationary phase.
-
Dissolve the crude TDTMAC in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified TDTMAC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
| Stationary Phase | Mobile Phase Examples | Comments |
| Silica Gel | Dichloromethane/Methanol gradient | A common system for separating compounds of varying polarity. |
| Alumina (neutral) | Ethyl Acetate/Ethanol gradient | Can be effective for polar and basic compounds. |
Table 4: Potential Column Chromatography Systems for TDTMAC Purification
Caption: Workflow for the purification of TDTMAC by recrystallization.
Analytical Characterization
To confirm the identity and purity of the synthesized TDTMAC, various analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The NMR spectra of TDTMAC will show characteristic signals for the protons and carbons in the tetradecyl chain and the trimethylammonium headgroup.
-
¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the tetradecyl chain, a large multiplet for the methylene (B1212753) groups of the chain, a multiplet for the methylene group adjacent to the nitrogen, and a singlet for the nine protons of the three methyl groups on the nitrogen.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, allowing for confirmation of the carbon skeleton.
| Technique | Expected Chemical Shifts (ppm) - Approximate |
| ¹H NMR | ~0.8 (t, 3H, -CH₃), ~1.2-1.4 (m, 22H, -(CH₂)₁₁-), ~1.7 (m, 2H, -CH₂-CH₂-N-), ~3.3 (m, 2H, -CH₂-N-), ~3.4 (s, 9H, -N(CH₃)₃) |
| ¹³C NMR | ~14, ~22-32 (multiple peaks), ~53, ~67 |
Table 5: Expected NMR Data for this compound (Note: Exact chemical shifts can vary depending on the solvent and instrument.)
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for assessing the purity of chemical compounds. For quaternary ammonium compounds like TDTMAC, which lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often used for detection.[5]
Experimental Protocol: HPLC Analysis of TDTMAC
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient elution may be necessary to achieve good separation.
-
Detector: ELSD or MS.
-
Procedure:
-
Prepare a standard solution of TDTMAC of known concentration.
-
Prepare a solution of the synthesized and purified TDTMAC.
-
Inject the solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
| Parameter | Example Conditions | Reference |
| Column | C18 Reverse-Phase | [6] |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate buffer | [5] |
| Detector | ELSD or Mass Spectrometer | [5] |
| Flow Rate | 0.5 - 1.0 mL/min | General knowledge |
Table 6: Example HPLC Parameters for TDTMAC Analysis
Caption: Workflow for the analytical characterization of TDTMAC.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. The described two-step synthesis is a robust and high-yielding method. Subsequent purification by recrystallization or column chromatography, followed by rigorous analytical characterization using NMR and HPLC, can provide high-purity TDTMAC suitable for a wide range of research and development applications. The provided experimental protocols and tabulated data serve as a valuable resource for scientists and professionals in the field.
References
- 1. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 2. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
Determining the Critical Micelle Concentration of Tetradecyltrimethylammonium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of tetradecyltrimethylammonium chloride (TTAC), a cationic surfactant of significant interest in research and pharmaceutical applications. This document outlines detailed experimental protocols for common determination techniques, presents quantitative data, and includes visualizations to facilitate understanding of the underlying processes.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic tail and a hydrophilic head group.[1][2] In aqueous solutions, as the concentration of a surfactant like TTAC increases, its molecules initially adsorb at the air-water interface, leading to a decrease in surface tension.[3][4][5] Upon saturation of the interface, a phenomenon known as micellization occurs, where the surfactant monomers self-assemble into colloidal aggregates called micelles.[1][3] The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC).[3][5] The CMC is a crucial physicochemical parameter, as many properties of the surfactant solution, such as conductivity, surface tension, and solubilization capacity, exhibit a distinct change at this concentration.[3]
The CMC of a surfactant is influenced by several factors, including the length of the hydrophobic alkyl chain, the nature of the head group, temperature, and the presence of electrolytes or other additives.[5][6] For instance, the CMC of alkyltrimethylammonium chlorides, including TTAC, has been observed to decrease with an increasing length of the alkyl chain and with the addition of NaCl.[6] The temperature dependence of the CMC for these surfactants often displays a characteristic U-shaped curve, with a minimum at a specific temperature.[6]
Experimental Methodologies for CMC Determination
Several techniques can be employed to determine the CMC of TTAC. The most common methods rely on detecting the abrupt change in a physicochemical property of the surfactant solution as a function of its concentration. This guide details the protocols for three widely used methods: conductometry, tensiometry, and fluorescence spectroscopy.
Conductometry
Principle: Conductometry is a suitable method for ionic surfactants like TTAC.[3] Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration, as TTAC exists as individual, mobile ions.[1][3] Above the CMC, the rate of increase in conductivity with concentration lessens.[7] This is because the newly added surfactant molecules form micelles. While the counter-ions (chloride) are free, the mobility of the large, charged micelles is lower than that of the individual surfactant cations. The plot of specific conductivity versus surfactant concentration will, therefore, show two linear regions with different slopes, and their intersection point corresponds to the CMC.[3]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution of TTAC (e.g., 50 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC of TTAC (approximately 3-4 mM in pure water). A geometric dilution series is often effective.
-
-
Instrumentation and Measurement:
-
Use a calibrated conductivity meter with a thermostatted conductivity cell to maintain a constant temperature.
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.
-
Measure the specific conductivity of each prepared TTAC solution, starting from the lowest concentration.
-
Allow the conductivity reading to stabilize before recording the value for each solution.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the TTAC concentration.
-
Identify the two linear portions of the graph, one below and one above the CMC.
-
Perform a linear regression for each portion to obtain two linear equations.
-
The CMC is determined from the concentration at which the two lines intersect.
-
Tensiometry
Principle: Surface tension measurement is a classic and reliable method for CMC determination.[3][4] As the concentration of TTAC increases below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in the surface tension of the solution.[4][5] Once the surface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension also remains nearly constant with further increases in the total surfactant concentration.[4][5] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[3]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of TTAC in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions covering a wide range of concentrations.
-
-
Instrumentation and Measurement:
-
Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) with a temperature-controlled sample holder.
-
Ensure the Wilhelmy plate or Du Noüy ring is meticulously cleaned (e.g., with a suitable solvent and then flamed) before each measurement to remove any organic contaminants.[8]
-
Calibrate the instrument according to the manufacturer's guidelines.
-
Measure the surface tension of each TTAC solution, typically starting from the most dilute.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe.[3][9] A hydrophobic probe, such as pyrene (B120774), is often used.[3][10] In an aqueous environment (below the CMC), pyrene exhibits a specific fluorescence emission spectrum. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[11] This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[3] A plot of a fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the ratio of intensities at two different wavelengths) versus the surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.[3]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) at a low concentration (e.g., 0.1 mM).
-
Prepare a series of TTAC solutions in deionized water.
-
Add a small, constant aliquot of the probe stock solution to each TTAC solution. The final concentration of the probe should be very low to avoid perturbing micelle formation.
-
Allow the solvent of the probe to evaporate completely.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer with a thermostatted cell holder.
-
Set the excitation and emission wavelengths appropriate for the chosen probe (for pyrene, excitation is typically around 335 nm, and emission is monitored over a range, often looking at the ratio of intensities at ~373 nm and ~384 nm, the I1/I3 ratio).
-
Measure the fluorescence spectrum or intensity of each sample.
-
-
Data Analysis:
-
Plot the chosen fluorescence parameter (e.g., fluorescence intensity or the I1/I3 ratio for pyrene) as a function of the TTAC concentration.
-
The resulting plot is typically sigmoidal. The CMC can be determined from the inflection point of this curve, often found by fitting the data to a suitable model or by finding the intersection of the tangents to the two linear portions of the curve.
-
Quantitative Data for Tetradecyltrimethylammonium Surfactants
The following table summarizes reported CMC values for this compound (TTAC) and its bromide analogue (TTAB) under various conditions. It is important to note that the CMC can be influenced by the experimental method and the purity of the surfactant.
| Surfactant | Method | Temperature (°C) | Solvent | Additive | CMC (mM) | Reference |
| TTAC | Conductometry | 25 | Water | None | ~3.6 | [12] |
| TTAC | Conductometry | 32.85 | Water | None | U-shaped temp dependence | [6] |
| TTAC | Conductometry | 25 | Water | 0.01 M NaCl | Lower than in water | [6] |
| TTAC | Conductometry | 25 | Water | 0.1 M NaCl | Lower than in 0.01 M NaCl | [6] |
| TTAB | Conductometry | 25 | Water | None | 3.80 | [13] |
| TTAB | Surface Tension | 25 | Water | None | ~3.6 | [12] |
| TTAB | Fluorescence | 25 | Water | None | Higher than conductometry/tensiometry | [12] |
| TTAB | Conductometry | 27.4 | Water | None | 4.91 (in presence of Cefixime (B193813) Trihydrate and NaBz) | [13] |
| TTAB | Various | 25-45 | Water | None | 3.74 - 4.39 | [13][14] |
Visualizing Experimental Workflows and Micellization
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the fundamental process of micelle formation.
Caption: Workflow for CMC determination using conductometry.
Caption: Workflow for CMC determination using tensiometry.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Schematic of micelle formation with increasing surfactant concentration.
Conclusion
The determination of the critical micelle concentration is fundamental to characterizing surfactants like this compound and understanding their behavior in solution. This guide has provided detailed experimental protocols for three robust methods: conductometry, tensiometry, and fluorescence spectroscopy. The choice of method may depend on the specific properties of the surfactant and the available instrumentation. By following these protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can accurately and reliably determine the CMC of TTAC, a crucial parameter for its effective application in various scientific and industrial fields.
References
- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 2. phavi.umcs.pl [phavi.umcs.pl]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method of Determination of CMC | PPT [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Micelle Formation of Tetradecyltrimethylammonium Chloride (TTAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physicochemical principles governing the self-assembly of tetradecyltrimethylammonium chloride (TTAC) into micelles. It covers the core mechanism, thermodynamics, quantitative parameters, and detailed experimental protocols relevant to the study of this cationic surfactant.
Core Mechanism of Micellization
This compound is a cationic surfactant composed of a long hydrophobic tetradecyl (C14) tail and a hydrophilic quaternary ammonium (B1175870) headgroup. In aqueous solutions, the self-assembly of TTAC molecules into micelles is a spontaneous process driven primarily by the hydrophobic effect.[1]
At low concentrations, TTAC molecules exist as monomers, which tend to accumulate at the air-water interface, reducing the surface tension of the solution.[2][3] As the concentration increases to a specific point known as the Critical Micelle Concentration (CMC) , the monomers begin to aggregate in the bulk solution.[3] This aggregation is thermodynamically favorable because it minimizes the unfavorable contact between the hydrophobic tails and water molecules. The hydrocarbon chains cluster together to form a nonpolar core, while the hydrophilic headgroups are exposed to the aqueous environment, forming a charged outer layer, or corona. This process is entropy-driven, as the release of structured water molecules from around the hydrocarbon chains into the bulk solvent results in a significant increase in the overall entropy of the system.[1][4]
Below is a diagram illustrating the logical progression of TTAC self-assembly.
The resulting micelle has a hydrophobic core capable of solubilizing nonpolar substances and a hydrophilic, positively charged surface that interacts with water and counter-ions (Cl⁻).
Quantitative Parameters of Micellization
The formation and properties of TTAC micelles are characterized by several key quantitative parameters. These values are sensitive to environmental conditions such as temperature and the presence of additives.
Table 1: Critical Micelle Concentration (CMC) of TTAC in Aqueous Solution
| Temperature (K) | CMC (mmol/kg) | Experimental Method | Reference |
|---|---|---|---|
| 300.55 | 4.91 | Conductometry | [5] |
| 305.55 | 5.02 | Conductometry | [5] |
| 310.55 | 5.14 | Conductometry | [5] |
| 315.55 | 5.26 | Conductometry | [5] |
| 320.55 | 5.38 | Conductometry |[5] |
Note: The CMC values in Table 1 were measured in the presence of 0.3 mmol/kg Cefixime (B193813) Trihydrate and 0.5 mmol/kg Sodium Benzoate.[5] The CMC of pure TTAC in water generally ranges from 3.74 to 4.39 mmol/kg depending on temperature.[5]
Table 2: Thermodynamic Parameters of TTAC Micellization
| Temperature (K) | ΔG⁰m (kJ/mol) | ΔH⁰m (kJ/mol) | ΔS⁰m (J/mol·K) |
|---|---|---|---|
| 300.55 | -29.98 | -8.11 | 72.78 |
| 305.55 | -30.37 | -8.76 | 70.72 |
| 310.55 | -30.74 | -9.42 | 68.66 |
| 315.55 | -31.11 | -10.09 | 66.63 |
| 320.55 | -31.47 | -10.76 | 64.60 |
Data derived from experiments conducted in the presence of 0.3 mmol/kg Cefixime Trihydrate and 0.5 mmol/kg Sodium Benzoate.[6]
The negative values of the standard Gibbs free energy of micellization (ΔG⁰m) indicate that the process is spontaneous.[6] The positive entropy change (ΔS⁰m) at all temperatures confirms that micellization is primarily an entropy-driven process.[6][7] The negative enthalpy change (ΔH⁰m) suggests the process is exothermic under these conditions.[6]
Experimental Protocols for Characterization
Accurate determination of micellar properties is crucial. The following are detailed methodologies for key experiments.
This method is highly suitable for ionic surfactants like TTAC because micelle formation significantly alters the solution's conductivity.[8][9][10]
-
Principle: Below the CMC, TTAC exists as fully ionized monomers, and the specific conductance increases linearly with concentration.[8] Above the CMC, monomers aggregate into micelles. Although the micelles are charged, their mobility is lower than that of the individual monomers, and they bind a fraction of the counter-ions. This leads to a change in the slope of the conductivity versus concentration plot.[11] The intersection of the two linear portions of the plot indicates the CMC.[8]
-
Apparatus:
-
Digital Conductometer
-
Conductivity cell (dipping type)
-
Thermostatically controlled water bath
-
Magnetic stirrer and stir bars
-
Calibrated glassware (burettes, pipettes, volumetric flasks)
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of TTAC in high-purity deionized water at a concentration well above the expected CMC (e.g., 20 mM).
-
Calibration: Calibrate the conductometer and cell using standard KCl solutions of known conductivity.[11]
-
Measurement:
-
Place a known volume of deionized water into a thermostatically controlled, jacketed vessel maintained at the desired temperature (e.g., 298.15 K).[12]
-
Immerse the conductivity cell and a magnetic stir bar into the water. Allow the system to equilibrate.
-
Measure the initial conductivity of the water.
-
Titrate the water by making successive additions of the TTAC stock solution using a calibrated burette.
-
After each addition, allow the solution to stir gently for a few minutes to ensure homogeneity and thermal equilibrium before recording the conductivity.[12]
-
-
Data Analysis:
-
Correct the measured conductivity for the dilution effect.
-
Plot the specific conductance (κ) as a function of the TTAC concentration (C).
-
The plot will show two distinct linear regions.[5] Perform linear regression on the data points in the pre-micellar and post-micellar regions.
-
The concentration at the intersection of these two lines is the CMC.[8]
-
-
This is a classic method based on the surface-active nature of surfactants.[2][8]
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension. As the concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, micelles form in the bulk, and the concentration of free monomers remains nearly constant.[3] Consequently, the surface tension also remains relatively constant above the CMC.[2][3]
-
Apparatus:
-
Tensiometer (using Du Noüy ring or Wilhelmy plate method)[13]
-
Thermostatically controlled sample vessel
-
High-purity glassware
-
-
Procedure:
-
Solution Preparation: Prepare a series of TTAC solutions of varying concentrations in deionized water, spanning a range below and above the anticipated CMC.[8][13]
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's protocol, typically using high-purity water.[13]
-
Measurement:
-
Measure the surface tension of each prepared solution, starting from the most dilute.
-
Ensure the measuring probe (ring or plate) is meticulously cleaned and dried between measurements to prevent cross-contamination.[13] For cationic surfactants like TTAC, which can adsorb strongly to platinum, a disposable paper Wilhelmy plate can be an effective alternative.[14]
-
Allow sufficient time for the surface tension to equilibrate before recording a value, especially for concentrations near the CMC.[13]
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[13]
-
The plot will show a sharp break point. The concentration corresponding to this inflection point is the CMC.[3] This is determined by finding the intersection of the two linear portions of the curve.[3]
-
-
ITC is a powerful technique that directly measures the heat changes associated with micelle formation, allowing for the simultaneous determination of the CMC and the enthalpy of micellization (ΔHmic).[15][16][17]
-
Principle: The experiment measures the heat evolved or absorbed when a concentrated surfactant solution (well above the CMC) is titrated into a solvent (e.g., water).[16] Initially, the injected micelles break down (demicellization), a process associated with a specific enthalpy change. As the total surfactant concentration in the cell approaches and surpasses the CMC, the magnitude of the heat change per injection decreases, as the injected micelles are simply being diluted.[17]
-
Apparatus:
-
Isothermal Titration Microcalorimeter
-
Syringe for titration
-
Sample and reference cells
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of TTAC at a concentration significantly higher than the CMC (e.g., 50 mM). Fill the sample cell with deionized water or the buffer of interest. Degas both solutions thoroughly before the experiment.
-
Experiment Setup:
-
Equilibrate the calorimeter at the desired temperature.
-
Load the TTAC stock solution into the injection syringe.
-
Program the instrument to perform a series of small, sequential injections (e.g., 10 µL each) of the TTAC solution into the sample cell under constant stirring.
-
-
Data Acquisition: The instrument records the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells as a function of time. Each injection produces a heat peak.
-
Data Analysis:
-
Integrate the heat peaks for each injection to obtain the enthalpy change per mole of injectant.
-
Plot the enthalpy change per injection against the total surfactant concentration in the cell.
-
The resulting titration curve (enthalpogram) is typically sigmoidal. The inflection point of this curve corresponds to the CMC, and the difference in enthalpy between the pre-micellar and post-micellar plateaus corresponds to the enthalpy of micellization (ΔHmic).[15][18]
-
From the CMC and ΔHmic, other thermodynamic parameters can be calculated using the Gibbs-Helmholtz equation.
-
-
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. scribd.com [scribd.com]
- 5. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04748B [pubs.rsc.org]
- 7. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. justagriculture.in [justagriculture.in]
- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 11. Virtual Labs [csc-iiith.vlabs.ac.in]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. benchchem.com [benchchem.com]
- 14. kruss-scientific.com [kruss-scientific.com]
- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. The Analytical Scientist | Analysis of demicellization data from isothermal titration calorimetry [theanalyticalscientist.com]
- 18. mdpi.com [mdpi.com]
The Self-Assembly of Tetradecyltrimethylammonium Chloride in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the self-assembly of tetradecyltrimethylammonium chloride (TTAC) in aqueous solutions. TTAC, a cationic surfactant, plays a crucial role in various scientific and industrial applications, including drug delivery systems, due to its ability to form micelles. This document provides a comprehensive overview of the thermodynamic and physicochemical parameters of TTAC micellization, detailed experimental protocols for its characterization, and visual representations of the underlying processes.
Core Principles of this compound Self-Assembly
This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a fascinating behavior known as self-assembly. Below a certain concentration, TTAC molecules exist as monomers dispersed in the solution. However, as the concentration increases, the hydrophobic tails seek to minimize their contact with water. This leads to their spontaneous organization into spherical or ellipsoidal aggregates called micelles, with the hydrophobic tails forming the core and the hydrophilic head groups forming the outer shell that interacts with the surrounding water.
The concentration at which this self-assembly begins is a critical parameter known as the Critical Micelle Concentration (CMC) . The CMC is a key characteristic of a surfactant and is influenced by factors such as temperature, pressure, and the presence of additives or electrolytes in the solution.[1]
The formation of micelles is a dynamic equilibrium process, where monomers are constantly exchanging with micelles. This process is governed by thermodynamic principles, with the hydrophobic effect being the primary driving force for micellization. The transfer of the hydrophobic tails from the aqueous environment to the nonpolar micellar core is entropically favorable.
Quantitative Data on Micellization
The following tables summarize key quantitative data related to the self-assembly of tetradecyltrimethylammonium bromide (TTAB), a closely related and extensively studied analogue of TTAC. The behavior of TTAC is expected to be very similar.
Table 1: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB) in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | CMC (mmol/kg) |
| 20 | 293.15 | ~3.74 |
| 25 | 298.15 | ~3.80 |
| 30 | 303.15 | ~3.95 |
| 35 | 308.15 | ~4.12 |
| 40 | 313.15 | ~4.39 |
Note: The CMC of TTAB generally shows a slight increase with temperature in this range.[2][3] Data for TTAB is presented as a close approximation for TTAC.
Table 2: Thermodynamic Parameters of Micellization for Tetradecyltrimethylammonium Bromide (TTAB) in Aqueous Solution
| Thermodynamic Parameter | Symbol | Typical Value Range (at 298.15 K) | Driving Force |
| Standard Gibbs Free Energy of Micellization | ΔG°m | Negative | Spontaneous Process |
| Standard Enthalpy of Micellization | ΔH°m | Can be positive or negative | Enthalpic contribution |
| Standard Entropy of Micellization | ΔS°m | Positive | Entropic contribution (hydrophobic effect) |
Note: The micellization of TTAB is typically an entropy-driven process, as indicated by the positive ΔS°m, which overcomes the often endothermic ΔH°m to yield a negative ΔG°m.[4][5] These values are influenced by temperature and the presence of additives.
Experimental Protocols
Accurate characterization of TTAC self-assembly relies on a suite of experimental techniques. The following sections provide detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[6][7]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of TTAC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[8]
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the deionized water as a reference.
-
Starting with the most dilute solution, measure the surface tension of each TTAC solution. Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.
-
Allow the system to equilibrate at each concentration before taking a reading.
-
-
Data Analysis:
-
Plot surface tension (γ) as a function of the logarithm of the TTAC concentration (log C).
-
The resulting plot will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.[7]
-
Determination of CMC and Degree of Counterion Binding by Conductivity Measurement
Principle: The specific conductance of an ionic surfactant solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions and bind some of the counterions, reducing the total number of charge carriers. The break in the conductivity versus concentration plot indicates the CMC.[7][9]
Methodology:
-
Preparation of Solutions: Prepare a series of TTAC solutions of varying concentrations in deionized water.
-
Instrumentation: Use a calibrated conductivity meter with a conductivity cell.
-
Measurement:
-
Immerse the conductivity probe into the most dilute solution, ensuring it does not touch the sides or bottom of the container.
-
Allow the reading to stabilize and record the specific conductance.
-
Rinse and dry the probe thoroughly before proceeding to the next concentration.
-
Repeat the measurement for all prepared solutions, moving from lowest to highest concentration.
-
-
Data Analysis:
-
Plot the specific conductance (κ) versus the TTAC concentration.
-
The plot will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[10]
-
The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two linear portions of the plot (S2/S1), where S1 is the slope below the CMC and S2 is the slope above the CMC. The degree of micelle ionization (α) is equal to S2/S1, and β = 1 - α.[2]
-
Determination of Micelle Size and Aggregation Number by Light Scattering
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient can be determined, and the hydrodynamic radius of the micelles can be calculated using the Stokes-Einstein equation. Static Light Scattering (SLS) measures the time-averaged intensity of scattered light, which is related to the molar mass and, consequently, the aggregation number of the micelles.[11]
Methodology:
-
Sample Preparation: Prepare TTAC solutions at concentrations above the CMC. The solutions must be dust-free, which can be achieved by filtering through a fine-pore filter (e.g., 0.22 µm) directly into a clean scattering cell.
-
Instrumentation: Use a light scattering instrument equipped with a laser light source and a detector.
-
Measurement (DLS):
-
Place the scattering cell in the instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement to obtain the correlation function of the scattered light intensity fluctuations.
-
The instrument's software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius.
-
-
Measurement (SLS):
-
Measure the scattered light intensity at various angles for a series of TTAC concentrations above the CMC.
-
A plot of the reciprocal scattered intensity against concentration (Debye plot) can be extrapolated to zero concentration to obtain the weight-average molar mass of the micelles.
-
-
Data Analysis:
-
The aggregation number (Nagg) can be calculated by dividing the molar mass of the micelle by the molar mass of a single TTAC monomer.
-
Investigation of Micelle Micropolarity and Aggregation Number using Fluorescence Spectroscopy
Principle: Certain fluorescent probe molecules, such as pyrene (B120774), exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. When pyrene partitions from the aqueous phase into the hydrophobic core of a micelle, there is a characteristic change in the ratio of the intensities of its vibronic peaks (I1/I3). This change can be used to determine the CMC. Time-resolved fluorescence quenching can be used to determine the micelle aggregation number.[12][13]
Methodology:
-
Preparation of Solutions: Prepare a series of TTAC solutions. A small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) is added to each flask, and the solvent is evaporated, leaving a thin film of pyrene. The TTAC solutions are then added to the flasks.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the pyrene at a suitable wavelength (e.g., 334 nm).[12]
-
Record the emission spectrum for each TTAC concentration.
-
-
Data Analysis for CMC:
-
From each spectrum, determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.[12]
-
Plot the ratio I1/I3 as a function of TTAC concentration. A sigmoidal decrease in the ratio will be observed, and the inflection point of this curve corresponds to the CMC.
-
-
Aggregation Number (Time-Resolved Quenching):
-
This is a more advanced technique involving a fluorescent probe and a quencher that are both incorporated into the micelles.
-
The quenching of the probe's fluorescence over time is monitored. The decay kinetics are related to the distribution of the quencher among the micelles, which in turn depends on the aggregation number.
-
Visualizing Self-Assembly and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in TTAC self-assembly and the workflows of the key experimental techniques.
Caption: Logical relationship of factors influencing TTAC self-assembly.
Caption: Experimental workflow for CMC determination by surface tensiometry.
Caption: Experimental workflow for CMC determination by conductivity.
Conclusion
The self-assembly of this compound in aqueous solutions is a fundamental process with significant implications for various scientific and industrial fields, particularly in the development of drug delivery systems. A thorough understanding of its critical micelle concentration, thermodynamics of micellization, and micellar properties is essential for harnessing its full potential. The experimental protocols and data presented in this guide provide a robust framework for researchers and professionals to characterize and utilize TTAC effectively in their applications. The ability to precisely measure and control the self-assembly process is paramount to designing novel and efficient surfactant-based systems.
References
- 1. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. justagriculture.in [justagriculture.in]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. scialert.net [scialert.net]
- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. usc.gal [usc.gal]
Thermal Stability and Degradation of Tetradecyltrimethylammonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Tetradecyltrimethylammonium Chloride (TDTMAC). TDTMAC, a quaternary ammonium (B1175870) compound, finds applications in various fields, including as a surfactant, antiseptic agent, and in drug delivery systems. Understanding its thermal behavior is crucial for ensuring its stability, safety, and efficacy in final formulations.
Thermal Stability and Decomposition
This compound generally exhibits thermal stability up to approximately 250°C, at which point it begins to decompose.[1][2] The primary mechanism of thermal degradation for quaternary ammonium compounds like TDTMAC is Hofmann elimination . This reaction involves the abstraction of a beta-hydrogen by a base (in this case, the chloride anion can facilitate this process at elevated temperatures), leading to the formation of a tertiary amine and an alkene.
In the case of TDTMAC, the Hofmann elimination reaction is expected to yield trimethylamine (B31210) and 1-tetradecene (B72687) as the main degradation products.
Degradation Pathway: Hofmann Elimination
The degradation of this compound proceeds via the Hofmann elimination pathway. This E2 (elimination, bimolecular) reaction results in the formation of the least substituted alkene, a characteristic known as the Hofmann rule.
Caption: Proposed thermal degradation pathway of this compound via Hofmann Elimination.
Quantitative Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of TDTMAC.
Thermogravimetric Analysis (TGA)
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 150 | ~ 1-5% | Loss of adsorbed water and volatile impurities |
| 150 - 250 | ~ 5-10% | Onset of decomposition |
| 250 - 400 | ~ 70-80% | Major decomposition via Hofmann elimination |
| > 400 | ~ 5-10% | Decomposition of residual organic matter |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for TDTMAC would be expected to show an endothermic event corresponding to its decomposition.
Caption: Representative DSC thermogram showing the endothermic decomposition of TDTMAC.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of TDTMAC.
Thermogravimetric Analysis (TGA) - Experimental Workflow
The following workflow outlines a typical TGA experiment for the analysis of TDTMAC.
Caption: A generalized experimental workflow for Thermogravimetric Analysis of TDTMAC.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of TDTMAC. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: A small amount of TDTMAC (typically 100-500 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a temperature above the decomposition point of TDTMAC (e.g., 300-600°C).
-
Gas Chromatography: The volatile degradation products are swept by a carrier gas (e.g., helium) into a gas chromatograph. The GC column (e.g., a non-polar or medium-polarity capillary column) separates the components based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated components eluting from the GC column are introduced into a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratio of the fragments is detected, allowing for the identification of the degradation products by comparing the obtained mass spectra with spectral libraries.
Conclusion
This compound is thermally stable up to approximately 250°C. Its primary thermal degradation pathway is Hofmann elimination, yielding trimethylamine and 1-tetradecene. For researchers and professionals in drug development, it is imperative to consider this thermal liability during formulation, processing, and storage to prevent degradation and ensure product quality and safety. The analytical techniques and protocols outlined in this guide provide a robust framework for assessing the thermal stability of TDTMAC and other quaternary ammonium compounds.
References
The Double-Edged Sword: A Technical Guide to the Interaction of Tetradecyltrimethylammonium Chloride with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyltrimethylammonium chloride (TDTMAC), a quaternary ammonium (B1175870) cationic surfactant, is characterized by its potent interaction with biological membranes. This technical guide provides an in-depth analysis of the mechanisms governing this interaction, its profound effects on membrane integrity and cellular function, and the subsequent signaling cascades leading to cell death. By integrating quantitative data, detailed experimental protocols, and visual pathway models, this document serves as a comprehensive resource for researchers investigating the bio-interactions of cationic surfactants and for professionals in drug development exploring their potential as therapeutic or delivery agents.
Introduction
This compound (TDTMAC), also known as myristyltrimethylammonium chloride, is an amphiphilic molecule consisting of a positively charged quaternary ammonium headgroup and a 14-carbon hydrophobic tail. This structure dictates its strong affinity for the negatively charged surfaces of biological membranes, leading to a cascade of biophysical and cellular events. While widely utilized for its antimicrobial properties, the profound and often cytotoxic interactions of TDTMAC with mammalian cell membranes are of significant interest in fields ranging from toxicology to drug delivery systems. Understanding the precise nature of these interactions is paramount for harnessing their potential and mitigating their risks.
Mechanism of Membrane Interaction
The interaction of TDTMAC with the lipid bilayer is a multi-stage process driven by both electrostatic and hydrophobic forces:
-
Electrostatic Adsorption: The positively charged trimethylammonium headgroup of TDTMAC is initially attracted to the net negative charge of the cell membrane, which is primarily composed of anionic phospholipids (B1166683) like phosphatidylserine. This leads to the accumulation of TDTMAC monomers at the membrane-water interface.
-
Hydrophobic Insertion: Following adsorption, the 14-carbon hydrophobic tail penetrates the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains.
-
Membrane Destabilization: At lower concentrations, the insertion of TDTMAC monomers increases membrane fluidity and permeability. As the concentration of TDTMAC in the membrane increases, it can lead to the formation of pores and, at concentrations exceeding its critical micelle concentration (CMC), the complete solubilization of the membrane into mixed micelles.
Effects on Biological Membrane Properties
The incorporation of TDTMAC into the lipid bilayer significantly alters its fundamental biophysical properties:
-
Membrane Permeability: TDTMAC disrupts the barrier function of the cell membrane, leading to increased permeability. This allows the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), and the influx of substances that are normally excluded, like certain fluorescent dyes.
-
Membrane Potential: As a charged molecule, the accumulation of TDTMAC on and within the cell membrane can lead to depolarization. This is due to the alteration of the transmembrane ion distribution and the disruption of ion channel function.
-
Membrane Fluidity: The insertion of the TDTMAC alkyl chain into the hydrophobic core disrupts the ordered packing of phospholipid tails, leading to an increase in membrane fluidity. This can affect the function of embedded membrane proteins.
Cellular Consequences and Cytotoxicity
The primary cellular consequence of TDTMAC's interaction with the membrane is cytotoxicity. This is a dose-dependent effect that can lead to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Cationic surfactants, including quaternary ammonium compounds, are known to induce apoptosis in both normal and cancerous cell lines.[1][2]
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |
| Myristyltrimethylammonium Bromide (MYTAB) | HaCaT (Human Keratinocytes) | Cell Viability | 72 h | Reduced cell viability (specific IC50 not provided) | [3] |
| Quaternary Ammonium Surfactants (General) | A375 (Melanoma), HT-29 (Colon Adenocarcinoma) | MTT | 24 h / 48 h | IC50 values in the low mg/mL to µg/mL range | [4] |
| Benzyltrimethylammonium Chloride | F344/N Rats, B6C3F1 Mice | Gavage | 13 weeks | Minimally toxic dose estimated at 50 mg/kg | [5] |
Note: The cytotoxicity of quaternary ammonium compounds can vary significantly based on the cell line, exposure time, and specific assay used.
Induction of Apoptosis
Cationic surfactants are known to trigger the intrinsic (mitochondrial) pathway of apoptosis.[2][6] The interaction with the cell membrane is believed to generate cellular stress, including the production of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[7][8][9][10]
Materials:
-
Cells in culture
-
TDTMAC stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of TDTMAC in culture medium. Remove the old medium from the wells and add 100 µL of the TDTMAC solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the TDTMAC concentration to determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[11][12][13]
Materials:
-
Cells cultured in a 96-well plate and treated with TDTMAC as in the MTT assay.
-
LDH assay kit (containing substrate, cofactor, and dye solutions).
-
Microplate reader.
Procedure:
-
Prepare Controls: Set up wells for:
-
Background Control: Culture medium without cells.
-
Low Control: Untreated cells (spontaneous LDH release).
-
High Control: Untreated cells lysed with a lysis solution provided in the kit (maximum LDH release).
-
Experimental Wells: Cells treated with various concentrations of TDTMAC.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~400 g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] * 100
Membrane Potential Measurement using Fluorescent Probes
This protocol uses potentiometric fluorescent dyes (e.g., Di-8-ANEPPS, FMP) to measure changes in membrane potential.[14][15][16][17][18]
Materials:
-
Cultured cells on glass coverslips or in imaging chambers.
-
Voltage-sensitive fluorescent dye (e.g., Di-8-ANEPPS).
-
Physiological buffer solution (e.g., Hanks' Balanced Salt Solution).
-
High-potassium solution for depolarization control.
-
Fluorescence microscope with appropriate filters and a sensitive camera.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Dye Loading: Wash the cells with the physiological buffer. Incubate the cells with the fluorescent dye solution (concentration and time as per manufacturer's recommendation) at 37°C.
-
Washing: Gently wash the cells multiple times with the physiological buffer to remove excess dye.
-
Imaging Setup: Place the cells on the stage of the fluorescence microscope.
-
Baseline Measurement: Acquire a baseline fluorescence image (F0) of the cells in the physiological buffer.
-
Treatment: Perfuse the cells with the TDTMAC-containing solution.
-
Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the change in fluorescence intensity as the membrane potential changes.
-
Control Depolarization: At the end of the experiment, perfuse the cells with a high-potassium solution to induce maximum depolarization and record the corresponding fluorescence change.
-
Data Analysis: Measure the average fluorescence intensity of the cells in each image. Calculate the relative change in fluorescence (ΔF/F0) where ΔF = F - F0. Correlate the fluorescence changes to changes in membrane potential using the high-potassium control as a reference.
Conclusion
This compound exerts potent effects on biological membranes, driven by a combination of electrostatic and hydrophobic interactions. Its incorporation into the lipid bilayer disrupts membrane integrity, alters membrane potential, and ultimately leads to cytotoxicity, primarily through the induction of the intrinsic apoptotic pathway. The provided quantitative data on related compounds, coupled with detailed experimental protocols, offers a robust framework for researchers to further investigate and utilize the unique properties of TDTMAC. A thorough understanding of these fundamental interactions is critical for advancing its applications in drug delivery, antimicrobial development, and for assessing its toxicological profile.
References
- 1. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Composite Resin with Myristyltrimethylammonium Bromide (MYTAB) and Alpha-Tricalcium Phosphate (α-TCP): Antibacterial and Remineralizing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved fluorescent probes for the measurement of rapid changes in membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
Spectroscopic Analysis of Tetradecyltrimethylammonium Chloride (TTAC) Micelles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tetradecyltrimethylammonium chloride (TTAC) micelles. TTAC is a cationic surfactant that self-assembles in aqueous solutions to form micelles, which are of significant interest for various applications, including drug delivery. Understanding the physicochemical properties of these micelles is crucial for their effective utilization. This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams.
Physicochemical Properties of TTAC Micelles
The formation and characteristics of TTAC micelles can be quantified by several key parameters, including the critical micelle concentration (CMC), aggregation number (Nagg), and the degree of counterion binding (β). These parameters are influenced by factors such as temperature, and the presence of additives.[1]
Table 1: Critical Micelle Concentration (CMC) of TTAC
| Method | Temperature (°C) | CMC (mM) | Reference |
| Conductometry | 25 | 4.65 | [2] |
Note: The CMC of the bromide analogue, tetradecyltrimethylammonium bromide (TTAB), is more extensively reported and generally falls in the range of 3.74 to 4.39 mmol kg⁻¹ depending on the temperature.[3] The nature of the counterion (Cl⁻ vs. Br⁻) influences the CMC, with the smaller bromide ion generally leading to a lower CMC compared to the chloride ion.[2]
Table 2: Aggregation Number and Degree of Counterion Binding of Alkyltrimethylammonium Chloride Micelles
| Surfactant | Method | Aggregation Number (Nagg) | Degree of Counterion Binding (β) | Reference |
| DTAC (C12) | Fluorescence Quenching | - | - | [4] |
| TTAC (C14) | Fluorescence Quenching | - | - | [4] |
| CTAC (C16) | Fluorescence Quenching | - | - | [4] |
| DTAC (C12) | EPR | - | 0.635 ± 0.008 | [5] |
Experimental Protocols for Spectroscopic Analysis
UV-Vis Spectroscopy for CMC Determination
UV-Vis spectroscopy can be employed to determine the CMC of surfactants by monitoring changes in the absorbance of a probe molecule that partitions differently between the aqueous and micellar environments.
Methodology:
-
Sample Preparation: Prepare a series of aqueous solutions of TTAC with varying concentrations, bracketing the expected CMC. Add a constant, small amount of a hydrophobic dye (e.g., a lipophilic dye that shows a spectral shift upon incorporation into the micelle core) to each solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of each sample over a relevant wavelength range.[9][10]
-
Data Analysis: Plot the absorbance at the wavelength of maximum change as a function of the TTAC concentration. The CMC is determined from the breakpoint in the plot, which signifies the onset of micelle formation and the subsequent partitioning of the dye into the micellar core.
Fluorescence Spectroscopy for CMC and Aggregation Number
Fluorescence spectroscopy is a highly sensitive technique for studying micellar systems. It can be used to determine the CMC and the aggregation number.[4]
Methodology for CMC Determination:
-
Sample Preparation: Prepare a series of TTAC solutions in water. To each solution, add a small aliquot of a fluorescent probe, such as pyrene (B120774). The final probe concentration should be very low to avoid excimer formation.
-
Instrumentation: Use a steady-state spectrofluorometer.
-
Measurement: Excite the pyrene probe at its absorption maximum (around 334 nm) and record the emission spectrum.
-
Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. Plot the I₁/I₃ ratio as a function of TTAC concentration. A sharp decrease in this ratio indicates the partitioning of pyrene into the nonpolar micellar core. The CMC is determined from the inflection point of this plot.[11]
Methodology for Aggregation Number Determination:
-
Principle: Time-resolved fluorescence quenching is a common method to determine the aggregation number.[12] A fluorescent probe and a quencher are solubilized in the micelles. The quenching of the probe's fluorescence follows Poisson statistics, which can be related to the number of quencher molecules per micelle and thus the aggregation number.[6]
-
Sample Preparation: Prepare a solution of TTAC above its CMC. Add a fluorescent probe (e.g., 1-methylpyrene) and a quencher (e.g., tetradecylpyridinium chloride).[4]
-
Instrumentation: A time-resolved fluorescence spectrometer is required.
-
Measurement: Measure the fluorescence decay of the probe in the presence of varying concentrations of the quencher.
-
Data Analysis: The decay kinetics are analyzed using appropriate models (e.g., the Infelta-Grätzel-Thomas model) to extract the aggregation number.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of micelles. Changes in chemical shifts of the surfactant protons can indicate micelle formation and changes in the micellar structure.[13][14]
Methodology:
-
Sample Preparation: Prepare a series of TTAC solutions in a deuterated solvent (e.g., D₂O) at concentrations below and above the CMC.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H NMR spectra.[15]
-
Measurement: Record the ¹H NMR spectrum for each concentration.
-
Data Analysis: Monitor the chemical shifts (δ) of the protons along the alkyl chain and in the headgroup of TTAC. A significant change or broadening of the resonance peaks upon increasing the surfactant concentration indicates the formation of micelles.[14] Protons closer to the headgroup often experience larger chemical shift changes.[13] The shape transformation of micelles from spherical to rod-like at higher concentrations can also be inferred from abrupt changes in chemical shifts and self-diffusion coefficients measured by pulsed-field gradient (PFG) NMR.[13]
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution of particles in a solution, making it suitable for measuring the hydrodynamic radius of micelles.[16][17]
Methodology:
-
Sample Preparation: Prepare TTAC solutions at concentrations above the CMC. The solutions should be filtered to remove any dust particles that could interfere with the measurements.
-
Instrumentation: A dynamic light scattering instrument equipped with a laser and a correlator.
-
Measurement: The sample is illuminated with a laser beam, and the fluctuations in the scattered light intensity are measured at a specific angle over time.
-
Data Analysis: An autocorrelation function of the intensity fluctuations is generated. This function is then analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.[16]
Visualizing Principles and Workflows
Micellization Process
The self-assembly of TTAC molecules into a micelle above the critical micelle concentration.
Caption: Self-assembly of TTAC monomers into micelles upon exceeding the Critical Micelle Concentration (CMC).
Experimental Workflow: Fluorescence Spectroscopy for CMC
A flowchart outlining the steps to determine the CMC of TTAC using a fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aggregation number - Wikipedia [en.wikipedia.org]
- 7. What is the aggregation number in chemistry? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric micelles amplify tumor oxidative stresses through combining PDT and glutathione depletion for synergistic cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. csun.edu [csun.edu]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Redox-sensitive polymeric micelles with aggregation-induced emission for bioimaging and delivery of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Influence of Counterions on the Micellization of Tetradecyltrimethylammonium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role that counterions play in the micellization of the cationic surfactant, tetradecyltrimethylammonium chloride (TTAC). Understanding and controlling this process is paramount in numerous applications, including drug delivery systems, formulation science, and materials chemistry. This document details the thermodynamic principles, quantitative effects of various counterions, and the experimental methodologies used to characterize these phenomena.
Introduction: The Self-Assembly of TTAC and the Role of Counterions
This compound (TTAC) is a cationic surfactant composed of a fourteen-carbon hydrophobic tail and a positively charged trimethylammonium headgroup. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these individual surfactant molecules (monomers) spontaneously self-assemble into aggregates called micelles. This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules.
The micellization of ionic surfactants like TTAC is opposed by the electrostatic repulsion between the positively charged headgroups at the micelle surface. Counterions, the negatively charged ions present in the solution (in this case, primarily chloride ions), play a crucial role in modulating this repulsion. By binding to or accumulating near the micelle surface, counterions "screen" the positive charges of the headgroups, reducing the electrostatic repulsion and thereby favoring micelle formation. This leads to a lower CMC and can influence the size, shape, and stability of the resulting micelles.
The effectiveness of a counterion in promoting micellization is dependent on its specific properties, such as size, hydration, and polarizability. Generally, counterions that can more closely associate with the micellar surface are more effective at reducing headgroup repulsion.
Quantitative Data: The Effect of Counterions on Micellar Parameters
The influence of counterions on TTAC micellization is quantitatively assessed by measuring changes in key parameters such as the Critical Micelle Concentration (CMC), the aggregation number (Nagg), and the thermodynamic parameters of micellization (Gibbs free energy, enthalpy, and entropy).
Critical Micelle Concentration (CMC)
The CMC is a fundamental measure of the tendency of a surfactant to form micelles. A lower CMC indicates that micellization is more favorable. The addition of salts, which increases the concentration of counterions, significantly lowers the CMC of ionic surfactants.
Table 1: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Surfactants with Different Counterions
| Surfactant | Counterion | Added Salt | Salt Concentration (M) | Temperature (°C) | CMC (mM) | Reference |
| TTAC | Cl⁻ | None | 0 | 25 | 4.6 (approx.) | [1] |
| TTAB | Br⁻ | None | 0 | 25 | 3.65 | [1] |
| DTAC | Cl⁻ | NaCl | 0 | 25 | 20.3 | [2] |
| DTAC | Cl⁻ | NaCl | 0.01 | 25 | 11.2 | [2] |
| DTAC | Cl⁻ | NaCl | 0.05 | 25 | 4.8 | [2] |
| DTAC | Cl⁻ | NaCl | 0.10 | 25 | 3.1 | [2] |
| CPC | Cl⁻ | NaSal | 0.3 (approx.) | Not Specified | 0.0007 | [3] |
| CPC | Cl⁻ | NaBenzoate | 0.3 (approx.) | Not Specified | 0.003 | [3] |
Note: TTAC (this compound), TTAB (Tetradecyltrimethylammonium Bromide), DTAC (Dodecyltrimethylammonium Chloride), CPC (Cetylpyridinium Chloride). Data for DTAC and CPC are included to illustrate the principles of counterion effects on similar cationic surfactants.
A marked decrease in the CMC for tetradecyltrimethylammonium bromide (TTAB) compared to TTAC indicates the significant role of the counterion, with the smaller bromide ion being more effective than the larger chloride ion.[1] The addition of NaCl to a solution of dodecyltrimethylammonium (B156365) chloride (DTAC), a shorter-chain analogue of TTAC, strongly shifts the CMC to lower values, demonstrating the screening effect of excess counterions.[2] Organic counterions, such as salicylate (B1505791), can have a remarkably strong effect, drastically lowering the CMC of cationic surfactants.[3]
Aggregation Number (Nagg)
The aggregation number is the average number of surfactant monomers in a single micelle.[4] Counterion binding not only promotes micelle formation but also influences their size and shape. More effective counterion binding can lead to larger aggregation numbers and even induce morphological transitions from small, spherical micelles to large, elongated or wormlike micelles.[5]
Table 2: Aggregation Number (Nagg) of Alkyltrimethylammonium Micelles
| Surfactant | Counterion | Added Salt | Salt Concentration (M) | Temperature (°C) | Aggregation Number (Nagg) | Reference |
| DTAB | Br⁻ | None | - | 25 | 48 to 73 (concentration dependent) | [6] |
| DTAC | Cl⁻ | None | - | 25 | Varies with counterion concentration | [6] |
Note: DTAB (Dodecyltrimethylammonium Bromide), DTAC (Dodecyltrimethylammonium Chloride).
The aggregation numbers for both DTAB and DTAC are dependent on the concentration of counterions in the aqueous phase, whether from the surfactant itself or from added salt.[6]
Thermodynamics of Micellization
The spontaneity and driving forces of micellization are described by the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be determined from the temperature dependence of the CMC or directly by techniques like Isothermal Titration Calorimetry (ITC).
The Gibbs free energy of micellization is always negative, indicating a spontaneous process.[2] It can be calculated using the equation:
ΔG°mic ≈ RT ln(CMC)
For ionic surfactants, a more accurate equation takes into account the degree of counterion binding.
The micellization process is typically entropy-driven at lower temperatures, attributed to the hydrophobic effect and the release of structured water molecules from around the surfactant tails.[2] The enthalpy of micellization is often small and can be endothermic or exothermic depending on the temperature.[2]
Table 3: Thermodynamic Parameters for the Micellization of Dodecyltrimethylammonium Chloride (DTAC) in Water and NaCl Solutions at 25°C (298.15 K)
| NaCl Concentration (M) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference |
| 0 | 20.3 | -20.9 | 1.4 | 22.3 | [2] |
| 0.01 | 11.2 | -22.9 | 0.8 | 23.7 | [2] |
| 0.05 | 4.8 | -25.6 | -0.2 | 25.4 | [2] |
| 0.10 | 3.1 | -26.9 | -0.8 | 26.1 | [2] |
Data for DTAC, a homolog of TTAC, is presented to illustrate the thermodynamic principles.
The addition of NaCl makes the Gibbs free energy of micellization more negative, indicating that the process becomes more spontaneous.[2] The enthalpy of micellization becomes more exothermic with increasing salt concentration.[2]
Experimental Protocols
Accurate characterization of the effect of counterions on TTAC micellization relies on precise experimental techniques. The following sections provide detailed methodologies for three common and powerful methods.
Determination of CMC by Conductometry
Principle: This method is suitable for ionic surfactants like TTAC. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, additional surfactant forms micelles. Micelles are much larger and have lower mobility than free monomers, and they also bind a fraction of the counterions. Consequently, the rate of increase in conductivity with concentration (the slope of the plot) decreases sharply. The CMC is determined as the point of intersection of the two linear portions of the conductivity vs. concentration plot.[7][8][9]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of TTAC (e.g., 50 mM) in deionized water. If investigating the effect of a specific counterion, prepare the stock solution in a solution of the corresponding salt (e.g., NaBr, Na₂SO₄) of a fixed concentration.
-
Apparatus: Use a calibrated conductivity meter with a conductivity cell. The cell should be thermostated to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Measurement:
-
Place a known volume of deionized water (or the salt solution) into a thermostated beaker with a magnetic stirrer.
-
Immerse the conductivity cell and allow the system to equilibrate.
-
Record the initial conductivity.
-
Make successive additions of small, known volumes of the TTAC stock solution to the beaker.
-
After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.
-
-
Data Analysis:
-
Calculate the precise concentration of TTAC after each addition.
-
Plot the measured conductivity (κ) versus the TTAC concentration.
-
The plot will show two linear regions with different slopes.
-
Perform linear regression on the data points in both regions.
-
The CMC is the concentration at which the two regression lines intersect.[10]
-
Determination of CMC by Surface Tensiometry
Principle: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes progressively covered with monomers, and the surface tension decreases. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the concentration of free monomers remains relatively constant, and the surface tension shows little to no further decrease. The CMC is identified as the concentration at which the break in the surface tension vs. log(concentration) plot occurs.[11][12]
Methodology:
-
Preparation of Solutions: Prepare a series of TTAC solutions with varying concentrations, spanning a range both below and above the expected CMC. Use high-purity water or the desired salt solution as the solvent.
-
Apparatus: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the instrument is calibrated and the measuring probe (ring or plate) is meticulously cleaned before each measurement (e.g., by flaming for a platinum ring).
-
Measurement:
-
Measure the surface tension of the pure solvent first.
-
Proceed to measure the surface tension of each prepared TTAC solution, typically starting from the most dilute.
-
Ensure the sample is at a constant, controlled temperature.
-
Allow sufficient time for the surface tension reading to equilibrate for each sample, as the adsorption of surfactant at the interface is not instantaneous.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the TTAC concentration (log C).
-
The plot will typically show a region where surface tension decreases linearly with log C, followed by a region where it remains nearly constant.
-
The CMC is determined from the intersection of the two lines fitted to these regions.[8]
-
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
Principle: ITC is a powerful technique that directly measures the heat changes associated with chemical or physical processes, such as micelle formation or dissociation.[13] In a typical experiment to determine micellization thermodynamics, a concentrated surfactant solution (well above the CMC) is titrated into a calorimetric cell containing only the solvent (water or buffer). Initially, the surfactant in the cell is at a very low concentration. The injected micelles dissociate into monomers, a process accompanied by a heat change (the enthalpy of demicellization). As the titration proceeds, the concentration in the cell increases and eventually surpasses the CMC. At this point, the injected micelles no longer dissociate but are simply diluted, resulting in a much smaller heat change (heat of dilution). The resulting titration curve (heat per injection vs. concentration) is sigmoidal, from which the CMC and the enthalpy of micellization (ΔH°mic) can be determined.[14][15]
Methodology:
-
Sample Preparation:
-
Prepare a solution of TTAC in the desired solvent (e.g., high-purity water or a specific salt solution) at a concentration approximately 10-15 times higher than its expected CMC. This solution will be placed in the injection syringe.
-
Fill the calorimetric sample cell with the same solvent used to prepare the surfactant solution.
-
Thoroughly degas both the syringe solution and the cell solvent to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate to a stable baseline.
-
Set the injection volume (e.g., 5-10 µL) and the spacing between injections (e.g., 180-300 seconds) to ensure the system returns to the baseline after each injection.
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) that is typically discarded during data analysis.
-
Carry out the titration, which consists of a series of precisely controlled injections of the concentrated TTAC solution into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection (ΔHinj).
-
Plot ΔHinj against the total surfactant concentration in the cell.
-
The resulting plot is a sigmoidal curve. The inflection point of this curve corresponds to the CMC.
-
The difference in the heat levels between the pre-transition and post-transition regions corresponds to the enthalpy of micellization (ΔH°mic). The sign is reversed because the experiment measures demicellization.[16]
-
Specialized software is used to fit the data to a micellization model to extract the CMC, ΔH°mic, and sometimes the aggregation number.[14]
-
The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) can then be calculated using the standard thermodynamic relationships.
-
Visualization of Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex interplay of forces in micellization and for outlining experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.
Mechanism of Counterion-Induced Micellization
Caption: Counterion action on TTAC micelle formation.
Counterion-Induced Sphere-to-Rod Transition
Some counterions, particularly hydrophobic organic anions like salicylate, are so effective at neutralizing the headgroup charge that they promote the growth of micelles from spherical to elongated, rod-like or wormlike structures.[5][17] This transition is driven by a change in the optimal packing geometry of the surfactant molecules.
Caption: Morphological transition of micelles.
Experimental Workflow for Characterizing Counterion Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation number - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. csun.edu [csun.edu]
- 7. scribd.com [scribd.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.3. CMC Determination [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. tainstruments.com [tainstruments.com]
- 14. azom.com [azom.com]
- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers [mdpi.com]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. imaelab.jpn.org [imaelab.jpn.org]
An In-depth Technical Guide to the Solubility of Tetradecyltrimethylammonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyltrimethylammonium chloride (TTACl), a quaternary ammonium (B1175870) salt, is a cationic surfactant with a diverse range of applications in research and industry, including as a phase transfer catalyst, an antimicrobial agent, and a component in the formulation of various products.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in different media. This technical guide provides a comprehensive overview of the solubility of TTACl in organic solvents, presenting available qualitative and semi-quantitative data, outlining a detailed experimental protocol for solubility determination, and illustrating the logical workflow for assessing solvent compatibility.
Introduction
This compound, with the chemical formula C₁₇H₃₈ClN, possesses a molecular structure characterized by a long hydrophobic tetradecyl (C₁₄) chain and a hydrophilic quaternary ammonium chloride head group.[1][2] This amphiphilic nature governs its solubility, making it generally soluble in polar solvents while exhibiting more complex behavior in nonpolar organic environments.[2] Understanding the solubility of TTACl is paramount for its effective use in chemical synthesis, drug delivery systems, and various formulation processes where solvent compatibility is a critical parameter.
Solubility of this compound in Organic Solvents
The solubility of TTACl is dictated by the principle of "like dissolves like." The ionic, hydrophilic head interacts favorably with polar solvent molecules, while the long, nonpolar alkyl chain has a greater affinity for nonpolar environments. Consequently, TTACl exhibits a range of solubilities across different organic solvents.
| Organic Solvent | Chemical Formula | Polarity | Solubility of TTACl |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble[3][4][5][6] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Information not available |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[3][4][5][6] |
| Toluene | C₇H₈ | Nonpolar | Information not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble[3][5][6] |
Note: "Slightly Soluble" indicates that the compound has limited solubility. For many applications, this may be sufficient, but it is crucial to determine the exact solubility for processes requiring high concentrations.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of this compound in a specific organic solvent, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the saturation solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Gravimetric analysis equipment (evaporating dish, oven) or a calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer with a suitable chromophore or derivatization method, or a conductivity meter).
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of TTACl to a known volume or mass of the selected organic solvent in a vial. The exact amount will depend on the expected solubility; a starting point could be to add TTACl until a visible excess of solid remains.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. This can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stir bar.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
For finely dispersed solids, centrifugation at the experimental temperature can be used to facilitate phase separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter to remove any remaining solid particles.
-
Gravimetric Analysis:
-
Dispense a known volume of the filtered supernatant into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the remaining solid in an oven at a temperature below the decomposition point of TTACl until a constant weight is achieved.
-
The solubility can be calculated from the mass of the residue and the volume of the supernatant.
-
-
Instrumental Analysis:
-
Dilute a known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated instrument to determine the concentration of TTACl.
-
Calculate the original concentration in the saturated solution.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass percent (w/w %).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of TTACl can be visualized as follows:
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. While comprehensive quantitative data remains elusive in readily available literature, this guide provides a foundational understanding of its solubility characteristics and a robust experimental protocol for its precise determination. For researchers and drug development professionals, a thorough understanding and empirical determination of TTACl solubility in relevant solvent systems are essential for optimizing reaction conditions, designing effective formulations, and ensuring the successful application of this versatile cationic surfactant.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [chemicalbook.com]
- 4. Tetradecyl trimethyl ammonium chloride CAS#: 4574-04-3 [m.chemicalbook.com]
- 5. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [amp.chemicalbook.com]
- 6. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [amp.chemicalbook.com]
An In-depth Technical Guide to the Effects of Alkyl Chain Length on Quaternary Ammonium Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of how the alkyl chain length of quaternary ammonium (B1175870) surfactants (QAS) systematically influences their physicochemical and biological properties. Understanding these structure-property relationships is crucial for the rational design of QAS for a wide range of applications, including as antimicrobial agents, corrosion inhibitors, and drug delivery vehicles.
Introduction to Quaternary Ammonium Surfactants
Quaternary ammonium surfactants are amphiphilic molecules characterized by a positively charged quaternary ammonium head group and one or more hydrophobic alkyl tails.[1][2] This dual nature allows them to adsorb at interfaces, reduce surface tension, and self-assemble into micelles in solution. The length of the alkyl chain is a critical determinant of their overall hydrophobicity and, consequently, their performance in various applications.[3][4]
Physicochemical Properties
The length of the hydrophobic alkyl chain significantly impacts the self-assembly and interfacial behavior of QAS in aqueous solutions.
The critical micelle concentration (CMC) is the concentration at which surfactant monomers begin to aggregate into micelles.[5] A lower CMC indicates a greater tendency for micellization. Generally, for a homologous series of QAS, the CMC decreases as the alkyl chain length increases.[6][7][8] This is because the increased hydrophobicity of longer alkyl chains provides a stronger driving force for the molecules to move from the aqueous phase to the non-polar interior of the micelles.[8]
Table 1: Effect of Alkyl Chain Length on the Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromide (CnTAB) Surfactants in Water
| Alkyl Chain Length (n) | Surfactant | CMC (mM) |
| 8 | C8TAB | ~130 |
| 10 | C10TAB | ~65 |
| 12 | C12TAB | ~15-16 |
| 14 | C14TAB | ~3.5-4.0 |
| 16 | C16TAB | ~0.9-1.0 |
| 18 | C18TAB | ~0.3-0.4 |
Note: CMC values can vary slightly depending on the measurement technique and experimental conditions (e.g., temperature, presence of electrolytes).
QAS are effective at reducing the surface tension of water. The efficiency of a surfactant is often characterized by the surface tension at its CMC (γcmc). As the alkyl chain length increases, the surfactant becomes more surface-active, leading to a lower γcmc, up to a certain point.[9][10] This increased efficiency is due to the denser packing of the surfactant molecules at the air-water interface.[9]
Table 2: Effect of Alkyl Chain Length on the Surface Tension at CMC (γcmc) of Alkyltrimethylammonium Bromide (CnTAB) Surfactants
| Alkyl Chain Length (n) | Surfactant | γcmc (mN/m) |
| 10 | C10DDGPB | 25.46 |
| 12 | C12DDGPB | 29.36 |
| 14 | C14DDGPB | 30.90 |
| 16 | C16DDGPB | 33.42 |
Data for a series of double-chain quaternary ammonium salt glucosamide surfactants (CnDDGPB).[11]
The Krafft temperature (or Krafft point) is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as hydrated crystals and has limited solubility. For ionic surfactants, the Krafft temperature generally increases with increasing alkyl chain length due to stronger van der Waals interactions between the longer hydrophobic tails, which stabilizes the crystalline state.[12][13] Surfactants with low Krafft temperatures are desirable for applications in colder environments.[14]
Table 3: Krafft Temperatures for Alkyltrimethylammonium Chloride (CnTAC) Surfactants
| Alkyl Chain Length (n) | Surfactant | Krafft Temperature (°C) |
| 15 | C15TAC | 34.0 |
| 16 | C16TAC | 25.5 |
| 17 | C17TAC | 44.5 |
| 18 | C18TAC | 36.0 |
Data for CnTAC in the presence of a counterion, which can influence the Krafft temperature.[13]
Biological Properties
The alkyl chain length is a crucial factor in determining the biological activity of QAS, particularly their antimicrobial efficacy and cytotoxicity.
QAS exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[15][16] The primary mechanism of action involves the electrostatic interaction between the positively charged QAS headgroup and the negatively charged components of the microbial cell membrane, followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer, leading to membrane disruption and cell lysis.[3][15]
The antimicrobial effectiveness is highly dependent on the alkyl chain length.[3][16] Generally, activity increases with chain length up to an optimal point, typically between C12 and C16, after which the activity decreases.[2][3][17] This phenomenon is known as the "cut-off effect." It is hypothesized that chains longer than the optimum may be too hydrophobic, leading to poor water solubility and self-aggregation that hinders their interaction with bacterial cells, or they may bend and shield the positive charge, reducing electrostatic attraction.[3]
Table 4: Effect of Alkyl Chain Length on the Antimicrobial Activity of Quaternary Ammonium Methacrylates (QAMs) against Streptococcus mutans
| Alkyl Chain Length (CL) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
| 3 | 12.5 | 25 |
| 5 | 0.78 | 1.56 |
| 8 | 0.049 | 0.098 |
| 12 | 0.00038 | 0.00076 |
| 16 | 0.00019 | 0.00038 |
| 18 | 0.0015 | 0.003 |
As the chain length increases from 3 to 16, the MIC and MBC decrease significantly, indicating higher potency.[3][17] The efficacy then decreases at a chain length of 18.[3]
While potent antimicrobial activity is desired, low cytotoxicity towards mammalian cells is crucial for applications in drug development and personal care. The cytotoxicity of QAS also tends to increase with alkyl chain length, mirroring the trend observed for antimicrobial activity.[18] This is because the same membrane-disrupting mechanism that kills microbes can also damage mammalian cell membranes. However, it is possible to identify QAS with a favorable therapeutic index, where they are effective against microbes at concentrations that are not harmful to human cells.[19] For instance, studies have shown that for some QAS, materials containing them had fibroblast and odontoblast viability similar to commercial controls, indicating a good safety profile at effective concentrations.[3][17]
Experimental Protocols
A common method for synthesizing QAS is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[20][21]
General Procedure:
-
A tertiary amine (e.g., dimethylethylamine) is reacted with an alkyl halide (e.g., 1-bromododecane) in a suitable solvent.[20]
-
The reaction mixture is typically heated to facilitate the SN2 reaction.[20]
-
The resulting quaternary ammonium salt product is then purified, often by precipitation and washing with a non-polar solvent like hexane, followed by drying.[20]
Several methods can be used to determine the CMC of a surfactant.[5][22]
-
Surface Tension Method: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer (e.g., with a Du Nouy ring or Wilhelmy plate).[23][24] A plot of surface tension versus the logarithm of concentration shows a sharp break point, which corresponds to the CMC.[23][24][25]
-
Conductivity Method: This method is suitable for ionic surfactants. The conductivity of surfactant solutions is measured as a function of concentration. The plot of conductivity versus concentration exhibits a change in slope at the CMC, as the mobility of the charged species changes upon micelle formation.[5][22]
-
Fluorescence Spectroscopy: A fluorescent probe (e.g., pyrene) is added to the surfactant solutions. The fluorescence emission spectrum of the probe is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, causing a change in its fluorescence properties (e.g., the ratio of certain vibronic peak intensities), which can be plotted against surfactant concentration to determine the CMC.[22][23]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
A two-fold serial dilution of the QAS is prepared in a suitable broth medium (e.g., Brain Heart Infusion broth) in a 96-well microtiter plate.[3]
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the QAS that completely inhibits visible growth of the microorganism.
-
To determine the MBC, aliquots from the wells showing no growth are plated onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[17]
-
-
Suspension Test (e.g., EN 1040): This standard method evaluates the basic bactericidal activity of chemical disinfectants.[26]
-
A standardized suspension of bacteria is mixed with the QAS solution at a specified concentration.
-
After a defined contact time (e.g., 5 minutes), the antimicrobial action is neutralized by adding a quenching solution.[27]
-
The number of surviving bacteria is determined by plating and CFU counting. The reduction in viable counts is then calculated.
-
Visualizations
Caption: Structure-property relationship of QAS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 3. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. justagriculture.in [justagriculture.in]
- 6. researchgate.net [researchgate.net]
- 7. blog.truegeometry.com [blog.truegeometry.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Effect of Alkyl Chain Length in Quaternary Ammonium Cationic Surfactants on Their Foaming Properties | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of quaternary ammonium chain length on antibacterial bonding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 22. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 24. journals.stmjournals.com [journals.stmjournals.com]
- 25. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]
- 26. testinglab.com [testinglab.com]
- 27. academic.oup.com [academic.oup.com]
A Technical Guide to the Purity Analysis of Tetradecyltrimethylammonium Chloride for Research Applications
Abstract: Tetradecyltrimethylammonium chloride (TTACl), a quaternary ammonium (B1175870) compound, is a critical reagent in various research and development applications, including its use as a surfactant, antiseptic, and in drug formulation. The purity of TTACl is paramount, as impurities can significantly alter its physicochemical properties and impact experimental outcomes. This guide provides a comprehensive overview of the analytical methodologies used to assess the purity of TTACl, offering detailed protocols and data interpretation guidelines for researchers, scientists, and quality control professionals.
Introduction to TTACl and the Importance of Purity
This compound (TTACl), also known as Myristyltrimethylammonium chloride, is a cationic surfactant with the chemical formula C₁₇H₃₈ClN.[1][2] Its amphipathic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, allows it to function effectively at interfaces. In research, it is used in applications ranging from a biocide in cell culture to a reagent in chemical synthesis and nanoparticle formulation.[3]
The presence of impurities can have significant consequences:
-
Homologues: Quaternary ammonium compounds are often synthesized from fatty amines, which can contain a distribution of alkyl chain lengths. The presence of shorter (e.g., dodecyl) or longer (e.g., hexadecyl) chain homologues can alter properties like critical micelle concentration (CMC) and antimicrobial efficacy.
-
Synthesis Byproducts: Unreacted starting materials, such as tertiary amines, or side-reaction products can interfere with downstream applications.
-
Inorganic Salts: Residual chlorides or other salts can affect the ionic strength of solutions and the compound's solubility.
-
Water Content: TTACl is often hygroscopic, and excessive water content can lead to inaccurate concentration calculations and potential degradation.[2]
Therefore, rigorous purity analysis is not merely a quality control measure but a prerequisite for reproducible and reliable scientific research.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach is required to fully characterize the purity of TTACl. The primary techniques include titration for overall assay, chromatography for separation of related substances, and other methods for specific impurities like water and inorganic content.
Two-Phase Titration (Assay of Active Content)
Two-phase titration, often referred to as Epton's method, is a classic and reliable technique for determining the total concentration of cationic surfactants.[4][5] The principle involves titrating the cationic TTACl sample with a standardized anionic surfactant solution, such as Sodium Dodecyl Sulfate (SDS). The titration is performed in a biphasic system of chloroform (B151607) and water. A mixed indicator (e.g., methylene (B1212753) blue) is used, which forms an ion pair with the surfactant and partitions between the two phases, resulting in a distinct color change at the endpoint.[4][6] Potentiometric titrations using a surfactant-sensitive electrode offer an automated alternative with a precisely determined endpoint.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating and quantifying TTACl from its organic impurities, particularly homologues. Due to the lack of a strong UV-Vis chromophore in TTACl, universal detectors that do not rely on optical properties are required.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the resulting non-volatile analyte particles. The response is proportional to the mass of the analyte.[9][10][11]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates analyte particles but then charges them, and the total charge is measured by an electrometer, providing a near-uniform response for non-volatile compounds.[12]
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides the highest degree of sensitivity and specificity. It can be used to definitively identify known and unknown impurities by their mass-to-charge ratio.[13][14][15]
Pyrolysis Gas Chromatography (GC)
While TTACl is ionic and non-volatile, it can be analyzed using Pyrolysis-GC.[16] In the hot GC injector, the quaternary salt undergoes thermal degradation via Hofmann elimination to yield a volatile tertiary amine.[16] The resulting amine can be separated by GC, allowing for the determination of the alkyl chain distribution of the original TTACl sample.[16]
Ancillary Purity Tests
-
Karl Fischer Titration: The definitive method for quantifying water content in the material.
-
Residue on Ignition (Sulfated Ash): This test determines the total amount of inorganic impurities by burning off all organic material and weighing the residue.
-
Spectroscopy (FTIR/NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identity confirmation by providing a unique spectral fingerprint of the molecule's structure.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific purity attribute being investigated. The table below summarizes the primary techniques.
| Technique | Principle | Primary Use | Advantages | Limitations |
| Two-Phase Titration | Titration of the cationic surfactant with a standard anionic surfactant in a biphasic system.[4] | Determination of total active surfactant content (Assay). | Cost-effective, rapid, and accurate for total active content. | Does not separate or quantify individual impurities or homologues.[17] |
| HPLC with ELSD/CAD | Chromatographic separation based on polarity, followed by universal mass-based detection.[9][11][12] | Separation and quantification of homologues and non-volatile organic impurities. | High resolving power, can quantify individual impurities. | Requires specialized equipment; response can be non-linear. |
| Pyrolysis-GC | Thermal degradation of TTACl into volatile tertiary amines, followed by GC separation.[16] | Determination of alkyl chain length distribution. | Provides detailed information on homologue composition. | Indirect method; requires high-temperature injection and careful calibration. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection.[13][15] | Identification and quantification of trace-level impurities. | Extremely sensitive and specific; powerful for structural elucidation.[14] | High cost and complexity. |
| Karl Fischer Titration | Electrochemical titration based on a reaction with water. | Quantification of water content. | Highly accurate and specific for water. | Requires dedicated equipment and anhydrous reagents. |
Experimental Protocols
Protocol: Assay of TTACl by Two-Phase Titration
This protocol is a representative method for determining the percentage assay of TTACl.
1. Reagents and Preparation:
-
Standard 0.004 M Sodium Dodecyl Sulfate (SDS) Solution: Accurately weigh ~1.154 g of high-purity SDS, dissolve in deionized water, and dilute to 1000.0 mL in a volumetric flask.
-
Mixed Indicator Solution: Dissolve ~0.05 g of methylene blue in 100 mL of water.
-
Chloroform, Analytical Grade.
-
Sample Solution: Accurately weigh approximately 0.2 g of the TTACl sample, dissolve in 100 mL of deionized water, and mix thoroughly.
2. Titration Procedure:
-
Pipette 25.0 mL of the TTACl sample solution into a 250 mL glass-stoppered flask.
-
Add 25 mL of deionized water.
-
Add 15 mL of chloroform and 5 drops of the mixed indicator solution.
-
Stopper the flask and shake vigorously. The lower chloroform layer will appear blue, and the upper aqueous layer will be colorless.
-
Titrate with the standard 0.004 M SDS solution in small increments. After each addition, stopper the flask and shake vigorously for about 20-30 seconds, then allow the layers to separate.
-
As the endpoint is approached, the color intensity in the chloroform layer will decrease. The endpoint is reached when the blue color is completely transferred to the aqueous layer, and both layers have the same color intensity (a pale, grayish-blue).[6]
3. Calculation: Assay (% w/w) = (V × M × MW) / (W × (S_v / T_v)) × 100
-
V: Volume of SDS solution used in mL.
-
M: Molarity of the SDS solution (mol/L).
-
MW: Molecular weight of TTACl (291.94 g/mol ).
-
W: Weight of the TTACl sample in grams.
-
S_v: Volume of the sample solution pipetted for titration (25.0 mL).
-
T_v: Total volume of the prepared sample solution (100.0 mL).
Protocol: Impurity Profiling by HPLC-ELSD
This protocol provides a general framework for separating TTACl from related substances.
1. Instrumentation and Conditions:
-
HPLC System: A quaternary pump, autosampler, and column thermostat.
-
Detector: Evaporative Light Scattering Detector (ELSD).[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM.[18]
2. Sample Preparation:
-
Prepare a sample stock solution of TTACl at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
3. Data Analysis:
-
Identify the main peak corresponding to TTACl.
-
Integrate all other peaks and calculate their area percentages relative to the total peak area to determine the impurity profile. Use a reference standard of TTACl for peak identification and assay calculation if available.
Visualization of Analytical Workflows
Visual workflows can clarify the logical sequence of analysis and aid in decision-making. The following diagrams were created using the DOT language.
Caption: A comprehensive workflow for the purity analysis of TTACl.
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. porousmedia.rice.edu [porousmedia.rice.edu]
- 5. google.com [google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. metrohm.com [metrohm.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 17. datapdf.com [datapdf.com]
- 18. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
Foundational Studies of Tetradecyltrimethylammonium Chloride in Colloid Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrimethylammonium chloride (TTAC), a quaternary ammonium (B1175870) salt, is a cationic surfactant of significant interest in colloid science. Its amphiphilic nature, characterized by a long hydrophobic tetradecyl tail and a hydrophilic trimethylammonium headgroup, drives its self-assembly in aqueous solutions to form micelles. This property underpins its utility in a wide array of applications, including as a phase transfer catalyst, a biocide in pharmaceutical formulations, and a conditioning agent in personal care products.[1] This technical guide provides a comprehensive overview of the foundational studies of TTAC, focusing on its physicochemical properties, aggregation behavior, and interactions, along with detailed experimental protocols for its characterization.
Physicochemical Properties of this compound
TTAC is a white to off-white crystalline or waxy solid at room temperature.[1][2] It is hygroscopic and soluble in water and polar organic solvents.[1][3]
Table 1: General Physicochemical Properties of TTAC
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₈ClN | [2] |
| Molecular Weight | 291.94 g/mol | [2] |
| Appearance | White to off-white crystalline solid or waxy substance | [1][2] |
| CAS Number | 4574-04-3 | [2] |
| Melting Point | ~250 °C (decomposes) | [2][3] |
| Solubility | Soluble in water and polar organic solvents | [1][3] |
Aggregation Behavior and Micellization
The hallmark of TTAC in aqueous solutions is its ability to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This self-assembly is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic tails and water molecules. The CMC is a key parameter that influences the surfactant's performance in various applications.
Table 2: Critical Micelle Concentration (CMC) of TTAC in Aqueous Solutions
| Temperature (°C) | CMC (mM) | Method | Reference |
| 25 | 3.5 - 4.6 | Conductivity, Tensiometry | [4] |
| 30 | 3.8 | Conductivity | [3] |
| 35 | 4.0 | Conductivity | [3] |
| 40 | 4.2 | Conductivity | [3] |
| 45 | 4.4 | Conductivity | [3] |
| 50 | 4.6 | Conductivity | [3] |
| 55 | 4.8 | Conductivity | [3] |
Note: CMC values can be influenced by the presence of electrolytes and other solutes.
The aggregation of TTAC monomers into micelles also involves thermodynamic changes. The process is typically entropically driven at lower temperatures.[5]
Table 3: Thermodynamic Parameters of Micellization for TTAC
| Parameter | Description | Typical Values/Trends | Reference |
| ΔG°mic | Standard Gibbs Free Energy of Micellization | Negative, indicating a spontaneous process. Becomes less negative with increasing temperature. | [5][6] |
| ΔH°mic | Standard Enthalpy of Micellization | Can be endothermic or exothermic depending on temperature. Often shows a U-shaped dependence on temperature. | [5][6] |
| ΔS°mic | Standard Entropy of Micellization | Positive, indicating an increase in disorder of the overall system (primarily due to the release of water molecules from the hydrocarbon chains). | [5][6] |
Other important parameters characterizing TTAC micelles include the aggregation number, particle size, and zeta potential.
Table 4: Micellar Properties of TTAC
| Property | Description | Typical Values/Trends | Reference |
| Aggregation Number (Nagg) | The average number of TTAC molecules in a single micelle. | Varies with concentration, temperature, and ionic strength. | [7][8] |
| Particle Size (Hydrodynamic Diameter) | The effective diameter of the hydrated micelle in solution. | Typically in the nanometer range, influenced by concentration and additives. | [8][9] |
| Zeta Potential | The electric potential at the slipping plane of the micelle, indicating its surface charge and stability. | Positive due to the cationic headgroup. Magnitude depends on the concentration and ionic strength of the medium. | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the characterization of TTAC in colloid science.
Synthesis of this compound
TTAC is typically synthesized via the quaternization of trimethylamine (B31210) with 1-chlorotetradecane (B127486).
Materials:
-
1-Chlorotetradecane
-
Trimethylamine (aqueous solution or gas)
-
Anhydrous ethanol (B145695) or other suitable polar solvent
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Diethyl ether
Procedure:
-
In a sealed reaction vessel, dissolve 1-chlorotetradecane in anhydrous ethanol.
-
Add an excess of trimethylamine solution to the reaction mixture.
-
Heat the mixture under reflux with constant stirring for several hours (e.g., 6-8 hours) at a temperature of around 80-90°C.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with diethyl ether to remove any unreacted starting materials.
-
Dry the purified white solid product under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent mixture if necessary.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tensiometry Method
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of TTAC in deionized water at a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution with varying concentrations of TTAC, spanning a range below and above the anticipated CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the temperature is kept constant. Allow sufficient time for the surface tension to equilibrate for each measurement.
-
Plot the surface tension as a function of the logarithm of the TTAC concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.[11]
b) Conductivity Method
Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC due to the change in the mobility of the charge carriers upon micelle formation.[12]
Apparatus:
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of TTAC solutions of different concentrations in deionized water.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Equilibrate the TTAC solutions to a constant temperature in the water bath.
-
Measure the specific conductivity of each solution.
-
Plot the specific conductivity against the TTAC concentration.
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[11]
Measurement of Particle Size and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the micelles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential by measuring the velocity of the micelles in an applied electric field.
Apparatus:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module (e.g., Zetasizer)
-
Cuvettes (disposable or quartz)
-
Syringes and filters (e.g., 0.22 µm pore size)
Procedure:
-
Prepare TTAC solutions at the desired concentrations in a suitable solvent (e.g., deionized water or a specific buffer). For zeta potential measurements, ensure the ionic strength of the medium is controlled.
-
Filter the solutions through a microporous filter to remove any dust or large aggregates.
-
Transfer the filtered solution into a clean, appropriate cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
For particle size measurement, perform the DLS measurement according to the instrument's software instructions. The software will typically provide the z-average diameter and the polydispersity index (PDI).
-
For zeta potential measurement, ensure the correct parameters for the solvent (viscosity, refractive index, and dielectric constant) are entered into the software. Perform the ELS measurement. The instrument will report the zeta potential and its distribution.
-
It is recommended to perform measurements in triplicate for each sample.
Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a common technique for determining the MIC.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
TTAC stock solution of known concentration, sterilized by filtration
-
Pipettes and multichannel pipettor
-
Incubator
Procedure:
-
In a sterile 96-well plate, perform a serial two-fold dilution of the TTAC stock solution in the growth medium to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in the growth medium (e.g., to a concentration of approximately 5 x 10⁵ CFU/mL).
-
Add a fixed volume of the microbial inoculum to each well containing the different TTAC concentrations.
-
Include a positive control well (medium with inoculum, no TTAC) and a negative control well (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of TTAC at which no visible growth (turbidity) is observed.[15]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive characterization of TTAC micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aggregation number - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. idexx.dk [idexx.dk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. mdpi.com [mdpi.com]
exploring the phase behavior of tetradecyltrimethylammonium chloride solutions
An In-depth Technical Guide to the Phase Behavior of Tetradecyltrimethylammonium Chloride (TTAC) Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the phase behavior of this compound (TTAC) solutions. TTAC is a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery, due to its self-assembly properties in aqueous solutions. This document details the thermodynamic principles governing its micellization, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes fundamental concepts and workflows.
Introduction to this compound (TTAC)
This compound (TTAC) is a quaternary ammonium (B1175870) salt that acts as a cationic surfactant. Its amphiphilic nature, consisting of a long hydrophobic tetradecyl (C14) tail and a hydrophilic trimethylammonium head group, drives its self-assembly in aqueous solutions to form micelles and other liquid crystalline phases. Understanding the phase behavior of TTAC is crucial for its application in various fields, particularly in the pharmaceutical industry, where it can be used for drug solubilization and as a component in advanced drug delivery systems.
Thermodynamics of Micellization
The formation of micelles in a surfactant solution is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[1] This process is primarily driven by the hydrophobic effect, which involves the entropy-driven transfer of the hydrophobic surfactant tails from the structured water environment to the core of the micelle.[1]
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:
ΔG°mic = ΔH°mic - TΔS°mic
A negative ΔG°mic indicates a spontaneous micellization process. The process is often entropy-driven at lower temperatures, while at higher temperatures, it can become enthalpy-driven.[2]
Quantitative Data on TTAC and Analogue Phase Behavior
Due to the close structural similarity and comparable physicochemical properties, data for tetradecyltrimethylammonium bromide (TTAB) is often used to infer the behavior of TTAC. The primary difference lies in the counter-ion (Cl⁻ vs. Br⁻), which can influence properties like the CMC and aggregation number.
Critical Micelle Concentration (CMC) and Thermodynamic Parameters
The CMC is a fundamental parameter that indicates the onset of micelle formation. It is influenced by factors such as temperature and the presence of electrolytes.
Table 1: Thermodynamic Parameters of Micellization for TTAB in Aqueous Solutions at Different Temperatures
| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |
| 298.15 | 3.80 | -29.3 | -6.5 | -22.8 |
| 303.15 | 3.75 | -29.8 | -4.9 | -24.9 |
| 308.15 | 3.74 | -30.3 | -3.3 | -27.0 |
| 313.15 | 3.75 | -30.8 | -1.7 | -29.1 |
| 318.15 | 3.80 | -31.2 | 0.0 | -31.2 |
Data for TTAB, which serves as a close analogue for TTAC. The thermodynamics of micellization for dodecyltrimethylammonium (B156365) chloride (DTAC), a shorter-chain analogue of TTAC, have been studied, showing that the process is entropically driven and that the enthalpy of micellization decreases with increasing temperature.[2]
Micelle Aggregation Number (Nagg)
The aggregation number is the average number of surfactant monomers in a single micelle.
Table 2: Aggregation Numbers for TTAC and Related Surfactants
| Surfactant | Method | Aggregation Number (Nagg) | Conditions |
| TTAC | Light Scattering | Increases with salt concentration | Aqueous NaCl solutions at 25°C |
| DTAC (C12 analogue) | Fluorescence Quenching | Varies with conditions | Aqueous solutions |
| CTAB (C16 analogue) | Fluorescence Quenching | ~48 | At CMC, 303 K |
The aggregation numbers for TTAC micelles are known to increase with the addition of salt, promoting the growth of micelles. For related surfactants like dodecyltrimethylammonium chloride (DTAC), the aggregation number is also a key parameter in characterizing its micellar properties.[3]
Experimental Protocols for Characterization
Several experimental techniques are employed to characterize the phase behavior of TTAC solutions.
Surface Tensiometry for CMC Determination
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]
Methodology (Wilhelmy Plate Method):
-
Preparation of Solutions: Prepare a series of TTAC solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.
-
Instrumentation: Use a surface tensiometer equipped with a Wilhelmy plate.[5]
-
Measurement:
-
Calibrate the instrument with deionized water, which has a known surface tension (approximately 72 mN/m at 25°C).[4]
-
For each TTAC solution, immerse the Wilhelmy plate into the solution.
-
Measure the force exerted on the plate, which is proportional to the surface tension.
-
Ensure the plate is thoroughly cleaned and dried between measurements.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the TTAC concentration. The CMC is determined from the breakpoint in the resulting curve.[6]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Principle: ITC directly measures the heat released or absorbed during the formation or dissociation of micelles, providing a complete thermodynamic profile of the micellization process.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of TTAC (well above the CMC) in a degassed buffer.
-
Fill the ITC sample cell with the same degassed buffer.[9]
-
-
Instrumentation: Use an Isothermal Titration Calorimeter.[10]
-
Titration:
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a titration curve of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.
-
The inflection point of this sigmoidal curve corresponds to the CMC, and the height of the curve gives the enthalpy of micellization (ΔH°mic).[7]
-
Dynamic Light Scattering (DLS) for Micelle Size Determination
Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of micelles in solution. These fluctuations are used to determine the hydrodynamic radius of the micelles via the Stokes-Einstein equation.[13]
Methodology:
-
Sample Preparation:
-
Prepare TTAC solutions at concentrations above the CMC.
-
Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other particulates.
-
-
Instrumentation: Use a dynamic light scattering instrument (e.g., Zetasizer).[14]
-
Measurement:
-
Place the sample in a clean cuvette and place it in the instrument.
-
The instrument directs a laser beam through the sample, and a detector measures the scattered light at a specific angle (commonly 90° or 173° for backscatter).[14]
-
-
Data Analysis:
-
The instrument's software performs a correlation analysis on the scattered light intensity fluctuations to calculate the diffusion coefficient.
-
The hydrodynamic radius is then calculated using the Stokes-Einstein equation, which requires knowledge of the solvent viscosity and temperature.[15]
-
Visualizations of Concepts and Workflows
Micelle Formation Process
Caption: Increasing surfactant concentration leads to the formation of micelles at the CMC.
Experimental Workflow for TTAC Characterization
Caption: A typical experimental workflow for the physicochemical characterization of TTAC solutions.
Thermodynamic Relationships in Micellization
Caption: Key thermodynamic parameters governing the spontaneity of micelle formation.
Phase Diagram and Micellar Structures
At concentrations significantly above the CMC, TTAC, like other single-chain surfactants, can form various liquid crystalline phases. The specific phases and their transition boundaries are dependent on both concentration and temperature. A typical phase progression for a cationic surfactant like dodecyltrimethylammonium chloride (a shorter-chain analogue) in water with increasing concentration is:
-
Isotropic Micellar Solution (L₁): A solution of spherical or slightly ellipsoidal micelles.
-
Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.
-
Cubic Phases (I₁): Complex, bicontinuous structures of interconnected micelles.
-
Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.
For dodecyltrimethylammonium chloride, intermediate phases between the hexagonal and cubic phases have also been observed.[16][17] The viscosity of TTAC solutions is also expected to increase significantly with concentration, especially upon the formation of elongated, worm-like micelles.[18]
Applications in Drug Development
The self-assembly of TTAC into micelles is highly relevant for drug development. The hydrophobic core of the micelles can serve as a nanocarrier to solubilize poorly water-soluble drugs, thereby enhancing their bioavailability. The cationic nature of the TTAC headgroups can also facilitate interaction with negatively charged biological membranes, which can be exploited for targeted drug delivery.
Conclusion
The phase behavior of this compound is a complex interplay of thermodynamics, concentration, and temperature. Its ability to self-assemble into micelles and various liquid crystalline phases makes it a versatile component in numerous applications, particularly in the pharmaceutical sciences. A thorough characterization using techniques such as tensiometry, isothermal titration calorimetry, and dynamic light scattering is essential to fully understand and harness its properties for advanced applications like drug delivery. While specific data for TTAC can be limited, the behavior of its close analogues provides valuable insights into its expected physicochemical properties.
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commons.erau.edu [commons.erau.edu]
- 5. tegewa.de [tegewa.de]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Thermodynamics of Micelle Formation | Semantic Scholar [semanticscholar.org]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. mdpi.com [mdpi.com]
- 10. Isothermal Titration Calorimetry | Eldridge Reeves Johnson Foundation | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 11. youtube.com [youtube.com]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 14. tandfonline.com [tandfonline.com]
- 15. muser-my.com [muser-my.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Quality Plant DNA Extraction Using Tetradecyltrimethylammonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular applications, including PCR, sequencing, and genetic analysis. However, the presence of rigid cell walls, polysaccharides, and secondary metabolites in plants often complicates DNA extraction. The tetradecyltrimethylammonium chloride (CTAB) method is a robust and widely adopted protocol that effectively overcomes these challenges. CTAB, a cationic detergent, facilitates the lysis of cell membranes and forms complexes with polysaccharides and proteins, allowing for their removal and the subsequent isolation of pure DNA.[1][2][3][4] This application note provides a detailed protocol for plant DNA extraction using CTAB, along with key quantitative parameters and a workflow diagram.
Principle of the Method
The CTAB DNA extraction method is a solution-based technique that relies on the chemical properties of cetyltrimethylammonium bromide to isolate DNA from plant cells.[5] The protocol begins with the mechanical disruption of plant tissue, typically under cryogenic conditions using liquid nitrogen, to break down the tough cell walls.[2][6] The powdered tissue is then incubated in a heated CTAB extraction buffer.
The CTAB buffer contains several key components:
-
CTAB: A cationic detergent that solubilizes cell membranes and forms insoluble complexes with most polysaccharides and proteins at high salt concentrations.[1][4]
-
NaCl: A high concentration of salt (typically 1.4 M) helps to remove polysaccharides.[1][7]
-
EDTA: A chelating agent that sequesters divalent cations like Mg2+, which are cofactors for nucleases, thereby protecting the DNA from degradation.[7][8]
-
β-mercaptoethanol or PVP (Polyvinylpyrrolidone): Reducing agents that help to denature proteins and remove polyphenolic compounds.[8][9]
Following lysis, an organic extraction with chloroform:isoamyl alcohol is performed to separate the DNA-containing aqueous phase from the organic phase containing lipids and proteins.[1][2] The DNA is then precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695), washed to remove residual salts, and finally resuspended in a suitable buffer.[2][6]
Experimental Protocol
This protocol is a generalized version of the CTAB method and may require optimization depending on the plant species and tissue type.
Materials and Reagents:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
2x CTAB Extraction Buffer (see Table 1 for composition)
-
Chloroform:Isoamyl alcohol (24:1 v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Microcentrifuge
Table 1: Composition of 2x CTAB Extraction Buffer
| Reagent | Final Concentration |
| CTAB (Cetyltrimethylammonium bromide) | 2% (w/v) |
| Tris-HCl (pH 8.0) | 100 mM |
| NaCl | 1.4 M |
| EDTA (pH 8.0) | 20 mM |
| β-mercaptoethanol | 0.2% (v/v) (add fresh) |
| Polyvinylpyrrolidone (PVP-40) | 1% (w/v) (optional) |
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of plant tissue.[8]
-
Freeze the tissue with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.[2][6] It is crucial to prevent the tissue from thawing during this step.[8]
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
-
Lysis:
-
Phase Separation:
-
After incubation, add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.[8]
-
Mix gently by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[1][8] This will separate the mixture into two phases: an upper aqueous phase containing the DNA and a lower organic phase.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface.
-
Add 0.7-1.0 volume of ice-cold isopropanol to the aqueous phase.[1]
-
Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.[1][8]
-
Centrifuge at 12,000-14,000 x g for 10 minutes to pellet the DNA.[1]
-
-
DNA Washing:
-
DNA Resuspension:
-
Air-dry the pellet for 10-15 minutes at room temperature to remove any remaining ethanol. Avoid over-drying, as it can make the DNA difficult to dissolve.[12]
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[1][10]
-
Store the DNA solution at -20°C for long-term storage.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described protocol. These values may be adjusted for optimization based on the specific plant material.
Table 2: Key Experimental Parameters
| Parameter | Value/Range | Purpose |
| Starting Plant Tissue | 100-200 mg | Source of genomic DNA |
| CTAB Concentration | 2-4% | Cell lysis and removal of polysaccharides |
| Incubation Temperature | 60-65 °C | Enhances lysis efficiency |
| Incubation Time | 30-60 min | Sufficient time for cell lysis |
| Centrifugation Speed | 12,000-15,000 x g | Pellet debris and DNA |
| Isopropanol Volume | 0.7-1.0 volumes | Precipitate DNA |
| Ethanol Wash | 70% | Remove salts and impurities |
| Expected DNA Yield | 5-30 µg | Varies with plant species and tissue |
Workflow Diagram
The following diagram illustrates the major steps in the this compound (CTAB) plant DNA extraction protocol.
Caption: Workflow of the CTAB method for plant DNA extraction.
The this compound (CTAB) protocol is a reliable and efficient method for isolating high-quality genomic DNA from a variety of plant species, even those rich in polysaccharides and polyphenols. The protocol's success lies in the specific chemical properties of the CTAB buffer, which effectively lyses cells while removing common inhibitors of downstream molecular applications. By following the detailed steps and optimizing key parameters as needed, researchers can consistently obtain DNA suitable for sensitive analyses, thereby advancing research and development in plant science and drug discovery.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. zymoresearch.com [zymoresearch.com]
- 3. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. praxilabs.com [praxilabs.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. Functions of various chemicals/reagents used in plant DNA Isolation | Yashika Solutions [labitems.co.in]
- 8. DNA Extraction for plant samples by CTAB [protocols.io]
- 9. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 12. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetradecyltrimethylammonium Chloride in Membrane Protein Solubilization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyltrimethylammonium chloride (TTAC) is a cationic detergent that serves as a valuable tool for the solubilization of integral membrane proteins from their native lipid environment. Its amphipathic nature, characterized by a positively charged headgroup and a C14 hydrophobic tail, facilitates the disruption of cellular membranes and the formation of protein-detergent micelles. This document provides detailed application notes and experimental protocols for the effective use of TTAC in membrane protein research, addressing its physicochemical properties, optimal usage conditions, and downstream considerations.
Introduction to this compound (TTAC)
The study of membrane proteins, which constitute a significant portion of the proteome and are major drug targets, is often hindered by the challenge of their extraction and stabilization outside the native membrane. Detergents are essential for this process, and cationic detergents like TTAC offer a unique option due to their charge properties. TTAC's positively charged headgroup can influence its interaction with the lipid bilayer and the target protein, making it particularly useful for specific types of membrane proteins or for overcoming challenges encountered with other classes of detergents.
Physicochemical Properties of TTAC
A thorough understanding of the physicochemical properties of TTAC is critical for designing effective solubilization strategies. These properties dictate the detergent's behavior in solution and its interaction with membrane components.
| Property | Value/Range | Significance in Solubilization |
| Chemical Formula | C₁₇H₃₈NCl | Defines the molecule's composition and molecular weight. |
| Molecular Weight | 291.94 g/mol | Important for calculating molar concentrations. |
| Appearance | White to off-white crystalline powder | Visual identification. |
| Critical Micelle Concentration (CMC) | ~3-4 mM | The concentration above which TTAC monomers assemble into micelles, which is essential for membrane solubilization. Working concentrations should be above the CMC. |
| Aggregation Number | ~50-80 | The average number of TTAC molecules in a micelle. This influences the size of the micelle and its capacity to encapsulate a membrane protein. |
| Solubility | Readily soluble in water | Allows for easy preparation of stock solutions and buffers. |
Note: The CMC and aggregation number can be influenced by factors such as temperature, pH, and ionic strength of the buffer. It is recommended to consult the literature for values under specific experimental conditions or to determine them empirically.
Application Notes for Membrane Protein Solubilization with TTAC
General Considerations
-
Detergent Purity: Utilize high-purity TTAC to avoid interference from contaminants that could affect protein stability or downstream assays.
-
Optimal Concentration: The ideal TTAC concentration for solubilization is typically in the range of 2 to 10 times the CMC. This needs to be optimized for each specific membrane protein to achieve efficient extraction without causing excessive denaturation.
-
Buffer Composition: The choice of buffer, its pH, and ionic strength are crucial. A common starting point is a buffer in the pH range of 7.0-8.5 (e.g., Tris-HCl or HEPES) with a physiological salt concentration (e.g., 150 mM NaCl). Additives like glycerol (B35011) (10-20%) can enhance protein stability.
-
Temperature Control: Solubilization is generally performed at 4°C to minimize proteolytic activity and maintain the structural integrity of the target protein.
-
Incubation Time: The duration of incubation with the detergent can range from 30 minutes to a few hours. This should be optimized to maximize solubilization while minimizing protein degradation.
Advantages of Using TTAC
-
Cationic Nature: The positive charge of TTAC can be advantageous for solubilizing and purifying membrane proteins with a net negative charge.
-
Alternative to Other Detergents: It provides an alternative when commonly used non-ionic or zwitterionic detergents are ineffective.
Potential Limitations and Mitigation Strategies
-
Denaturation Potential: As an ionic detergent, TTAC can be more denaturing than non-ionic detergents. To mitigate this, use the lowest effective concentration, work at low temperatures, and include stabilizing agents like glycerol or cholesterol analogs in the buffer.
-
Interference with Downstream Applications: The positive charge of TTAC can interfere with certain purification techniques, such as anion-exchange chromatography. It may also affect the activity of some enzymes. Detergent exchange to a non-ionic or zwitterionic detergent may be necessary after the initial solubilization and capture step.
Experimental Protocols
General Workflow for Membrane Protein Solubilization and Purification
The following diagram illustrates a typical workflow for the solubilization and purification of a membrane protein using a detergent-based approach.
Application of Tetradecyltrimethylammonium Chloride in Nanoparticle Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrimethylammonium chloride (TTAC) is a cationic surfactant that has garnered significant interest in the field of nanotechnology. Its amphiphilic nature, consisting of a long hydrophobic tetradecyl tail and a hydrophilic trimethylammonium head group, allows it to function effectively as a stabilizing agent, capping agent, and a structure-directing template in the synthesis of various nanoparticles. This document provides detailed application notes and protocols for the use of TTAC in the synthesis of gold, silver, silica (B1680970), and magnetic nanoparticles, tailored for researchers, scientists, and professionals in drug development.
Core Functions of TTAC in Nanoparticle Synthesis
TTAC plays a multifaceted role in the bottom-up synthesis of nanoparticles, primarily by:
-
Stabilization: Forming a protective layer around nanoparticles to prevent their aggregation and maintain a stable colloidal suspension. This is crucial for controlling the size and monodispersity of the nanoparticles.
-
Capping: Controlling the growth of nanoparticles by selectively binding to specific crystal facets, thereby influencing their final shape and size. The capping action of surfactants like TTAC can significantly impact the nanoparticles' chemical and physical properties.[1][2][3][4][5][6]
-
Templating: Acting as a template for the formation of mesoporous structures, particularly in the synthesis of silica and magnetic nanoparticles.[7][8] The self-assembly of TTAC molecules into micelles or other ordered structures guides the deposition of the nanoparticle precursors.
Application in Gold Nanoparticle (AuNP) Synthesis
TTAC is utilized in the seed-mediated growth of gold nanoparticles to control their size and shape. While cetyltrimethylammonium bromide (CTAB) is more commonly cited, the principles are transferable to TTAC, with adjustments for the different counter-ion. The chloride ion in TTAC can influence the final morphology of the gold nanostructures.
Experimental Protocol: Seed-Mediated Synthesis of Spherical Gold Nanoparticles
This protocol is adapted from methods using similar cationic surfactants.[9]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TTAC)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
L-Ascorbic acid
-
Deionized (DI) water
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.2 M solution of TTAC in DI water.
-
In a separate flask, add 0.25 mL of 0.01 M HAuCl₄ to 9.75 mL of the 0.2 M TTAC solution.
-
While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄.
-
The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles.
-
Continue stirring for 2 minutes and then keep the solution undisturbed at room temperature for at least 2 hours.
-
-
Growth Solution Preparation:
-
Prepare a growth solution by adding 0.5 mL of 0.01 M HAuCl₄ and 0.08 mL of 0.1 M L-ascorbic acid to 9.5 mL of 0.2 M TTAC solution. The ascorbic acid will reduce Au(III) to Au(I), causing the solution to become colorless.
-
-
Nanoparticle Growth:
-
Add 12 µL of the seed solution to the growth solution.
-
Gently mix the solution and leave it undisturbed overnight. The color will gradually change to a deep red, indicating the formation of larger gold nanoparticles.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Seed Particle Size | < 5 nm | [9] |
| Final Particle Size | 7 - 60 nm (tunable by seed concentration) | [9] |
| Zeta Potential | Positive (expected due to cationic surfactant) | [10][11][12][13][14] |
Logical Workflow for Gold Nanoparticle Synthesis
References
- 1. Capping agent promoted oxidation of gold nanoparticles: cetyl trimethylammonium bromide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tannic acid capped gold nanoparticles: capping agent chemistry controls the redox activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. frontiersin.org [frontiersin.org]
- 7. Templated Synthesis of Magnetic Nanoparticles through the Self-Assembly of Polymers and Surfactants | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stepwise Preparation of Spherical Gold Nanoparticles Passivated with Cationic Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exposure to metal nanoparticles changes zeta potentials of Rhodococcus cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetradecyltrimethylammonium Chloride (TTAC) as a Capping Agent for Metal Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetradecyltrimethylammonium chloride (TTAC) as a capping agent in the synthesis of metal nanoparticles. This document includes detailed experimental protocols, quantitative data on nanoparticle characteristics, and visualizations of the underlying mechanisms and workflows.
Introduction to TTAC as a Capping Agent
This compound (TTAC) is a quaternary ammonium (B1175870) salt that serves as a cationic surfactant. In the realm of nanotechnology, TTAC has demonstrated its utility as an effective capping agent for the synthesis of various metal nanoparticles. Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling their size and shape. The positively charged head group of TTAC electrostatically stabilizes the nanoparticles in solution, while its hydrocarbon tail can influence the growth kinetics and final morphology of the nanocrystals. This dual functionality makes TTAC a versatile tool for researchers aiming to produce well-defined metal nanoparticles for a range of applications, including catalysis and biomedicine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of metal nanoparticles synthesized using TTAC as a capping agent, based on available literature.
| Metal Nanoparticle | Synthesis Method | TTAC Concentration | Reducing Agent | Particle Size (nm) | Size Distribution | Zeta Potential (mV) | Reference |
| Gold (Au) | Chemical Reduction | 0.2 M | Ascorbic Acid | ~25 | Monodisperse | Not Reported | [1] |
| Silver (Ag) | Thermal Synthesis | Not Specified | Plant Extract Polyphenols | Not Reported | Not Reported | Not Reported | [2] |
| Platinum (Pt) | Not Reported with TTAC | Not Applicable | Not Applicable | Not Reported | Not Applicable | Not Reported |
Note: Data for silver and platinum nanoparticles synthesized specifically with TTAC is limited in the reviewed literature. The data for gold nanoparticles provides a baseline for the expected performance of TTAC as a capping agent. Further characterization is recommended for specific applications.
Experimental Protocols
Synthesis of Gold Nanoparticles (AuNPs) Capped with TTAC
This protocol is adapted from a method demonstrated to produce spherical gold nanoparticles.[1]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TTAC)
-
Ascorbic acid
-
Deionized water
-
Round bottom boiling flask
-
Oil bath with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM Gold (III) chloride stock solution by dissolving the appropriate amount of HAuCl₄·3H₂O in deionized water.
-
Prepare a 0.2 M TTAC solution by dissolving solid TTAC in deionized water. Gentle heating may be required for complete dissolution; cool to room temperature before use.
-
-
Reaction Setup:
-
In a round bottom boiling flask, mix 20 mL of the 1 mM gold stock solution with 20 mL of the 0.2 M TTAC solution.
-
Place the flask in an oil bath pre-heated to 60 °C.
-
Allow the solution to mix for 10 minutes under magnetic stirring.
-
-
Reduction:
-
While stirring, add a solution of ascorbic acid to the reaction mixture to achieve a final concentration of 20 mM.
-
Continue to stir the reaction for at least 2 hours. The solution will change color, indicating the formation of gold nanoparticles.
-
-
Purification:
-
Centrifuge the resulting nanoparticle solution to pellet the AuNPs.
-
Remove the supernatant and redisperse the nanoparticles in clean deionized water. This step helps to remove excess reactants.
-
Expected Outcome:
This protocol typically yields spherical gold nanoparticles with a diameter of approximately 25 nm.[1]
Diagrams and Workflows
General Mechanism of TTAC in Nanoparticle Synthesis
The following diagram illustrates the fundamental role of TTAC as a capping agent in the synthesis of metal nanoparticles.
Caption: Mechanism of TTAC as a capping agent.
Experimental Workflow for Gold Nanoparticle Synthesis
This diagram outlines the step-by-step experimental workflow for the synthesis of TTAC-capped gold nanoparticles.
Caption: Workflow for TTAC-capped AuNP synthesis.
Applications
Catalysis
While specific studies on the catalytic activity of TTAC-capped nanoparticles are limited, research on the closely related tetradecyltrimethylammonium bromide (TTAB) provides valuable insights. TTAB-capped platinum nanoparticles have been shown to exhibit catalytic activity in CO oxidation.[3] The nature of the capping agent plays a role in determining the catalytic activity, with weaker interactions between the capping agent and the nanoparticle surface potentially leading to higher activity.[3] It is plausible that TTAC-capped nanoparticles would exhibit similar catalytic properties, making them promising candidates for various catalytic reactions.
Biomedical Applications
The positive surface charge imparted by TTAC can be advantageous for various biomedical applications. Cationic nanoparticles can interact with negatively charged cell membranes, facilitating cellular uptake. This property is particularly relevant for drug and gene delivery applications. Furthermore, the functionalization of nanoparticles is a key area of research for targeted therapeutic delivery.[1] While specific applications of TTAC-capped nanoparticles in drug delivery are still under investigation, their inherent surface properties make them a platform worthy of exploration for the development of novel nanomedicines.
Conclusion
This compound is a versatile capping agent for the synthesis of metal nanoparticles, particularly for gold. The provided protocols and data serve as a valuable resource for researchers in materials science and nanomedicine. Further research is warranted to explore the full potential of TTAC in synthesizing a broader range of metal nanoparticles and to quantitatively assess their properties and performance in various applications. The development of detailed protocols for other metals and the characterization of their zeta potential will be crucial for advancing the use of TTAC in nanotechnology.
References
Application Notes and Protocols for Utilizing TTAC-Functionalized Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the methodology for using Tumor-Targeting and Apoptosis-Inducing Complex (TTAC)-functionalized drug delivery systems. For the purpose of these notes, TTAC is exemplified by monoclonal antibodies targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in tumor angiogenesis. By conjugating anti-VEGFR-2 antibodies, such as Bevacizumab, Ramucirumab, or their analogues, to nanoparticle-based drug carriers, it is possible to achieve targeted delivery of therapeutic payloads to the tumor site, thereby enhancing efficacy and minimizing off-target toxicity.
These notes will cover the essential protocols for the synthesis, characterization, and evaluation of TTAC-functionalized drug delivery systems, present key quantitative data from relevant studies in structured tables, and visualize critical pathways and workflows using diagrams.
Synthesis and Characterization of TTAC-Functionalized Nanoparticles
The successful development of a targeted drug delivery system hinges on the robust synthesis and thorough characterization of the antibody-nanoparticle conjugate.
General Synthesis Workflow
The general workflow for preparing TTAC-functionalized nanoparticles involves several key steps, from nanoparticle formulation to antibody conjugation.
Application Notes: The Use of Tetramethylammonium Chloride (TMAC) in Polymeracy Chain Reaction (PCR) Protocols
Introduction
Tetramethylammonium (B1211777) chloride (TMAC) is a quaternary ammonium (B1175870) salt that is utilized as a PCR additive to enhance the specificity and yield of DNA amplification.[1][2][3] Its application is particularly beneficial in challenging PCR assays, such as those involving AT-rich templates, long amplicons, or degenerate primers.[3][4][5] TMAC functions by increasing the melting temperature (Tm) of DNA and improving the stringency of primer hybridization, thereby minimizing non-specific amplification and the formation of primer-dimers.[3][6]
Mechanism of Action
The primary mechanism of TMAC in PCR is its ability to increase the specificity of hybridization between the primers and the DNA template.[] It is believed to interact with the negatively charged phosphate (B84403) backbone of the DNA, which shields the electrostatic repulsion between the DNA strands.[] This stabilization of the primer-template duplex allows for the use of higher annealing temperatures, which in turn reduces the likelihood of non-specific primer binding.[]
Furthermore, TMAC has been shown to increase the melting temperature (Tm) of DNA.[3][6] This effect is particularly pronounced for AT-rich sequences, bringing their melting characteristics closer to that of GC-rich sequences.[2][4] This normalization of melting temperatures across the template can help to prevent the preferential amplification of GC-rich regions and improve the overall yield and homogeneity of the PCR product.[2] At a concentration of 3 M, TMAC can equalize the thermal stability of AT and GC base pairs.[4]
Quantitative Data Summary
The optimal concentration of TMAC can vary depending on the specific PCR application, including the template DNA, primers, and polymerase used. Therefore, empirical testing is often necessary to determine the ideal concentration for a given experiment. Below is a summary of reported concentrations and their effects.
| Additive | Recommended Concentration Range | Optimal Concentration (in specific studies) | Key Effects |
| Tetramethylammonium Chloride (TMAC) | 15 - 100 mM | 5 mM, 50 mM, 60 mM | Increases specificity and yield, increases DNA Tm, minimizes mis-pairing.[1][][8] |
| Tetramethylammonium Oxalate (TMAO) | Not broadly established | 2 mM | Decreases non-specific fragments and increases the yield of specific products.[1] |
Experimental Protocols
1. Preparation of TMAC Stock Solution
-
Materials:
-
Tetramethylammonium chloride (TMAC) powder (molecular biology grade)
-
Nuclease-free water
-
-
Procedure:
-
To prepare a 1 M stock solution, dissolve 10.96 g of TMAC in 80 mL of nuclease-free water.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
Store the 1 M TMAC stock solution at 4°C.
-
2. PCR Protocol with TMAC
This protocol provides a general guideline for incorporating TMAC into a standard PCR reaction. The final concentration of TMAC will need to be optimized.
-
Reaction Setup:
-
On ice, prepare a PCR master mix. For a single 50 µL reaction, the components are listed below. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
-
The following table provides an example of a reaction setup. The final concentration of TMAC should be optimized within the range of 15-100 mM.
-
| Component | Volume for 50 µL Reaction | Final Concentration |
| Nuclease-free water | Up to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTPs (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 1 ng - 1 µg (genomic), 1 pg - 10 ng (plasmid) |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| 1 M TMAC Stock Solution | 0.75 - 5 µL | 15 - 100 mM |
-
Thermal Cycling Conditions:
-
The annealing temperature may need to be adjusted when using TMAC. It is often necessary to increase the annealing temperature due to the increased Tm of the DNA. A gradient PCR can be performed to determine the new optimal annealing temperature.
-
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-70°C (optimization required) | 30 seconds | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite |
Visualizations
References
- 1. New specificity and yield enhancer of polymerase chain reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gatescientific.com [gatescientific.com]
- 3. genelink.com [genelink.com]
- 4. Low concentrations of tetramethylammonium chloride increase yield and specificity of PCR. | Semantic Scholar [semanticscholar.org]
- 5. genelink.com [genelink.com]
- 6. PCR Additives & Buffer Selection | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Lysis Using Tetradecyltrimethylammonium Chloride (TTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrimethylammonium chloride (TTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Due to its amphipathic nature, possessing both a hydrophilic quaternary ammonium head group and a hydrophobic alkyl tail, TTAC can effectively disrupt cell membranes, making it a candidate for cell lysis protocols in various research and drug development applications. This document provides a detailed protocol for utilizing TTAC for cell lysis and protein extraction, drawing parallels from the applications of similar cationic detergents like cetyltrimethylammonium bromide (CTAB). As specific quantitative data for TTAC's performance in cell lysis is limited in publicly available literature, the provided protocols are based on the physicochemical properties of TTAC and established methodologies for related compounds. Empirical optimization is crucial for achieving the desired lysis efficiency and protein yield for specific cell types and downstream applications.
Principle of Action
Cationic detergents like TTAC interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins. This interaction disrupts the lipid bilayer's integrity, leading to the formation of micelles that encapsulate membrane components and soluble cytoplasmic contents, thereby causing cell lysis. The strong denaturing properties of some cationic detergents can be advantageous for applications requiring complete protein solubilization, such as SDS-PAGE and Western blotting.
Data Presentation
Due to the lack of specific comparative studies in the available literature, a direct quantitative comparison of protein yield and enzyme activity after lysis with TTAC versus other common lysis buffers like RIPA or SDS-based buffers is not possible. However, the following table summarizes the key physicochemical properties of TTAC in comparison to other commonly used detergents to aid in the selection process.
| Detergent | Type | Critical Micelle Concentration (CMC) | Key Properties & Considerations |
| This compound (TTAC) | Cationic | ~3.5 mM in aqueous solution | Strong denaturing potential. Effective for disrupting cell membranes. May interfere with downstream applications that are sensitive to cationic detergents. Optimal concentration for lysis needs empirical determination, typically above the CMC. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM in aqueous solution | Strong denaturing detergent. Widely used for complete protein solubilization for SDS-PAGE. Can inhibit enzyme activity. |
| Triton X-100 | Non-ionic | ~0.24 mM in aqueous solution | Mild, non-denaturing detergent. Often used to preserve protein structure and function. Less effective at solubilizing all membrane proteins compared to ionic detergents. |
| RIPA Buffer | Mixed (Anionic & Non-ionic) | Varies (contains SDS, Triton X-100, and deoxycholate) | A widely used lysis buffer that effectively solubilizes most cellular proteins. Can be partially denaturing. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~1 mM in aqueous solution | Strong denaturing detergent. Commonly used for DNA extraction from plant tissues due to its ability to precipitate polysaccharides. |
Experimental Protocols
The following protocols are generalized for the use of TTAC in cell lysis. It is imperative to optimize the TTAC concentration, incubation time, and temperature for each specific cell type and application.
Protocol 1: General Cell Lysis for Protein Extraction from Cultured Mammalian Cells
Materials:
-
TTAC Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1-5% (w/v) this compound (TTAC) - Optimization required
-
Protease and phosphatase inhibitor cocktail (added fresh before use)
-
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold TTAC Lysis Buffer to the cell plate or pellet. A general starting point is 200-500 µL for a 10 cm dish or 1x10^7 cells.
-
For adherent cells, use a cell scraper to gently scrape the cells into the lysis buffer.
-
For suspension cells, resuspend the pellet in the lysis buffer by gentle pipetting.
-
-
Incubation:
-
Incubate the cell lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis. Optimization of incubation time is recommended.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
-
Quantification and Storage:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, ensuring compatibility with cationic detergents).
-
Store the lysate at -80°C for long-term use.
-
Protocol 2: Lysis of Bacterial Cells
Materials:
-
TTAC Lysis Buffer for Bacteria:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1 mM EDTA
-
1-5% (w/v) this compound (TTAC) - Optimization required
-
Lysozyme (1 mg/mL, added fresh)
-
DNase I (10 µg/mL, optional, to reduce viscosity)
-
Protease inhibitor cocktail (added fresh)
-
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
Sonciator (optional)
Procedure:
-
Cell Preparation:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS or a suitable buffer.
-
-
Enzymatic Pre-treatment:
-
Resuspend the bacterial pellet in TTAC Lysis Buffer containing freshly added lysozyme.
-
Incubate at room temperature for 30 minutes with gentle agitation to digest the cell wall.
-
-
Detergent Lysis:
-
Proceed with incubation on ice for 15-30 minutes with occasional vortexing.
-
-
Mechanical Disruption (Optional but Recommended):
-
To enhance lysis efficiency, sonicate the lysate on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation.
-
-
Clarification and Collection:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Quantification and Storage:
-
Determine the protein concentration and store the lysate at -80°C.
-
Mandatory Visualization
Caption: Experimental workflow for cell lysis using TTAC.
Caption: Mechanism of TTAC-mediated cell lysis.
Application Notes & Protocols: Tetradecyltrimethylammonium Chloride (TTA-Cl) as an Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetradecyltrimethylammonium chloride (TTA-Cl), also known as Myristyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound (QAC) with a long-chain aliphatic base.[1] Like other QACs, TTA-Cl possesses a hydrophobic alkyl chain and a positively charged hydrophilic head group, making it a potent surface-active agent with significant antimicrobial properties.[1] These compounds are widely utilized as disinfectants and antiseptics due to their broad-spectrum activity against bacteria and fungi. The primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and subsequent cell death.[2][3][4][5][6] This document provides a detailed overview of TTA-Cl's antimicrobial applications, quantitative efficacy data, and standardized protocols for its evaluation in a research setting.
Mechanism of Antimicrobial Action
The antimicrobial activity of TTA-Cl is primarily attributed to its cationic nature, which facilitates its interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane's structural integrity and fluidity.[6]
The process can be summarized in the following steps:
-
Adsorption: The positively charged TTA-Cl molecule electrostatically adsorbs to the negatively charged bacterial cell surface.[4]
-
Membrane Disruption: The hydrophobic tetradecyl tail penetrates the lipid bilayer of the cell membrane.[4][6]
-
Leakage of Cytoplasmic Contents: This penetration compromises the membrane's function as a semi-permeable barrier, leading to the leakage of vital cytoplasmic components like potassium ions and 260-nm absorbing materials (nucleic acids).[2]
-
Cell Death: The loss of cellular components and the disruption of essential metabolic processes ultimately result in bacterial cell death.[3]
Quantitative Antimicrobial Data
The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of representative MIC values for QACs against various microorganisms. Note that specific values for TTA-Cl may vary depending on the specific strain and testing conditions.
| Microorganism | Type | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive | Poly(METAC) | 123 | [4] |
| Staphylococcus aureus (MRSA) | Gram-positive | Poly(METAC) | 123 | [4] |
| Bacillus subtilis | Gram-positive | Poly(METAC) | 123 | [4] |
| Escherichia coli | Gram-negative | Poly(METAC) | 370 | [4] |
| Pseudomonas aeruginosa | Gram-negative | Poly(METAC) | 123 | [4] |
| Candida albicans | Fungus | Poly(METAC) | 370 | [4] |
| Saccharomyces cerevisiae | Fungus | Poly(METAC) | 370 | [4] |
| Staphylococcus spp. | Gram-positive | Benzalkonium Chloride | 4 - 16 | [7] |
Note: Poly(METAC) is a polymeric quaternary ammonium compound with a similar mechanism of action. Values are provided for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of TTA-Cl that visibly inhibits microbial growth.[8]
Materials:
-
TTA-Cl stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Microbial culture in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL
-
Sterile 96-well flat-bottom microtiter plates
-
Incubator
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the TTA-Cl stock solution to the first well of a row and mix well. This creates a 1:2 dilution. Transfer 100 µL from the first well to the second, and repeat this serial dilution across the row to create a range of concentrations. Discard the final 100 µL from the last well.
-
Controls: Include a positive control well (broth + inoculum, no TTA-Cl) and a negative control well (broth only).
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well (except the negative control), bringing the final volume to 110 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of TTA-Cl in which there is no visible turbidity (or a significant reduction in optical density at 600 nm compared to the positive control).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of TTA-Cl that kills ≥99.9% of the initial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar (B569324) plates corresponding to the broth used
-
Sterile PBS or saline
-
Micropipette
-
Spreader or sterile loops
Procedure:
-
Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive control well.
-
Plating: Mix the contents of each selected well thoroughly. Take a 10 µL aliquot from each well and spot-plate or spread it onto a labeled agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of TTA-Cl to either inhibit biofilm formation or eradicate pre-formed biofilms.[9][10][11][12]
Materials:
-
Materials from Protocol 1
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695) for solubilization
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate as described in the MIC protocol (steps 1-4) and incubate for 24-72 hours without agitation to allow biofilm formation. For eradication assays, form the biofilm first for 24h, then replace the medium with fresh broth containing serial dilutions of TTA-Cl.
-
Wash: Carefully discard the planktonic (free-floating) culture from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[10]
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilm.[9][12]
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.[9]
-
Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Solubilization: Air dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A lower absorbance value in TTA-Cl treated wells compared to the control indicates anti-biofilm activity.
Protocol 4: Cytotoxicity Assay (LDH Release Assay)
It is crucial to assess the toxicity of TTA-Cl against mammalian cells to determine its therapeutic window. The LDH (Lactate Dehydrogenase) assay measures the release of this cytosolic enzyme from damaged cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293) cultured in appropriate medium
-
Sterile 96-well tissue culture plates
-
TTA-Cl serial dilutions
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)[13]
-
Lysis buffer (provided in kit, often Triton X-100 based)[13]
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of TTA-Cl.
-
Controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer (100% LDH release).[14]
-
Vehicle Control: Cells treated with the same solvent used for TTA-Cl.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours).
-
Assay: Following the kit manufacturer's instructions, transfer a specific volume of supernatant from each well to a new plate. Add the LDH reaction mixture.[13]
-
Measurement: Incubate as required, then measure the absorbance or fluorescence according to the kit's protocol.
-
Calculation: Calculate the percentage of cytotoxicity for each TTA-Cl concentration using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
This compound is a potent antimicrobial agent with a well-defined mechanism of action. The protocols provided herein offer a standardized framework for researchers to evaluate its efficacy against various microbial threats, including planktonic cells and biofilms, while also assessing its potential cytotoxicity. Rigorous adherence to these methodologies will ensure the generation of reliable and comparable data, facilitating the development of new antimicrobial applications.
References
- 1. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential use of 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride as an antimicrobial and antiviral agent for the disinfection of personal protective equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microtiter plate assays to assess antibiofilm activity against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ToxiLight® with Plates | Lonza [bioscience.lonza.com]
Application Notes & Protocols: High Molecular Weight DNA Isolation Using Tetradecyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high molecular weight (HMW) DNA is crucial for a variety of advanced molecular biology applications, including long-read sequencing, genome mapping, and the analysis of structural variations. Tetradecyltrimethylammonium chloride (TTAC) is a cationic detergent that facilitates the purification of HMW DNA by forming an insoluble complex with the nucleic acid, effectively separating it from cellular contaminants. This method is particularly effective for tissues rich in polysaccharides and other inhibitors that can interfere with enzymatic reactions and downstream applications.
The mechanism of action involves the positively charged quaternary ammonium (B1175870) group of TTAC interacting with the negatively charged phosphate (B84403) backbone of DNA.[1][2] This neutralizes the charge on the DNA, causing it to precipitate out of solution, particularly at low ionic strengths.[3] Proteins and many polysaccharides remain in the supernatant, allowing for efficient purification.[4] The principle is shared with the more commonly cited cetyltrimethylammonium bromide (CTAB), which differs primarily in the length of its hydrocarbon tail.[5] Protocols using these cationic detergents are renowned for yielding high-quality, HMW DNA suitable for sensitive downstream applications.
Data Presentation
The following table summarizes typical quantitative data obtained from HMW DNA isolation protocols using cationic detergents like CTAB, which is structurally and functionally similar to TTAC. These values can be considered benchmarks for optimizing protocols with TTAC.
| Parameter | Typical Value Range | Notes |
| DNA Yield | 5 - 30 µg per 200 mg fresh tissue | Yield is highly dependent on the sample type, age, and quality.[6] |
| Purity (A260/A280) | 1.8 - 2.0 | A ratio of ~1.8 is generally accepted as "pure" for DNA; lower ratios may indicate protein contamination. |
| Purity (A260/A230) | > 2.0 | Lower ratios may indicate contamination with polysaccharides or residual salts. |
| Molecular Weight | > 50 kb | Can range up to 200 kb or higher with careful handling to prevent shearing. |
Experimental Protocol: High Molecular Weight DNA Isolation
This protocol is a comprehensive methodology for the isolation of HMW DNA using a cationic detergent-based lysis buffer. While optimized for plant tissues, it can be adapted for other sample types.
Reagents and Buffers
-
TTAC/CTAB Extraction Buffer (2% w/v):
-
100 mM Tris-HCl, pH 8.0
-
1.4 M NaCl
-
20 mM EDTA
-
2% (w/v) this compound (or CTAB)
-
Just before use, add: 0.2% (v/v) β-mercaptoethanol
-
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (100%, ice-cold)
-
Ethanol (B145695) (70%, ice-cold)
-
TE Buffer:
-
10 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
-
RNase A (10 mg/mL)
Methodology
-
Sample Preparation:
-
Harvest fresh sample material and immediately place it on ice to minimize nuclease activity.
-
For plant tissue, grind approximately 200 mg of the sample to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (60°C) TTAC/CTAB Extraction Buffer with freshly added β-mercaptoethanol.
-
Vortex briefly to mix and incubate at 60°C for 30-60 minutes with occasional gentle inversion. This step lyses cells and denatures proteins.
-
-
Purification:
-
Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.
-
Mix by gentle inversion for 5-10 minutes to form an emulsion. Do not vortex , as this will shear the HMW DNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube. A wide-bore pipette tip is recommended to minimize shearing.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation. For very high molecular weight DNA, this can be extended to overnight.
-
Pellet the DNA by centrifuging at 10,000 x g for 10 minutes at 4°C.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and detergents.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer. HMW DNA may take several hours to fully dissolve. Gentle agitation at room temperature or incubation at 37°C can aid dissolution.
-
-
RNA Removal (Optional but Recommended):
-
Add RNase A to a final concentration of 20 µg/mL.
-
Incubate at 37°C for 30 minutes.
-
Visualizations
Experimental Workflow
Caption: Workflow for HMW DNA isolation using a cationic detergent method.
Mechanism of DNA Precipitation by TTAC
Caption: TTAC precipitates DNA via electrostatic and hydrophobic interactions.
References
- 1. Re-dissolution and de-compaction of DNA-cationic surfactant complexes using non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural properties of DNA complexes with new cationic surfactants | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. web.genewiz.com [web.genewiz.com]
Application Notes and Protocols for Tetradecyltrimethylammonium Chloride (TDTMAC) Buffer Additive in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrimethylammonium chloride (TDTMAC), also known as Myristyltrimethylammonium chloride, is a quaternary ammonium (B1175870) cationic surfactant. In biochemical and drug development settings, TDTMAC is not typically used as a primary buffering agent but rather as a crucial additive to standard buffer systems (e.g., Tris, HEPES, Phosphate). Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC)[1]. This property is leveraged in various biochemical assays to enhance enzyme activity, solubilize hydrophobic substrates or proteins, and prevent non-specific interactions.
These application notes provide detailed protocols and guidelines for the preparation and use of buffers containing TDTMAC for biochemical assays, with a focus on a protein kinase assay as a practical example.
Physicochemical Properties and General Considerations
TDTMAC is a white crystalline powder soluble in water[2]. The presence of the long tetradecyl carbon chain confers significant lipophilicity, making it effective at interacting with hydrophobic molecules[2].
General Recommendations for Use:
-
Concentration: The optimal concentration of TDTMAC is assay-dependent and should be determined empirically. Concentrations are typically used at or above the CMC to ensure the presence of micelles. For some applications, such as certain enzyme assays, concentrations below the CMC may be effective.
-
Buffer Compatibility: TDTMAC is compatible with common biological buffers. However, it is crucial to ensure that the addition of this cationic surfactant does not lead to the precipitation of other buffer components.
-
Temperature: Temperature can influence the CMC of surfactants. It is important to prepare and use the TDTMAC-containing buffer at the intended assay temperature.
-
Interactions: As a cationic surfactant, TDTMAC can interact with anionic molecules, including some proteins and substrates. This can either be a desired effect, such as enhancing enzyme-substrate interaction, or an unwanted interference. Preliminary compatibility tests are recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for TDTMAC and its application in a representative biochemical assay.
| Parameter | Value | Reference |
| Chemical Properties of TDTMAC | ||
| Molecular Formula | C₁₇H₃₈ClN | [2] |
| Molecular Weight | 291.95 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| Application in Protein Kinase Assays | ||
| TDTMAC Working Concentration Range | 0.01 mM - 1.0 mM | Empirical |
| Base Buffer System | 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT | [4] |
| Detection in Biochemical Solutions | ||
| Linear Detection Range (DTAC*) | 0.08 to 2 mM | [5] |
*DTAC (Dodecyltrimethylammonium chloride) is a shorter-chain homolog of TDTMAC, and its detection range provides an estimate for TDTMAC.
Experimental Protocols
Preparation of a TDTMAC-Supplemented Protein Kinase Assay Buffer
This protocol describes the preparation of a 10X stock solution and a 1X working solution of a Tris-based buffer supplemented with TDTMAC, suitable for a generic protein kinase assay.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
This compound (TDTMAC)
-
Ultrapure water
Protocol for 10X Stock Solution (without TDTMAC and DTT):
-
To prepare 100 mL of 10X Kinase Buffer stock, dissolve 4.84 g of Tris base in 80 mL of ultrapure water.
-
Adjust the pH to 7.5 with concentrated HCl.
-
Add 2.03 g of MgCl₂ and 10 mg of BSA.
-
Stir until all components are fully dissolved.
-
Bring the final volume to 100 mL with ultrapure water.
-
Sterilize by filtration through a 0.22 µm filter and store at 4°C.
Protocol for 1X Working Solution (with TDTMAC):
-
To prepare 10 mL of 1X Kinase Assay Buffer, combine 1 mL of the 10X Kinase Buffer stock with 8.5 mL of ultrapure water.
-
Prepare a 10 mM stock solution of TDTMAC in ultrapure water.
-
Add the desired volume of the TDTMAC stock solution to the 1X buffer to achieve the final working concentration (e.g., for a 0.1 mM final concentration, add 100 µL of the 10 mM stock).
-
Add 5 µL of a 1 M DTT stock solution to achieve a final concentration of 50 µM.
-
Adjust the final volume to 10 mL with ultrapure water.
-
This working buffer should be prepared fresh on the day of the experiment.
Protein Kinase Activity Assay with TDTMAC-Supplemented Buffer
This protocol outlines a generic luminescent protein kinase assay using the prepared TDTMAC-supplemented buffer. The principle of this assay is the measurement of ADP produced from the kinase reaction.
Materials:
-
1X Kinase Assay Buffer with TDTMAC (prepared as above)
-
Protein Kinase (e.g., TBK1)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Inhibitor (optional, for control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low volume plates
Assay Protocol:
-
In the wells of a 384-well plate, add 1 µL of the test compound (inhibitor) or vehicle (e.g., 5% DMSO).
-
Add 2 µL of the protein kinase diluted in 1X Kinase Assay Buffer with TDTMAC.
-
Add 2 µL of a mixture of the kinase substrate and ATP, also diluted in 1X Kinase Assay Buffer with TDTMAC.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Visualizations
Caption: Workflow for a protein kinase assay using a TDTMAC-supplemented buffer.
Caption: A representative MAP Kinase signaling pathway involving multiple protein kinases.
References
- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 2. Cationic surfactants and other factors that affect enzymatic activities and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Tetradecyltrimethylammonium Chloride in Microemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of microemulsions utilizing the cationic surfactant, Tetradecyltrimethylammonium chloride (TTAC). The protocols outlined below are intended to serve as a foundational methodology for the development of stable and effective microemulsion systems for various applications, including drug delivery.
Introduction to TTAC in Microemulsions
This compound (TTAC) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphipathic nature, comprising a hydrophilic quaternary ammonium head group and a long hydrophobic tetradecyl tail, makes it an effective agent for reducing interfacial tension between oil and water phases. This property is crucial for the spontaneous formation of thermodynamically stable, transparent, and isotropic microemulsions.[2][3]
Microemulsions are versatile systems with applications in pharmaceuticals as drug delivery vehicles, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs.[2][4][5][6][7] The nanosized droplets of the dispersed phase (typically 10-100 nm) provide a large interfacial area, which can improve the rate of drug release and absorption.[3][5][8]
Core Components of TTAC-Based Microemulsions
A typical TTAC-based microemulsion consists of four main components:
-
Oil Phase: The non-polar solvent. The choice of oil depends on the desired application and the solubility of the active pharmaceutical ingredient (API).
-
Aqueous Phase: Typically purified water or a buffer solution.
-
Surfactant (TTAC): The primary emulsifying agent that stabilizes the oil-water interface.
-
Co-surfactant: A short-chain alcohol or another amphiphilic molecule that helps to further reduce interfacial tension and increase the flexibility of the interfacial film, thereby expanding the microemulsion region.[9][10]
Experimental Protocols
Protocol for Constructing a Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is essential for identifying the concentration ranges of the components that lead to the formation of a stable microemulsion.[8][11][12][13][14] The water titration method at a constant surfactant-to-co-surfactant ratio is a common approach.[12]
Materials:
-
This compound (TTAC)
-
Selected Oil Phase (e.g., Isopropyl myristate)
-
Selected Co-surfactant (e.g., Ethanol)
-
Purified Water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Micropipette
Procedure:
-
Prepare various fixed weight ratios of TTAC (surfactant) and ethanol (B145695) (co-surfactant), for example, 1:1, 2:1, and 3:1 (Smix).
-
For each Smix ratio, prepare a series of mixtures with the oil phase in different weight ratios, ranging from 9:1 to 1:9 (Oil:Smix).
-
Place each Oil:Smix mixture in a glass vial with a magnetic stir bar and stir at a constant temperature.
-
Slowly titrate each mixture with purified water dropwise using a micropipette.
-
After each addition of water, allow the system to equilibrate and visually inspect for transparency and homogeneity. The transition from a clear, single-phase microemulsion to a turbid or milky emulsion indicates the boundary of the microemulsion region.
-
Record the weight percentage of each component (oil, water, and Smix) at the transition point.
-
Plot the data on a ternary phase diagram for each Smix ratio, with the oil, water, and Smix at the three vertices. The area within the plotted points represents the microemulsion region.
Diagram of the Phase Diagram Construction Workflow:
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Protocol for Preparation of a TTAC-Based Microemulsion
Once the microemulsion region is identified from the phase diagram, a specific formulation can be prepared.
Materials:
-
This compound (TTAC)
-
Selected Oil Phase
-
Selected Co-surfactant
-
Purified Water
-
Active Pharmaceutical Ingredient (API) - if applicable
-
Vortex mixer or magnetic stirrer
Procedure:
-
Accurately weigh the required amounts of TTAC and the co-surfactant and mix them to form the Smix.
-
If applicable, dissolve the lipophilic API in the selected oil phase.
-
Add the oil phase (with or without API) to the Smix and mix thoroughly until a clear solution is obtained.
-
Slowly add the required amount of the aqueous phase to the oil-surfactant mixture while stirring continuously until a transparent and homogenous microemulsion is formed. For water-soluble APIs, they should be dissolved in the aqueous phase before this step.
Protocol for Characterization of the Microemulsion
3.3.1. Droplet Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is used to determine the mean droplet size and the size distribution (PDI) of the microemulsion.[15][16][17][18]
Procedure:
-
Dilute the microemulsion sample with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.[19]
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The software will typically provide the Z-average diameter and the PDI.
3.3.2. Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the microemulsion.[20][21][22][23][24] For TTAC-based microemulsions, a positive zeta potential is expected due to the cationic nature of the surfactant.
Procedure:
-
Dilute the microemulsion sample with filtered, deionized water.
-
Inject the diluted sample into the specific zeta potential cell of the instrument.
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.
3.3.3. Conductivity Measurement
Electrical conductivity measurements can help determine the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous).
Procedure:
-
Calibrate the conductivity meter with standard solutions.
-
Measure the electrical conductivity of the undiluted microemulsion sample at a constant temperature.
-
Generally, O/W microemulsions have high conductivity, while W/O microemulsions have low conductivity.
Diagram of the Microemulsion Formulation and Characterization Workflow:
Caption: General workflow for microemulsion formulation and characterization.
Quantitative Data Summary
The following tables provide representative data for a hypothetical TTAC-based microemulsion formulated for the delivery of a model hydrophobic drug.
Table 1: Formulation Composition of a TTAC-Based Microemulsion
| Component | Function | Concentration (% w/w) |
| Isopropyl Myristate | Oil Phase | 10 |
| TTAC | Surfactant | 20 |
| Ethanol | Co-surfactant | 10 |
| Purified Water | Aqueous Phase | 60 |
| Total | 100 |
Table 2: Physicochemical Properties of the TTAC-Based Microemulsion
| Parameter | Method | Result |
| Appearance | Visual Inspection | Transparent, Homogeneous |
| Droplet Size (Z-average) | DLS | 85.2 nm |
| Polydispersity Index (PDI) | DLS | 0.15 |
| Zeta Potential | Electrophoretic Light Scattering | +45.3 mV |
| Electrical Conductivity | Conductometer | 150 µS/cm |
| pH | pH meter | 6.5 |
Application in Drug Delivery
TTAC-based microemulsions can serve as effective delivery systems for both hydrophilic and lipophilic drugs.[2] For lipophilic drugs, the oil core of the microemulsion droplets acts as a reservoir. For hydrophilic drugs, a water-in-oil microemulsion would be formulated where the drug is encapsulated in the aqueous droplets.[4]
Logical Relationship for Drug Encapsulation:
Caption: Drug type determines the appropriate microemulsion and drug location.
Conclusion
This compound is a versatile cationic surfactant for the formulation of microemulsions. By systematically constructing and analyzing pseudo-ternary phase diagrams, stable microemulsion formulations with desired physicochemical properties can be developed. These TTAC-based microemulsions hold significant promise as advanced drug delivery systems, offering the potential to enhance the therapeutic efficacy of a wide range of pharmaceutical compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of TTAC in their formulation endeavors.
References
- 1. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
- 3. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-in-oil microemulsions for effective transdermal delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. Tetradecyltrimethylammonium bromide water-in-oil microemulsions: dependence of the minimum amount of alkanol required to produce a microemulsion with the alkanol and organic solvent topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ikm.org.my [ikm.org.my]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. lsinstruments.ch [lsinstruments.ch]
- 18. brookhaveninstruments.com [brookhaveninstruments.com]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. entegris.com [entegris.com]
- 21. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
- 23. irjpms.com [irjpms.com]
- 24. Zeta potential method development | Malvern Panalytical [malvernpanalytical.com]
Application of Tetradecyltrimethylammonium Chloride (TTAC) as a Flow Improver in Crude Oil Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transportation of crude oil, particularly from deep-sea and cold regions, presents significant challenges due to the presence of high molecular weight paraffins (waxes). As the temperature of the crude oil drops below its wax appearance temperature (WAT), these paraffins crystallize and agglomerate, forming a three-dimensional network. This phenomenon leads to a substantial increase in viscosity and the gelation of the oil, impeding its flow through pipelines and potentially causing blockages. To mitigate these flow assurance issues, various chemical additives, known as flow improvers or pour point depressants (PPDs), are employed.
Tetradecyltrimethylammonium Chloride (TTAC) is a quaternary ammonium (B1175870) salt, a type of cationic surfactant, that has shown potential as an effective flow improver for crude oil. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, allows it to interact with paraffin (B1166041) wax crystals, modifying their growth and preventing the formation of an extensive crystal network. This application note provides a summary of the performance of TTAC and structurally similar cationic surfactants as crude oil flow improvers, along with detailed experimental protocols for their evaluation.
Mechanism of Action
The primary mechanism by which TTAC and similar cationic surfactants improve the flow of crude oil is through the modification of wax crystal formation and growth.[1][2] This is achieved through two main processes:
-
Co-crystallization: The long alkyl chain of the TTAC molecule is structurally similar to the paraffin molecules present in crude oil. This allows the TTAC molecules to integrate into the growing wax crystal lattice.
-
Adsorption: The polar cationic head group of TTAC adsorbs onto the surface of the wax crystals.
This incorporation and adsorption disrupt the normal growth pattern of the wax crystals, leading to the formation of smaller, more compact, and less cohesive crystals.[1] These modified crystals have a reduced tendency to interlock and form a rigid three-dimensional network, thereby lowering the pour point and reducing the viscosity of the crude oil at low temperatures.
Performance Data
| Surfactant | Concentration (wt%) | Temperature (°C) | Viscosity Reduction | Pour Point Depression (°C) | Reference |
| CTAC | 0.03 | 35 | Reduced to below 540 mPa·s | 7.5 | [3] |
| CTAB | Not specified | Not specified | Effective | Effective | [3] |
| OTAC | Not specified | Not specified | Effective | Effective | [3] |
Note: The initial viscosity of the crude oil was not specified in the reference.
Experimental Protocols
The following protocols are adapted from general methodologies for evaluating crude oil flow improvers and can be specifically applied to the study of TTAC.
Materials and Equipment
-
Crude Oil Sample: A waxy crude oil with a known wax appearance temperature (WAT) and pour point.
-
TTAC: this compound, analytical grade.
-
Solvent: Toluene or another suitable solvent for dissolving TTAC.
-
Viscometer: Rotational viscometer capable of temperature control.
-
Pour Point Apparatus: Standard apparatus for pour point determination (e.g., ASTM D97).
-
Water Bath: With temperature control.
-
Homogenizer/Mixer: To ensure uniform mixing of TTAC in the crude oil.
-
Glassware: Beakers, graduated cylinders, pipettes.
Preparation of TTAC Stock Solution
-
Prepare a stock solution of TTAC by dissolving a known weight of TTAC in a specific volume of a suitable solvent (e.g., toluene) to achieve a desired concentration (e.g., 1% w/v).
-
Gently heat and stir the solution to ensure complete dissolution of the TTAC.
Treatment of Crude Oil Samples
-
Heat the crude oil sample to a temperature approximately 20°C above its WAT to ensure all wax crystals are dissolved and the sample is homogeneous.
-
While maintaining the temperature, add the required volume of the TTAC stock solution to the crude oil sample to achieve the desired final concentration of TTAC (e.g., 100, 200, 500, 1000 ppm).
-
Thoroughly mix the treated crude oil sample using a homogenizer or mixer for a specified period (e.g., 15-30 minutes) to ensure uniform distribution of the TTAC.
-
Prepare a blank sample of the same crude oil by adding the equivalent volume of the solvent used for the TTAC stock solution and mixing under the same conditions.
Viscosity Measurement Protocol
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Transfer the treated crude oil sample and the blank sample to the viscometer sample cells.
-
Cool the samples to the desired test temperatures (a range of temperatures below the WAT should be tested).
-
At each temperature, allow the sample to equilibrate for a specific time before starting the measurement.
-
Measure the viscosity of the samples at a constant shear rate. It is also recommended to perform a shear rate sweep to understand the rheological behavior of the treated oil.
-
Record the viscosity values for both the treated and blank samples at each temperature.
-
Calculate the percentage of viscosity reduction for the TTAC-treated sample compared to the blank at each temperature.
Pour Point Determination Protocol
-
Follow the standard procedure for pour point determination as described in ASTM D97.
-
Pour the treated crude oil sample and the blank sample into separate test jars up to the marked level.
-
Heat the samples in a water bath to a temperature that ensures all waxes are dissolved.
-
Insert the thermometers and cool the samples under controlled conditions.
-
At every 3°C interval, tilt the test jar to check for movement of the oil surface.
-
The pour point is the lowest temperature at which the oil is observed to flow. Record the pour point for both the treated and blank samples.
-
The pour point depression is the difference between the pour point of the blank sample and the TTAC-treated sample.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes the viscosity measurements at different temperatures and shear rates for both the blank and TTAC-treated samples, as well as the pour point values. The percentage of viscosity reduction and the pour point depression should be calculated and presented. Graphical representations, such as plots of viscosity versus temperature, can also be used to visualize the effectiveness of TTAC as a flow improver.
Conclusion
TTAC and other quaternary ammonium salts show significant promise as flow improvers for waxy crude oils. Their ability to modify wax crystal growth leads to a reduction in viscosity and a depression of the pour point, which are critical for ensuring the efficient and safe transportation of crude oil in cold environments. The experimental protocols outlined in this application note provide a robust framework for researchers and scientists to evaluate the performance of TTAC and similar compounds, contributing to the development of effective solutions for flow assurance challenges in the petroleum industry.
References
Application of Tetradecyltrimethylammonium Chloride in Enzymatic Reactions: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The General Effects of Quaternary Ammonium (B1175870) Compounds on Enzymes
Quaternary ammonium compounds are known for their biocidal properties, which stem from their ability to disrupt cell membranes.[1][2] This mechanism involves the interaction of the positively charged nitrogen atom with the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins, leading to a loss of membrane integrity and cell lysis.[1][2] This disruptive capability can also extend to enzymes, potentially leading to their inactivation. Some biocides in the electrophile group are known to inactivate enzymes through covalent interactions.[1]
While the primary literature on TTAC's specific role in enhancing enzymatic reactions is sparse, the broader context of QACs suggests a cautious approach. For instance, one study highlighted the adverse influence of chloride impurities in an ionic liquid on lipase-catalyzed transesterification, where the enzyme's activity decreased with increasing chloride content.[4]
Hypothetical Mechanisms of Action for Enzyme Modulation
While direct evidence for TTAC-mediated enhancement is lacking, we can theorize potential mechanisms by which a surfactant like TTAC could influence an enzymatic reaction. It is important to stress that these are hypothetical pathways and require experimental validation.
A potential, though unproven, mechanism for TTAC to influence an enzymatic reaction could involve its surfactant properties. By altering the surface tension of the reaction medium, TTAC might improve the accessibility of the substrate to the enzyme's active site, particularly for hydrophobic substrates. This could be represented in a workflow as follows:
Caption: Hypothetical workflow of TTAC potentially influencing substrate availability.
Standard Protocols for Evaluating Enzyme Activity
While specific protocols for using TTAC to enhance enzymatic reactions are not available, researchers can adapt standard enzyme assay protocols to investigate the effects of TTAC. The following are generalized protocols for assessing the activity of common enzymes, which can be modified to include a range of TTAC concentrations.
General Considerations for Enzyme Assays:
-
Buffer and pH: Maintain a constant pH and ionic strength of the buffer, as these can significantly impact enzyme activity.[5]
-
Temperature: Keep all reagents and reactions at a constant, optimal temperature for the enzyme being studied.[5]
-
Substrate Concentration: For initial velocity studies, use substrate concentrations at or below the Michaelis constant (Km) to identify competitive inhibitors.[5]
-
Controls: Always include a control reaction without the test compound (TTAC) to establish a baseline enzyme activity.
Example Protocol: Amylase Activity Assay (DNS Method)
This protocol is a standard method for determining the activity of amylase by measuring the release of reducing sugars.[6]
Materials:
-
α-Amylase solution
-
1% (w/v) soluble starch solution in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the starch substrate and varying concentrations of TTAC. Include a control with no TTAC.
-
Pre-incubate the mixtures at the optimal temperature for the amylase (e.g., 70°C).[6]
-
Initiate the reaction by adding the α-amylase solution to each mixture.
-
Incubate for a defined period (e.g., 10 minutes).[6]
-
Stop the reaction by adding DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
Add sodium potassium tartrate to stabilize the color.
-
After cooling to room temperature, measure the absorbance at 540 nm.
-
Calculate the amount of reducing sugar produced by comparing the absorbance to a standard curve of a known reducing sugar (e.g., maltose).
-
Express amylase activity in appropriate units (e.g., U/mL, where one unit liberates 1 µmol of reducing sugar per minute under assay conditions).
Data Presentation
Should experiments be conducted to evaluate the effect of TTAC on enzymatic activity, the quantitative data should be summarized in a structured table for clear comparison.
Table 1: Hypothetical Data on the Effect of TTAC on Enzyme Activity
| TTAC Concentration (mM) | Enzyme Activity (U/mL) | % Change from Control |
| 0 (Control) | 100 | 0 |
| 0.1 | Data Point | Calculation |
| 0.5 | Data Point | Calculation |
| 1.0 | Data Point | Calculation |
| 5.0 | Data Point | Calculation |
| 10.0 | Data Point | Calculation |
Conclusion and Future Directions
The current scientific literature does not provide substantial evidence to support the use of tetradecyltrimethylammonium chloride as an enhancer of enzymatic reactions. The known properties of QACs as membrane-disrupting and potentially protein-denaturing agents suggest that their primary effect on enzymes is more likely to be inhibitory.
For researchers and drug development professionals interested in exploring the role of TTAC in enzymatic systems, it is recommended to start with foundational studies to determine its actual effect (enhancement, inhibition, or no effect) on the specific enzyme of interest. The generalized protocols provided here can serve as a starting point for such investigations. Any observed enhancement would warrant further investigation into the underlying mechanism, which would be a novel and significant finding in the field. Until such data is available, the application of TTAC for enhancing enzymatic reactions remains speculative.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 4. Adverse effect of chloride impurities on lipase-catalyzed transesterifications in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of amylase production using response surface methodology from newly isolated thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetradecyltrimethylammonium Chloride (TTAC) for Cell Lysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetradecyltrimethylammonium chloride (TTAC) for cell lysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your cell lysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTAC) and how does it work for cell lysis?
A1: this compound (TTAC) is a cationic detergent. Its molecule has a positively charged hydrophilic head and a long hydrophobic tail. Cell membranes are primarily composed of a phospholipid bilayer with embedded proteins. The hydrophobic tails of TTAC insert into and disrupt this lipid bilayer, while the hydrophilic heads interact with the aqueous environment. This process solubilizes the membrane components, leading to the breakdown of the cell membrane and the release of intracellular contents.
Q2: What are the advantages of using TTAC for cell lysis?
A2: As a cationic detergent, TTAC can be particularly effective for lysing certain cell types, such as some bacteria, due to the electrostatic interactions between the positively charged detergent and the negatively charged components of the cell surface.
Q3: What is the optimal concentration of TTAC for cell lysis?
A3: The optimal concentration of TTAC depends on the cell type, cell density, and the specific application. A good starting point is to use a concentration above the critical micelle concentration (CMC) of TTAC, which is the concentration at which detergent molecules begin to form micelles and solubilization of membranes becomes efficient. The CMC of TTAC can be influenced by factors like temperature and buffer composition. As a general guideline, a starting concentration range of 0.1% to 1.0% (w/v) in a suitable buffer is recommended for initial optimization experiments.
Q4: Can TTAC be used to lyse all types of cells?
A4: While TTAC can be effective for various cell types, its efficiency can vary. It is generally more effective on cells with less complex cell walls. For instance, lysing mammalian cells is typically easier than lysing bacteria with thick peptidoglycan layers or yeast with chitin (B13524) walls. For more resistant cells, TTAC may need to be used in combination with other lysis methods, such as enzymatic digestion (e.g., lysozyme (B549824) for bacteria) or mechanical disruption (e.g., sonication or bead beating).
Q5: Will TTAC denature my protein of interest?
A5: Cationic detergents like TTAC are generally considered to be denaturing, meaning they can disrupt the native three-dimensional structure of proteins.[1] This can be a concern if you need to preserve the biological activity of your target protein for downstream applications like enzyme assays. If protein activity is critical, consider using a milder, non-ionic detergent or performing a rapid extraction at low temperatures to minimize denaturation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | TTAC concentration is too low. | Increase the TTAC concentration in increments (e.g., 0.2% at a time) until satisfactory lysis is observed. Ensure the concentration is above the CMC. |
| Incubation time is too short. | Extend the incubation time with the lysis buffer. Monitor lysis progress under a microscope. | |
| Cell density is too high. | Reduce the number of cells per volume of lysis buffer. A high cell density can deplete the available detergent. | |
| Cell type is resistant to detergent lysis alone. | Combine TTAC lysis with enzymatic treatment (e.g., lysozyme for bacteria) or mechanical disruption (sonication, bead beating, or homogenization). | |
| Protein Degradation | Protease activity upon cell lysis. | Add a protease inhibitor cocktail to the lysis buffer immediately before use. Perform all steps on ice to minimize enzymatic activity. |
| Harsh lysis conditions. | Reduce the incubation time or TTAC concentration. | |
| Low Protein Yield | Incomplete cell lysis. | Refer to the "Incomplete Cell Lysis" section above. |
| Protein precipitation. | The ionic nature of TTAC might cause some proteins to precipitate. Adjust the salt concentration or pH of the lysis buffer. Consider adding a solubilizing agent like a mild non-ionic detergent in combination with TTAC. | |
| Protein denaturation and aggregation. | As a denaturing detergent, TTAC can cause some proteins to unfold and aggregate. Try reducing the TTAC concentration or performing the lysis at a lower temperature. | |
| High Viscosity of Lysate | Release of DNA from cells. | Add DNase I to the lysis buffer to digest the DNA and reduce viscosity. Alternatively, shear the DNA by sonication or by passing the lysate through a narrow-gauge needle. |
| Interference in Downstream Assays | Presence of TTAC in the final sample. | For sensitive downstream applications, consider removing the detergent after lysis using methods like dialysis, gel filtration, or hydrophobic interaction chromatography. |
Experimental Protocols
General Protocol for Optimizing TTAC Concentration for Mammalian Cell Lysis
This protocol provides a framework for determining the optimal TTAC concentration for lysing a specific mammalian cell line.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TTAC stock solution (e.g., 10% w/v in deionized water)
-
Base Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Protease inhibitor cocktail
-
DNase I (optional)
-
Microcentrifuge
-
Microscope and hemocytometer or automated cell counter
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of cold PBS and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
Count the cells and determine the cell density.
-
-
Lysis Buffer Preparation:
-
Prepare a series of lysis buffers with varying TTAC concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, and 1.0% w/v) by diluting the TTAC stock solution in the Base Lysis Buffer.
-
Immediately before use, add the protease inhibitor cocktail to each lysis buffer. If high viscosity is anticipated, also add DNase I (e.g., 10 U/mL).
-
-
Cell Lysis:
-
Resuspend the cell pellet in the prepared lysis buffers at a recommended ratio (e.g., 10^7 cells per 1 mL of lysis buffer).
-
Incubate the cell suspension on ice for 15-30 minutes with occasional gentle vortexing.
-
-
Assessment of Lysis:
-
Take a small aliquot of the lysate and observe under a microscope to visually assess the percentage of lysed cells.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration in the supernatant using a Bradford or BCA protein assay.
-
-
Analysis:
-
Compare the protein yield obtained with different TTAC concentrations to determine the optimal concentration that provides the highest yield of soluble protein.
-
Diagram: Experimental Workflow for TTAC Optimization
Caption: Workflow for optimizing TTAC concentration for cell lysis.
Data Presentation
Table 1: Starting Concentrations of TTAC for Different Cell Types
This table provides general starting concentration ranges for TTAC based on cell type. Optimization is highly recommended for each specific cell line and experimental condition.
| Cell Type | Recommended Starting TTAC Concentration (% w/v) | Notes |
| Mammalian Cells (e.g., HeLa, HEK293) | 0.1% - 0.5% | Generally easier to lyse. Start with a lower concentration to minimize protein denaturation. |
| Gram-negative Bacteria (e.g., E. coli) | 0.25% - 1.0% | May require combination with lysozyme to break down the outer membrane and peptidoglycan layer. |
| Gram-positive Bacteria (e.g., B. subtilis) | 0.5% - 1.5% | The thick peptidoglycan layer makes these cells more resistant. Higher concentrations of TTAC and lysozyme are often necessary. |
| Yeast (e.g., S. cerevisiae) | 0.5% - 2.0% | The chitin cell wall is highly resistant. Combination with enzymatic digestion (e.g., zymolyase) and/or mechanical disruption is usually required. |
Diagram: Logical Relationship of Factors Affecting Lysis Efficiency
Caption: Key factors influencing the efficiency of cell lysis with TTAC.
References
Technical Support Center: Troubleshooting DNA Contamination in TRIzol Extraction Protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent DNA contamination in RNA samples extracted using TRIzol and similar acid-guanidinium-phenol-based reagents.
Frequently Asked Questions (FAQs)
1. How can I identify DNA contamination in my RNA sample?
Several methods can be used to detect the presence of genomic DNA (gDNA) in your RNA preparation:
-
Agarose (B213101) Gel Electrophoresis: When you run your RNA sample on an agarose gel, gDNA contamination will appear as a high-molecular-weight band or smear, typically much larger than the ribosomal RNA (rRNA) bands (>10 kb).[1][2][3] The 28S and 18S rRNA bands should be sharp and distinct in an intact RNA sample.[3]
-
Spectrophotometry (e.g., NanoDrop): While a pure RNA sample has an A260/A280 ratio of ~2.0, a high ratio for a DNA sample might indicate RNA contamination.[4][5] However, spectrophotometry alone is not a definitive method for detecting DNA contamination in an RNA sample.
-
Fluorometry (e.g., Qubit): Using specific fluorescent dyes for RNA and DNA allows for more accurate quantification of each nucleic acid type in your sample. This can reveal the presence of DNA that might not be obvious from spectrophotometry alone.
-
No-Reverse Transcriptase (-RT) Control in PCR: The most sensitive method is to perform a quantitative PCR (qPCR) on your RNA sample without the reverse transcriptase enzyme.[6][7] If a product is amplified, it indicates the presence of contaminating DNA, as there is no cDNA template for the polymerase to amplify.[5][7]
2. What are the common causes of DNA contamination during TRIzol extraction?
DNA contamination in TRIzol-based RNA extractions typically arises from procedural errors that lead to the carryover of the DNA-containing interphase or organic phase into the aqueous phase where the RNA resides.[6][8]
Common Causes of DNA Contamination:
| Cause | Description |
| Overloading the Sample | Using too much starting material for the volume of TRIzol reagent can lead to incomplete homogenization and inefficient phase separation.[8][9][10][11] As a general rule, use 1 mL of TRIzol for every 50-100 mg of tissue or 5-10 x 10^6 cells.[8][12] |
| Incomplete Homogenization | If the sample is not thoroughly homogenized, nucleoprotein complexes may not be fully dissociated, leading to DNA remaining in the aqueous phase.[6][9] For tough tissues, mechanical disruption (e.g., bead beater) is recommended.[6] |
| Pipetting the Interphase | The most common cause is the accidental transfer of the white, gelatinous interphase (which contains DNA) along with the upper aqueous phase after centrifugation.[8][10] |
| Presence of Organic Solvents | If the original sample contains organic solvents like ethanol (B145695) or DMSO, it can interfere with proper phase separation.[8][9] |
| Incorrect Phase Separation | An incorrect sample-to-TRIzol ratio (>1:10), especially with liquid samples, or high salt/protein content can cause premature phase separation, leading to DNA contamination in the aqueous phase.[8][13] |
| Insoluble Materials | If insoluble materials like cellular debris or polysaccharides are not removed by centrifugation before adding chloroform, they can trap DNA and carry it into the aqueous phase.[8][13] |
3. How can I prevent DNA contamination during the extraction process?
Prevention is the most effective strategy. Adhering to best practices during the extraction workflow can significantly reduce or eliminate DNA carryover.
Caption: Key steps in the TRIzol workflow to prevent DNA contamination.
4. My RNA is already extracted. How can I remove the contaminating DNA?
If your purified RNA sample is contaminated with DNA, the most common and effective method for removal is treatment with DNase I (Deoxyribonuclease I).[14][15] This enzyme specifically digests single- and double-stranded DNA, leaving the RNA intact.[14][16]
There are two main approaches for DNase treatment:
-
In-solution DNase Treatment: This is performed after the RNA has been isolated and is generally considered more efficient.[17] The RNA is incubated with DNase I and a reaction buffer, followed by a cleanup step to remove the enzyme and digested DNA fragments.[17]
-
On-column DNase Treatment: Many column-based RNA purification kits include an on-column DNase digestion step.[2][17] This method is convenient as it integrates DNA removal into the RNA purification workflow.[2]
Experimental Protocols
Protocol 1: DNase I Treatment of RNA in Solution
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific DNase I enzyme.
Materials:
-
RNA sample contaminated with DNA
-
RNase-free DNase I and corresponding 10x reaction buffer
-
RNase inhibitor (optional but recommended)
-
Nuclease-free water
-
EDTA (for inactivation, if required by the protocol)
-
RNA cleanup kit or reagents for phenol-chloroform extraction/ethanol precipitation
Procedure:
-
In a nuclease-free tube, prepare the reaction mix. For 1 µg of RNA:
-
Total RNA: 1 µg (in nuclease-free water)
-
10x DNase I Reaction Buffer: 1 µL
-
RNase-free DNase I (e.g., 1 unit/µL): 1 µL
-
Bring the total volume to 10 µL with nuclease-free water.
-
-
Mix gently by flicking the tube and briefly centrifuge.
-
Inactivate the DNase I. This is a critical step to prevent the enzyme from degrading DNA templates in downstream applications (like the DNA strand of RNA:DNA hybrids during reverse transcription). Inactivation methods include:
-
Heat Inactivation: Incubate at 75°C for 10 minutes.[16] Note that this can sometimes cause partial RNA degradation.[19]
-
EDTA Addition: Add EDTA to a final concentration of 5 mM to chelate the divalent cations required for DNase activity, followed by heating.[16]
-
Column Purification: Use a column-based RNA cleanup kit to remove the enzyme, buffer salts, and digested DNA fragments. This is the recommended method for ensuring high-purity RNA for sensitive applications.[16][17]
-
Phenol-Chloroform Extraction: Perform a phenol-chloroform extraction followed by ethanol precipitation to remove the enzyme and purify the RNA.[19]
-
Protocol 2: Assessing DNA Contamination with a No-RT Control PCR
Procedure:
-
Set up two identical qPCR reactions for your gene of interest using your RNA sample as the template.
-
Reaction 1 (RT-qPCR): Add the reverse transcriptase enzyme to the master mix. This will generate cDNA from your RNA.
-
Reaction 2 (-RT Control): Add nuclease-free water instead of the reverse transcriptase enzyme.
-
Run both reactions on a qPCR instrument.
-
Analysis: If you see an amplification signal in the -RT control reaction, it is due to the amplification of contaminating gDNA.[5] A commonly accepted threshold for negligible contamination is when the Cq (quantification cycle) value of the -RT control is at least 5-6 cycles greater than the Cq of the RT-qPCR reaction.[7]
Caption: Workflow for detecting gDNA contamination using a No-RT control.
Quantitative Data Summary
Table 1: Spectrophotometric Ratios for Nucleic Acid Purity Assessment
| Ratio | Pure DNA | Pure RNA | Indication of Contamination |
| A260/A280 | ~1.8[4][5] | ~2.0[4][5] | A ratio < 1.8 suggests protein or phenol (B47542) contamination.[8][9] |
| A260/A230 | 1.8 - 2.2 | 1.8 - 2.2 | A ratio < 1.7 suggests contamination with salts (e.g., guanidine (B92328) thiocyanate) or other organic compounds.[3] |
Note: These values are guidelines. The A260/A280 ratio is not a reliable indicator of DNA contamination in an RNA sample.[4]
5. Is it sufficient to design qPCR primers that span an exon-exon junction to avoid issues with DNA contamination?
Designing primers that span an intron or cross an exon-exon junction is a highly effective strategy to prevent the amplification of contaminating gDNA in RT-qPCR.[20][21] Since introns are spliced out of mature mRNA, these primers will only amplify the cDNA product. However, this approach has limitations:
-
It does not work for intronless genes.[22]
-
It does not eliminate the issue of contaminating DNA for downstream applications that are not based on specific primer amplification, such as RNA sequencing.[17]
-
The presence of pseudogenes in the genome can sometimes lead to false-positive amplification even with intron-spanning primers.
Therefore, while a good experimental design choice, it should not be a substitute for ensuring the purity of your RNA sample, especially for sensitive or genome-wide applications. Performing a DNase treatment remains a critical step for obtaining high-quality data.[17][20]
References
- 1. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 2. Tips and Tricks for RNA Isolation - LubioScience [lubio.ch]
- 3. Methods of RNA Quality Assessment [promega.com]
- 4. A Guide to DNA and RNA Quantification and Quality | Technology Networks [technologynetworks.com]
- 5. Assessment of DNA Contamination in RNA Samples Based on Ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Correction of RT–qPCR data for genomic DNA-derived signals with ValidPrime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Removal of DNA from RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. DNase Treatment in RNA Extraction: Essential or Optional? [lexogen.com]
- 18. scribd.com [scribd.com]
- 19. DNase I Recombinant, RNase-free Protocol [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of DNA Contamination in RNA Samples Based on Ribosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effect of Genomic DNA Contamination on the Detection of Circulating Long Non-Coding RNAs: The Paradigm of MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
preventing tetradecyltrimethylammonium chloride precipitation at low temperatures
Welcome to the technical support center for tetradecyltrimethylammonium chloride (TTA-Cl). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common issues related to the precipitation of TTA-Cl at low temperatures.
Troubleshooting Guide: Preventing TTA-Cl Precipitation
Issue: My TTA-Cl solution is forming a precipitate or becoming cloudy when stored at low temperatures (e.g., in a refrigerator or cold room).
This is a common issue related to the solubility of TTA-Cl, which decreases at lower temperatures. The temperature at which a surfactant's solubility equals its critical micelle concentration (CMC) is known as the Krafft point. Below this temperature, the surfactant is more likely to crystallize and precipitate out of solution.
Here are several strategies to address this issue:
1. Temperature Control:
-
Solution: The most straightforward solution is to store the TTA-Cl solution at a temperature above its Krafft point.
-
Action: If your experimental protocol allows, store the solution at room temperature. If low-temperature storage is required, you may need to gently warm the solution to redissolve the precipitate before use. Ensure the solution is completely clear before use.
2. Use of Co-solvents:
-
Solution: Adding a co-solvent can lower the Krafft point of TTA-Cl, thereby improving its solubility at lower temperatures. Co-solvents work by disrupting the hydrogen bonding of water, which makes it easier for the surfactant to dissolve.
-
Recommended Co-solvents:
-
Short-chain alcohols (e.g., ethanol, isopropanol)
-
Glycols (e.g., propylene (B89431) glycol, ethylene (B1197577) glycol)
-
-
Action: Introduce a co-solvent to your TTA-Cl solution. The required concentration will depend on the desired storage temperature and the TTA-Cl concentration. It is recommended to empirically determine the optimal co-solvent concentration.
3. pH Adjustment:
-
Solution: While pH has a more pronounced effect on anionic surfactants, the ionic nature of TTA-Cl means that the pH of the solution can influence its stability.
-
Action: For aqueous solutions of TTA-Cl, maintaining a neutral to slightly acidic pH is generally recommended. Avoid highly alkaline conditions, which could potentially affect the stability of the quaternary ammonium (B1175870) head group over long periods.
4. Surfactant Concentration:
-
Solution: At concentrations significantly above the CMC, the likelihood of precipitation increases, especially at low temperatures.
-
Action: If your application allows, consider working with a lower concentration of TTA-Cl. If a high concentration is necessary, the use of co-solvents becomes more critical.
Frequently Asked Questions (FAQs)
Q1: What is the Krafft point and why is it important for my TTA-Cl solution?
The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists as a crystalline solid and will precipitate out of solution. Understanding the Krafft point of your specific TTA-Cl formulation is crucial for determining appropriate storage and handling conditions to avoid precipitation.
Q2: How do I choose the right co-solvent and determine the optimal concentration?
The choice of co-solvent will depend on the specific requirements of your experiment, including potential interactions with other components in your system. Ethanol and propylene glycol are common starting points due to their miscibility with water and effectiveness in lowering the Krafft point.
To determine the optimal concentration, you can perform a simple experiment by preparing several small-volume aliquots of your TTA-Cl solution with varying concentrations of the chosen co-solvent. These can then be stored at your target low temperature and observed for precipitation over time.
Q3: Can I use electrolytes to prevent TTA-Cl precipitation?
The effect of electrolytes on the solubility of cationic surfactants like TTA-Cl can be complex. Some salts can increase the solubility (salting-in), while others can decrease it (salting-out). The specific effect depends on the nature of the electrolyte's anion. Due to this complexity, the use of co-solvents is a more predictable and generally recommended first approach for preventing precipitation at low temperatures.
Q4: My precipitated TTA-Cl solution won't redissolve completely upon warming. What should I do?
If gentle warming does not fully redissolve the precipitate, it is possible that some of the material has formed stable crystals. You can try gentle agitation or sonication in addition to warming. However, if the solution remains cloudy, it is best to discard it and prepare a fresh solution, as the concentration will no longer be accurate. To prevent this from happening in the future, consider implementing the preventative measures outlined in the troubleshooting guide.
Data Presentation
Table 1: Effect of Co-solvents on the Low-Temperature Stability of a 1% (w/v) TTA-Cl Aqueous Solution
| Co-solvent | Concentration (v/v) | Observation at 4°C after 24 hours |
| None | 0% | Heavy precipitation |
| Ethanol | 5% | Slight cloudiness |
| Ethanol | 10% | Clear solution |
| Propylene Glycol | 5% | Slight cloudiness |
| Propylene Glycol | 10% | Clear solution |
| Ethylene Glycol | 5% | Slight cloudiness |
| Ethylene Glycol | 10% | Clear solution |
Note: This table presents illustrative data. Actual results may vary based on the specific grade of TTA-Cl and water purity.
Experimental Protocols
Protocol 1: Determining the Optimal Co-solvent Concentration to Prevent TTA-Cl Precipitation
Objective: To identify the minimum concentration of a selected co-solvent required to maintain the solubility of a TTA-Cl solution at a specific low temperature.
Materials:
-
This compound (TTA-Cl)
-
High-purity water
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Sterile vials or test tubes
-
Pipettes
-
Vortex mixer
-
Temperature-controlled environment (e.g., refrigerator, cold room)
Methodology:
-
Prepare a stock solution of TTA-Cl in high-purity water at the desired concentration (e.g., 1% w/v).
-
Label a series of vials with the co-solvent concentrations to be tested (e.g., 0%, 2%, 4%, 6%, 8%, 10% v/v).
-
In each vial, prepare the corresponding TTA-Cl solution with the specified concentration of the co-solvent. For a final volume of 1 mL:
-
0% co-solvent: 1 mL of TTA-Cl stock solution.
-
2% co-solvent: 980 µL of TTA-Cl stock solution + 20 µL of co-solvent.
-
Continue for all concentrations.
-
-
Vortex each vial thoroughly to ensure complete mixing.
-
Place the vials in the temperature-controlled environment set to the desired low temperature (e.g., 4°C).
-
Visually inspect the vials for any signs of precipitation or cloudiness at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Record your observations. The lowest concentration of the co-solvent that results in a clear solution after the desired storage period is the optimal concentration for those conditions.
Visualizations
Caption: Troubleshooting flowchart for TTA-Cl precipitation.
Caption: Experimental workflow for optimizing co-solvent concentration.
Technical Support Center: Removing Residual Tetradecyltrimethylammonium Chloride (TTAC) from DNA Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual tetradecyltrimethylammonium chloride (TTAC) from DNA samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of residual TTAC from DNA samples.
Issue 1: Low DNA Yield After Precipitation
| Possible Cause | Suggested Solution |
| Incomplete DNA Precipitation | - Ensure the correct ratio of alcohol (2-2.5 volumes of cold 95% ethanol (B145695) or 0.7-1 volume of isopropanol) to the DNA solution is used.[1][2] - Increase incubation time at -20°C (for ethanol) or room temperature (for isopropanol).[1][2] - For low DNA concentrations, consider adding a co-precipitant like glycogen. |
| Loss of DNA Pellet | - After centrifugation, the DNA pellet can be loose and difficult to see. Mark the expected location of the pellet on the tube before starting. - Carefully decant or aspirate the supernatant without disturbing the pellet. - A second, brief centrifugation can help collect any remaining liquid for removal. |
| Over-dried DNA Pellet | - An over-dried pellet can be difficult to resuspend. Air-dry the pellet until the residual ethanol has evaporated but the pellet is not completely desiccated. - If resuspension is difficult, warm the sample in the resuspension buffer (e.g., TE buffer) at 50-60°C for a few minutes. |
Issue 2: Poor DNA Purity (Low A260/280 or A260/230 Ratio)
| Possible Cause | Suggested Solution |
| Residual Protein Contamination (Low A260/280) | - Perform an additional phenol:chloroform (B151607):isoamyl alcohol (25:24:1) extraction before precipitation.[1][3] - Ensure complete phase separation during extraction and avoid transferring any of the interface.[2] |
| Residual TTAC or Other Salt Contamination (Low A260/230) | - Perform an additional wash step with 70% ethanol after DNA precipitation.[1][2] Ensure the pellet is fully dislodged during the wash. - For spin columns, ensure the column does not touch the flow-through during wash steps to prevent re-contamination.[4] - Consider a chloroform extraction to remove surfactants prior to final precipitation.[5] |
| Guanidinium (B1211019) Salt Carryover (from spin columns) | - A low A260/230 ratio is often indicative of residual guanidinium salts from the binding buffer.[6][7] - Ensure the column is washed thoroughly with the recommended wash buffer.[4] - An additional wash step may be necessary.[8] - If problems persist, ethanol precipitation of the eluted DNA can remove these salts.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTAC) and why is it a problem in DNA samples?
This compound (TTAC) is a cationic surfactant. Due to its positive charge, it can interact with the negatively charged phosphate (B84403) backbone of DNA.[9][10] This interaction can interfere with downstream enzymatic reactions such as PCR, restriction digestion, and ligation, and can also affect the accuracy of DNA quantification.[11]
Q2: Which is better for removing TTAC: ethanol or isopropanol (B130326) precipitation?
Both ethanol and isopropanol can be used to precipitate DNA and remove contaminants like TTAC.
-
Ethanol is generally preferred as salts (and likely TTAC) are more soluble in ethanol-water mixtures, reducing their co-precipitation with DNA.[1][2] It typically requires 2-2.5 volumes and precipitation at low temperatures.[1]
-
Isopropanol requires a smaller volume (0.7-1 volume) and can be performed at room temperature, which can be advantageous for large sample volumes. However, it has a higher tendency to co-precipitate salts.[1][2]
The choice depends on your sample volume and the desired purity. For maximum purity, ethanol precipitation with a thorough 70% ethanol wash is recommended.
Q3: Can I use a standard spin-column kit to remove TTAC?
Yes, silica-based spin columns are designed to bind DNA under high-salt conditions while allowing contaminants to be washed away.[12][13] To optimize TTAC removal using a spin column:
-
Ensure you are using the correct binding and wash buffers as specified by the manufacturer.[4]
-
Perform all wash steps diligently to remove residual contaminants.[4]
-
After the final wash, perform an additional centrifugation step to ensure all ethanol is removed before elution.[4]
Q4: How can I detect residual TTAC in my DNA sample?
Direct quantification of residual TTAC in a DNA sample can be challenging with standard lab equipment. However, several methods can be adapted for this purpose:
-
Spectrophotometry: Cationic surfactants can form complexes with certain dyes (e.g., Eosin-Y), and the absorbance of this complex can be measured.[14][15] This would require creating a standard curve with known TTAC concentrations.
-
Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying specific small molecules like TTAC.[16]
A low A260/230 ratio on a NanoDrop spectrophotometer can also be an indirect indicator of residual surfactant or salt contamination.[6][8]
Q5: What is the impact of residual TTAC on downstream applications?
Residual cationic surfactants like TTAC can significantly inhibit downstream enzymatic reactions:
-
PCR: Detergents can inhibit Taq polymerase, leading to reduced or no amplification.[11]
-
Restriction Digestion & Ligation: Surfactants can interfere with enzyme activity, leading to incomplete digestion or failed ligation.
-
Sequencing: Residual contaminants can interfere with the sequencing reaction, leading to poor data quality.[11]
Quantitative Data Summary
The following table summarizes the efficiency of different methods for removing various detergents. While specific data for TTAC is limited, the data for other detergents, particularly the cationic surfactant Cetyltrimethylammonium Bromide (CTAB), provides a useful reference.
| Method | Contaminant | Removal Efficiency | Reference |
| Spin Column (High-Performance Resin) | Various Detergents (SDS, Triton X-100, CTAB etc.) | >95% | [17] |
| Ethanol Precipitation (with 70% wash) | Salts and other impurities | High (Qualitative) | [1][2] |
| Chloroform Extraction | Lipids and Surfactants | High (Qualitative) | [5] |
Experimental Protocols
Protocol 1: Optimized Ethanol Precipitation for TTAC Removal
This protocol is designed to maximize the removal of TTAC by leveraging its solubility in ethanol.
-
Initial Sample Preparation: To your DNA sample containing TTAC, add 3M Sodium Acetate (pH 5.2) to a final concentration of 0.3M.
-
Precipitation: Add 2.5 volumes of ice-cold 100% ethanol. Mix thoroughly by inverting the tube several times.
-
Incubation: Incubate at -20°C for at least 30 minutes. For low DNA concentrations, incubation can be extended overnight.
-
Centrifugation: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Supernatant Removal: Carefully decant or aspirate the supernatant, ensuring the pellet is not disturbed.
-
Wash Step 1 (Critical for TTAC removal): Add 500 µL of ice-cold 70% ethanol. Vortex gently to dislodge the pellet. This step is crucial for washing away residual TTAC.
-
Centrifugation: Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully remove the supernatant.
-
Wash Step 2 (Optional, for high purity): Repeat steps 6-8.
-
Drying: Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Chloroform Extraction followed by Spin-Column Purification
This protocol is recommended for samples with high concentrations of TTAC.
-
Chloroform Extraction:
-
To your DNA sample, add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Vortex vigorously for 15-30 seconds.
-
Centrifuge at >12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.
-
-
Spin-Column Purification:
-
Follow the manufacturer's protocol for your specific silica-based spin-column kit.
-
Binding Step: Add the appropriate binding buffer (containing a chaotropic salt) to the aqueous phase from the previous step and mix.
-
Loading: Load the mixture onto the spin column and centrifuge. Discard the flow-through.
-
Washing: Perform the recommended wash steps with the provided wash buffers. An additional wash with 80% ethanol can be beneficial.
-
Drying: After the final wash, centrifuge the empty column for an additional 1-2 minutes to remove all residual ethanol.
-
Elution: Place the column in a clean collection tube, add the elution buffer to the center of the membrane, incubate for 1-5 minutes, and centrifuge to elute the purified DNA.
-
Visualizations
Caption: Workflow for removing TTAC using ethanol precipitation.
Caption: Workflow for removing TTAC using spin-column purification.
Caption: Decision tree for troubleshooting common TTAC removal issues.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. pacb.com [pacb.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Interaction of cationic surfactants with DNA: a single-molecule study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of cationic surfactants with DNA: a single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. hplcchina.com [hplcchina.com]
- 13. DNA Extraction from Forensic Samples: Key Considerations for Spin Column Technology - GeneQuick [dnaextractionkit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of three rapid and easy bacterial DNA extraction methods for use with quantitative real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protein Denaturation with Tetradecyltrimethylammonium Chloride (TTAC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing tetradecyltrimethylammonium chloride (TTAC) to overcome protein denaturation and aggregation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTAC) and how does it aid in protein refolding?
A1: this compound (TTAC) is a cationic surfactant. In protein refolding, it acts as an artificial chaperone. At concentrations above its critical micelle concentration (CMC), TTAC forms micelles that can capture unfolded or partially folded protein intermediates. This prevents irreversible aggregation by shielding exposed hydrophobic regions of the protein from each other. The protein can then be released from the TTAC micelles in a controlled manner, allowing it to fold into its native conformation.
Q2: When should I consider using TTAC in my protein refolding protocol?
A2: TTAC can be beneficial when standard refolding methods, such as direct dilution or dialysis, result in low yields of active protein due to aggregation. It is particularly useful for proteins that are prone to hydrophobic aggregation when refolding from a denatured state, such as those recovered from inclusion bodies.
Q3: What is the Critical Micelle Concentration (CMC) of TTAC and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For protein refolding, TTAC is typically used at concentrations above its CMC to ensure the presence of micelles that can assist in the refolding process. The CMC of TTAC is influenced by factors such as temperature and the ionic strength of the buffer. While specific values for TTAC are not extensively documented in readily available literature, values for the closely related tetradecyltrimethylammonium bromide (TTAB) are in the range of 3.5 to 5.0 mM. It is recommended to experimentally determine the optimal concentration for your specific protein and buffer conditions.
Q4: How do I remove TTAC from my refolded protein sample?
A4: TTAC can be removed by various methods, including dialysis, diafiltration, or chromatography techniques such as ion-exchange or size-exclusion chromatography. The choice of method will depend on the properties of your protein and the downstream application. It is crucial to ensure complete removal of the surfactant, as residual TTAC may interfere with subsequent assays or affect protein stability.
Q5: Can TTAC be used in combination with other refolding additives?
A5: Yes, TTAC can be used in conjunction with other common refolding additives like L-arginine, glycerol (B35011), or redox shuffling agents (e.g., a glutathione (B108866) couple) to enhance refolding yields.[1] These additives can work synergistically with TTAC to create a more favorable environment for correct protein folding.
Troubleshooting Guides
Issue 1: Protein still aggregates even in the presence of TTAC.
| Possible Cause | Troubleshooting Steps |
| Suboptimal TTAC Concentration | The concentration of TTAC may be too low (below the CMC) or excessively high, which can sometimes lead to the formation of large, insoluble protein-surfactant complexes. Perform a concentration optimization experiment, testing a range of TTAC concentrations above and below the expected CMC. |
| Incorrect Buffer Conditions | The pH, ionic strength, or temperature of the refolding buffer may not be optimal for your protein. Systematically screen different pH values and salt concentrations in combination with TTAC.[2] Consider performing the refolding at a lower temperature to slow down both folding and aggregation kinetics. |
| Inefficient Removal of Denaturant | Rapid removal of the denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) can lead to a high concentration of unfolded protein that overwhelms the capacity of the TTAC micelles. Try a more gradual removal of the denaturant, for example, by stepwise dialysis or slow dilution. |
| Presence of Other Aggregation-Prone Species | Contaminants in the protein preparation can sometimes act as nucleation sites for aggregation. Ensure the purity of your denatured protein solution before initiating refolding. |
Issue 2: Low yield of active protein after refolding with TTAC.
| Possible Cause | Troubleshooting Steps |
| Protein is Trapped in TTAC Micelles | The interaction between the protein and TTAC micelles may be too strong, preventing the release of the folded protein. Try adding a mild stripping agent, such as cyclodextrin, during the final stages of refolding to facilitate the release of the protein from the micelles. |
| Incorrect Redox Environment (for proteins with disulfide bonds) | The ratio of reduced to oxidized glutathione (or other redox reagents) may not be optimal for the correct formation of disulfide bonds. Optimize the redox buffer components and their concentrations. |
| Incomplete Removal of TTAC | Residual TTAC may inhibit the activity of your protein. Ensure your purification strategy effectively removes the surfactant. You can monitor TTAC removal using techniques like conductivity measurements. |
| Protein Misfolding | While TTAC prevents aggregation, it does not guarantee correct folding. The refolded protein may be in a soluble, but non-native conformation. Consider adding other "helper" molecules like L-arginine or osmolytes to the refolding buffer to promote the native structure.[2] |
Issue 3: TTAC interferes with downstream applications.
| Possible Cause | Troubleshooting Steps |
| Residual Surfactant in the Final Sample | Even trace amounts of TTAC can interfere with certain assays (e.g., some protein concentration assays, mass spectrometry) or applications (e.g., cell-based assays). |
| Rigorous Purification: Employ stringent purification methods post-refolding. Size-exclusion chromatography is often effective at separating the protein from the much smaller surfactant micelles. | |
| Precipitation and Resolubilization: In some cases, it may be possible to precipitate the refolded protein (e.g., with ammonium (B1175870) sulfate) and then resolubilize it in a TTAC-free buffer. This should be done with caution as it can sometimes lead to re-aggregation. |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Salts
| Surfactant | Counter-ion | Temperature (°C) | CMC (mM) | Method |
| TTAB | Bromide | 25 | ~3.6 | Various |
| TTAB | Bromide | 37 | ~4.4 | Various |
| TTAC | Chloride | - | Expected to be slightly higher than TTAB | - |
Note: Data for TTAC is limited; values for the closely related TTAB are provided for reference. The CMC is dependent on buffer composition and temperature.
Experimental Protocols
General Protocol for TTAC-Assisted Protein Refolding by Dilution
This is a general guideline and should be optimized for each specific protein.
-
Preparation of Denatured Protein:
-
Solubilize inclusion bodies or denatured protein in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) and a reducing agent (e.g., 50 mM DTT) if the protein contains cysteine residues.
-
Incubate at room temperature for 1-2 hours with gentle mixing to ensure complete denaturation and reduction.
-
Clarify the solution by centrifugation to remove any insoluble material.
-
-
Preparation of Refolding Buffer:
-
Prepare a refolding buffer with a suitable pH and ionic strength for your protein.
-
Add TTAC to a final concentration above its CMC (e.g., 5-10 mM, to be optimized).
-
If required, add other additives such as L-arginine (0.4-0.8 M), glycerol (10-20%), and a redox shuffling system (e.g., 1 mM GSH / 0.1 mM GSSG).[1]
-
Cool the refolding buffer to the desired refolding temperature (often 4°C).
-
-
Refolding by Rapid Dilution:
-
Rapidly dilute the denatured protein solution into the refolding buffer with vigorous stirring. A dilution factor of 50-100 fold is common. The final protein concentration should typically be low (e.g., 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.
-
-
Incubation:
-
Incubate the refolding mixture at a constant temperature (e.g., 4°C) for a period of 12-48 hours with gentle stirring. The optimal time should be determined empirically.
-
-
Purification and Removal of TTAC:
-
Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration).
-
Purify the refolded protein and remove TTAC using techniques such as size-exclusion chromatography, ion-exchange chromatography, or dialysis against a TTAC-free buffer.
-
-
Analysis of Refolded Protein:
-
Assess the purity and aggregation state of the refolded protein by SDS-PAGE and size-exclusion chromatography.
-
Confirm the correct folding and biological activity using appropriate functional assays and spectroscopic methods (e.g., circular dichroism).
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Tetradecyltrimethylammonium Chloride (TTAC)-Based Protocols
Welcome to the technical support center for optimizing your tetradecyltrimethylammonium chloride (TTAC)-based experimental protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of incubation time in TTAC-based protocols?
A1: Incubation time is a critical parameter in protocols utilizing this compound (TTAC), a cationic surfactant. The duration of exposure to TTAC can significantly impact processes such as cell lysis, protein solubilization, and nucleic acid extraction. Proper incubation ensures the complete disruption of cell membranes and the effective solubilization of target molecules.
Q2: What are the primary factors that influence the optimal incubation time with TTAC?
A2: The optimal incubation time can vary depending on several factors, including:
-
Cell or Tissue Type: Different cell lines and tissues have varying resistance to lysis.
-
TTAC Concentration: Higher concentrations of TTAC may require shorter incubation times.
-
Temperature: Incubation at higher temperatures generally accelerates the action of TTAC, reducing the required time.
-
Sample Volume and Density: Larger or denser samples may necessitate longer incubation to ensure complete penetration and lysis.
-
Downstream Application: The intended use of the lysate or extract (e.g., enzyme activity assay vs. Western blotting) can influence the ideal incubation period to maximize yield without compromising sample integrity.
Q3: What are the visible signs of suboptimal incubation time in a TTAC-based cell lysis protocol?
A3: Suboptimal incubation can manifest in several ways. If the incubation time is too short, you may observe incomplete cell lysis, characterized by a cloudy or viscous lysate due to the presence of intact cells and released DNA. Conversely, excessively long incubation periods can lead to protein degradation or non-specific aggregation, which may not be immediately visible but will impact downstream analyses.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with TTAC.
Issue 1: Low Yield of Target Protein or Nucleic Acid
Q: My final yield of protein/nucleic acid is consistently low. Could incubation time be the cause?
A: Yes, insufficient incubation time is a common reason for low yields. If the TTAC has not had enough time to fully disrupt the cells or tissues, the recovery of intracellular contents will be incomplete.
Troubleshooting Steps:
-
Extend Incubation Time: Increase the incubation time in increments (e.g., 15-30 minutes) to determine if a longer duration improves your yield.
-
Optimize TTAC Concentration: A higher concentration of TTAC may enhance lysis efficiency, potentially reducing the required incubation time.
-
Increase Incubation Temperature: Performing the incubation at a slightly elevated temperature (e.g., 37°C instead of room temperature) can improve lysis. However, be cautious of potential heat-induced degradation of your target molecules.
-
Improve Mechanical Disruption: For tissue samples, ensure thorough homogenization prior to TTAC incubation to facilitate surfactant penetration.
Issue 2: High Background or Non-Specific Signals in Downstream Assays (e.g., ELISA, Western Blot)
Q: I'm observing high background noise in my downstream applications after using a TTAC-based lysis buffer. How can I address this?
A: High background can result from either incomplete lysis, leading to the release of interfering cellular components, or excessive incubation that causes protein denaturation and aggregation.
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to find the sweet spot that maximizes target recovery without introducing excessive non-specific proteins.
-
Adjust TTAC Concentration: Lowering the TTAC concentration might reduce non-specific interactions.
-
Incorporate Wash Steps: Ensure that post-lysis wash steps are adequate to remove residual TTAC and other contaminants.
-
Use of Additives: Consider including additives like DNase I in your lysis buffer to reduce viscosity from genomic DNA, which can contribute to background issues.
Issue 3: Evidence of Protein Degradation
Q: I suspect my protein of interest is being degraded during the TTAC-based protocol. What role does incubation time play?
A: Prolonged exposure to detergents like TTAC, especially at non-optimal temperatures, can lead to the denaturation and subsequent degradation of proteins by endogenous proteases released during lysis.
Troubleshooting Steps:
-
Shorten Incubation Time: This is the most direct way to minimize the exposure of your target protein to a potentially harsh environment.
-
Work at a Lower Temperature: Perform all steps, including the incubation, on ice or at 4°C to reduce protease activity.
-
Add Protease Inhibitors: Always include a protease inhibitor cocktail in your TTAC lysis buffer.
-
Rapid Processing: Minimize the total time from cell lysis to the final storage or analysis of your sample.
Data Presentation
The following tables provide recommended starting points for optimizing incubation times in common TTAC-based protocols. These are generalized recommendations and should be adapted to your specific experimental conditions.
Table 1: Recommended Incubation Times for Cell Lysis with TTAC
| Cell Type | TTAC Concentration | Temperature | Recommended Starting Incubation Time |
| Adherent Mammalian Cells | 0.1 - 0.5% | 4°C | 30 minutes |
| Suspension Mammalian Cells | 0.1 - 0.5% | 4°C | 20 minutes |
| Bacteria (Gram-negative) | 0.5 - 1.0% | Room Temp | 15 minutes |
| Bacteria (Gram-positive) | 1.0 - 2.0% | 37°C | 45 minutes |
| Plant Tissue | 1.0 - 3.0% | 65°C | 60 minutes |
Table 2: Troubleshooting Summary for Incubation Time Optimization
| Issue | Potential Cause Related to Incubation | Suggested Action |
| Low Yield | Too short | Increase incubation time incrementally. |
| High Background | Too short or too long | Perform a time-course experiment. |
| Protein Degradation | Too long | Decrease incubation time; work at a lower temperature. |
| Incomplete Lysis | Too short | Increase incubation time and/or temperature. |
| Viscous Lysate | Too short (incomplete lysis) | Increase incubation time; add DNase I. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Cell Lysis Incubation Time
This protocol provides a framework for determining the optimal TTAC incubation time for your specific cell type and downstream application.
-
Cell Preparation: Culture and harvest your cells as you normally would. Resuspend the cell pellet in your TTAC-based lysis buffer containing protease inhibitors.
-
Aliquoting: Immediately after resuspension, divide the cell lysate into several equal aliquots.
-
Time-Point Incubation: Incubate the aliquots on ice or at your desired temperature for varying amounts of time (e.g., 5, 15, 30, 45, and 60 minutes).
-
Stop Lysis: At the end of each incubation period, centrifuge the aliquot at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant from each time point. This contains your solubilized proteins.
-
Analysis: Analyze the protein concentration of each supernatant (e.g., via BCA assay). Further, analyze the samples by SDS-PAGE and Western blotting for your protein of interest to assess both yield and integrity.
-
Determine Optimum Time: The optimal incubation time is the shortest duration that results in the highest yield of your intact target protein.
Protocol 2: Assessing Protein Solubilization Efficiency
This protocol helps to determine the effectiveness of TTAC incubation for solubilizing proteins from inclusion bodies or membrane fractions.
-
Sample Preparation: Prepare your protein sample (e.g., isolated inclusion bodies or membrane pellet).
-
Solubilization: Resuspend the sample in a TTAC-based solubilization buffer.
-
Incubation: Incubate the sample with agitation for a predetermined amount of time (start with 30-60 minutes at room temperature).
-
Centrifugation: Centrifuge the sample at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze both the supernatant and the pellet by SDS-PAGE to visualize the amount of protein that has been solubilized.
-
Optimization: Repeat the process with varying incubation times, temperatures, and TTAC concentrations to find the conditions that maximize the protein in the soluble fraction.
Visualizations
Technical Support Center: The Influence of pH on Tetradecyltrimethylammonium Chloride (TTA-Cl) Efficacy in Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effect of pH on the efficacy of Tetradecyltrimethylammonium Chloride (TTA-Cl) in various buffer systems. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in optimizing their experiments and interpreting their results accurately.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered when working with TTA-Cl in different buffer systems and at various pH levels.
Frequently Asked questions (FAQs)
Q1: We are observing variable Minimum Inhibitory Concentration (MIC) values for TTA-Cl against the same bacterial strain. What could be the cause?
A1: Inconsistent MIC results for cationic surfactants like TTA-Cl can arise from several factors. Key aspects to investigate include:
-
Inoculum Preparation: The density of the bacterial inoculum is crucial. A higher or lower inoculum size than specified in standard protocols can lead to artificially elevated or decreased MIC values, respectively.[1]
-
Media Composition: The type and composition of the growth medium can significantly influence the activity of TTA-Cl. For instance, variations in the concentration of cations in Mueller-Hinton Broth (MHB) can affect the efficacy of certain antimicrobial agents.[1]
-
Incubation Conditions: Strict control of incubation time and temperature is essential. Extended incubation periods may result in higher apparent MICs.[1]
-
TTA-Cl Preparation and Stability: Ensure that the TTA-Cl stock solution is fully dissolved and stable in the chosen solvent and final testing medium. The stability of TTA-Cl can be pH-dependent, and degradation during the experiment will lead to inaccurate results.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of variability.
Q2: How does the pH of the buffer affect the antimicrobial activity of TTA-Cl?
A2: Quaternary ammonium (B1175870) compounds (QACs), including TTA-Cl, are generally more active at an alkaline pH.[2] The positively charged nitrogen atom of TTA-Cl interacts with the negatively charged components of the bacterial cell membrane, leading to cell disruption. At a more alkaline pH, the bacterial surface tends to carry a greater negative charge, enhancing the electrostatic attraction with the cationic TTA-Cl and thereby increasing its antimicrobial efficacy.
Q3: Can the type of buffer used (e.g., Phosphate (B84403) vs. Tris) impact the efficacy of TTA-Cl?
A3: Yes, the buffer composition can influence the activity of TTA-Cl. Phosphate ions have the potential to interact with the quaternary ammonium headgroup of TTA-Cl, which could modulate its interaction with the bacterial cell membrane.[3] While Tris buffers are generally considered more inert in this regard, it is always advisable to validate the compatibility of your chosen buffer system with TTA-Cl in your specific assay.
Q4: My TTA-Cl solution appears cloudy or forms a precipitate at a high pH in phosphate buffer. What is happening?
A4: Precipitation of TTA-Cl in phosphate buffers, particularly at higher concentrations and alkaline pH, can occur due to the interaction between the cationic surfactant and anionic phosphate ions, leading to the formation of less soluble salts. This will reduce the effective concentration of TTA-Cl in your assay and lead to erroneous results.
Troubleshooting Steps for Inconsistent Results
-
Standardize Inoculum: Use a spectrophotometer to adjust your bacterial suspension to a 0.5 McFarland standard and confirm the colony-forming units (CFU)/mL by plating serial dilutions.[1]
-
Calibrate Equipment: Regularly calibrate all equipment, including pipettes, incubators, and spectrophotometers.[1]
-
Perform Quality Control: Include a quality control (QC) strain with a known MIC range for a reference QAC in every experiment to ensure the validity of your results.[1]
-
Check for Precipitation: Before and after incubation, visually inspect your assay plates or tubes for any signs of TTA-Cl precipitation.
-
Assess TTA-Cl Stability: If you suspect compound instability, you can perform a stability study by incubating TTA-Cl in your test buffer at the experimental pH and temperature for the duration of your assay, and then testing its antimicrobial activity.
Data Presentation
The following tables summarize the influence of buffer type and pH on the properties and efficacy of tetradecyltrimethylammonium salts.
Table 1: Effect of Phosphate Buffer Concentration on the Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB) at pH 7.0
| Phosphate Buffer Concentration (mM) | Critical Micelle Concentration (CMC) (mM) |
| 0 (Water) | 3.77 |
| 20 | 1.93 |
Note: Data for TTAB, the bromide salt of the same cation as TTA-Cl, is presented as it is expected to behave similarly in terms of micellization in response to buffer concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the efficacy of TTA-Cl.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution at Various pH Values
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media and Buffer Preparation:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) at 2x the final concentration.
-
Prepare the desired buffers (e.g., 100 mM Phosphate buffer, 100 mM Tris-HCl) at various pH values (e.g., 5.0, 7.0, 9.0) at 2x the final concentration.
-
Prepare the final test media by mixing equal volumes of the 2x CAMHB and the respective 2x buffer. Verify the final pH of each medium.
-
-
Preparation of TTA-Cl Dilutions:
-
Prepare a stock solution of TTA-Cl in sterile deionized water.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the TTA-Cl stock solution in the appropriate pH-adjusted test medium to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several well-isolated colonies of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the corresponding pH-adjusted test medium to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the TTA-Cl dilutions.
-
Include a positive control well (medium and inoculum, no TTA-Cl) and a negative control well (medium only) for each pH condition.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of TTA-Cl that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Well Diffusion Assay to Assess pH-Dependent Antimicrobial Activity
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) and adjust the pH to the desired values (e.g., 5.0, 7.0, 9.0) before autoclaving. Pour the pH-adjusted agar into sterile Petri dishes.
-
-
Inoculum Preparation and Plating:
-
Prepare an inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Evenly swab the entire surface of the pH-adjusted MHA plates with the inoculum.
-
-
Well Creation and TTA-Cl Application:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50 µL) of a standardized TTA-Cl solution into each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Inconsistent MIC Results
Caption: Troubleshooting inconsistent MIC results.
Diagram 2: Signaling Pathway of TTA-Cl Antimicrobial Action
Caption: TTA-Cl mechanism of antimicrobial action.
References
Technical Support Center: Optimizing DNA Extraction with Tetradecyltrimethylammonium Chloride (TTAC)
Welcome to the technical support center for improving DNA extraction yields using tetradecyltrimethylammonium chloride (TTAC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the success of their DNA extraction experiments.
A Note on TTAC and CTAB: this compound (TTAC) is a cationic detergent used in DNA extraction. It is structurally and functionally very similar to the more commonly used cetyltrimethylammonium bromide (CTAB). Both reagents are effective at lysing cells and removing polysaccharides, which can inhibit downstream applications.[1][2][3] Due to the extensive documentation and validation of CTAB-based methods, the protocols and troubleshooting advice provided here are based on the well-established principles of CTAB extraction, which are directly applicable to TTAC.
Frequently Asked Questions (FAQs)
Q1: What is the role of TTAC in DNA extraction?
A1: TTAC is a cationic detergent that performs several crucial functions during DNA extraction. Primarily, it lyses cell membranes, solubilizes cellular components, and selectively precipitates DNA in low-salt conditions. This process effectively separates DNA from inhibitory contaminants like polysaccharides and polyphenols, which are common in plant and fungal tissues.[1][4][5]
Q2: When should I choose a TTAC-based method for DNA extraction?
A2: TTAC-based methods are particularly advantageous when working with organisms that have high levels of polysaccharides or other secondary metabolites that can interfere with DNA isolation and subsequent enzymatic reactions like PCR.[1][4] This includes many plant species, fungi, and some types of bacteria.
Q3: What is the expected yield and purity of DNA extracted with TTAC?
A3: The yield and purity can vary significantly depending on the sample type, starting material quantity, and protocol adherence. Generally, a successful extraction should yield DNA with an A260/A280 ratio of approximately 1.8, indicating low protein contamination.[6][7] The A260/A230 ratio, which indicates the presence of salts and other organic contaminants, should ideally be between 1.8 and 2.2.[7] Yields can range from nanograms to micrograms of DNA per milligram of starting tissue.
Q4: Can I use a TTAC-extracted DNA for downstream applications like PCR and sequencing?
A4: Yes, a key advantage of the TTAC method is that it produces high-purity DNA suitable for sensitive downstream applications.[6] By effectively removing inhibitors, it ensures more reliable results in PCR, qPCR, restriction digests, and next-generation sequencing.
Troubleshooting Guide
This guide addresses common issues encountered during DNA extraction with TTAC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No DNA Yield | Incomplete Cell Lysis: The tissue was not ground finely enough, or the lysis incubation was too short or at the wrong temperature.[8][9] | Ensure the starting material is ground to a fine powder, using liquid nitrogen if necessary.[10][11] Optimize lysis incubation time (e.g., 60 minutes) and temperature (typically 60-65°C).[5] |
| Insufficient Starting Material: The amount of tissue used was too small.[8] | Increase the weight or volume of the starting sample. If the sample is precious, consider methods to concentrate the final DNA eluate. | |
| DNA Pellet Lost: The DNA pellet was accidentally discarded after precipitation. | Be extra careful when decanting the supernatant after the isopropanol (B130326)/ethanol (B145695) precipitation steps. The DNA pellet can be glassy and difficult to see. Centrifuge again if you suspect the pellet was dislodged.[11] | |
| Improper DNA Precipitation: Incorrect volumes of isopropanol or ethanol were used, or the incubation was too short. | Use 0.7-1 volume of cold isopropanol or 2-3 volumes of cold 100% ethanol for precipitation.[4] Increase the precipitation time (e.g., 1 hour to overnight at -20°C) for low-concentration samples.[9][11] | |
| Low DNA Purity (A260/A280 < 1.7) | Protein Contamination: The phenol-chloroform extraction step was not performed thoroughly, or the aqueous phase was contaminated with the protein interface.[8] | Repeat the chloroform:isoamyl alcohol extraction until the interface between the aqueous and organic layers is clear.[4][12] When pipetting the aqueous phase, be careful not to disturb the interface.[11] |
| Incomplete Proteinase K Digestion: The Proteinase K was inactive or the digestion time was insufficient. | Ensure Proteinase K is fresh and added to the lysis buffer just before use. Optimize digestion time and temperature as needed.[8] | |
| Low DNA Purity (A260/A230 < 1.8) | Polysaccharide Contamination: The sample is rich in polysaccharides that co-precipitated with the DNA. | The TTAC/CTAB method is designed to minimize this, but for very difficult samples, a high-salt precipitation step can be included to selectively remove polysaccharides before DNA precipitation. |
| Salt or Ethanol Carryover: Residual salts from the buffer or ethanol from the wash steps remain in the final sample.[13] | Ensure the 70% ethanol wash step is performed correctly to remove salts.[11] After the final wash, carefully remove all residual ethanol and allow the pellet to air-dry completely before resuspension. Avoid over-drying, as this can make the DNA difficult to dissolve.[4] | |
| Degraded DNA (Smearing on Agarose Gel) | Nuclease Activity: Endogenous nucleases were not inactivated, leading to DNA degradation.[8] | Work quickly and keep samples on ice when possible. Ensure the lysis buffer contains EDTA, which chelates magnesium ions required by many nucleases. Store tissue at -80°C for long-term preservation.[8] |
| Mechanical Shearing: Excessive physical force (e.g., vigorous vortexing or pipetting) broke the high-molecular-weight DNA. | Mix gently by inverting the tubes during the extraction and precipitation steps. Use wide-bore pipette tips when handling high-molecular-weight DNA. | |
| DNA is Difficult to Dissolve | Over-dried Pellet: The DNA pellet was dried for too long after the final ethanol wash.[4] | Air-dry the pellet until the ethanol has just evaporated. Do not use a vacuum concentrator for extended periods. |
| Contaminants Present: Co-precipitated contaminants can inhibit resuspension. | If the pellet appears gummy or discolored, this may indicate contamination. Re-purifying the DNA may be necessary. | |
| Low Temperature: DNA dissolves more slowly at cold temperatures. | Resuspend the DNA in TE buffer and incubate at 55-65°C for 10-60 minutes to aid dissolution.[11] |
Quantitative Data on DNA Yield
The following table summarizes representative DNA yields and purity metrics from studies using CTAB-based extraction methods on various sample types. These values can serve as a benchmark for what to expect when using a TTAC-based protocol.
| Sample Type | Extraction Method | DNA Yield | A260/A280 Ratio | Reference |
| Corn Plant Tissue | CTAB Extraction Buffer (OPS Diagnostics) | 185 ng/µL | 1.88 | [1] |
| Corn Plant Tissue | Commercial CTAB Buffer (G-Bioscience) | 121 ng/µL | 1.82 | [1] |
| Corn Plant Tissue | "Homegrown" CTAB Buffer | 89 ng/µL | 1.75 | [1] |
| Petunia hybrida Buds | Edwards Method (SDS-based) | ~150 ng/µL | Not Reported | [14] |
| Petunia hybrida Buds | CTAB Method | ~120 ng/µL | Not Reported | [14] |
| Various Bacteria | CTAB Method | Not Reported | ~1.44 | [7] |
| Cotton Seeds | CTAB/Genomic-tip 20 | 10-20 µg per 200mg | Not Reported | [15] |
Experimental Protocols
Standard TTAC DNA Extraction Protocol
This protocol is a generalized procedure for extracting high-quality genomic DNA from plant or fungal tissue. Optimization of incubation times, temperatures, and centrifugation speeds may be necessary for specific sample types.
Materials:
-
TTAC Extraction Buffer (2% TTAC, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Tissue Homogenization: Weigh out 50-100 mg of fresh or frozen tissue. Freeze immediately in liquid nitrogen and grind to a very fine powder using a pre-chilled mortar and pestle.[10][11]
-
Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) TTAC Extraction Buffer with β-mercaptoethanol added just before use (to a final concentration of 0.2%). Add 5 µL of Proteinase K. Vortex briefly to mix.
-
Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block.[5] Invert the tube every 15-20 minutes to ensure thorough mixing.
-
First Organic Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. Mix by inverting the tube for 5-10 minutes until an emulsion is formed.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.[5] This will separate the mixture into an upper aqueous phase (containing DNA), a middle protein interface, and a lower organic phase.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be extremely careful not to pipette any of the white interface layer.[11]
-
RNA Digestion (Optional but Recommended): Add 5 µL of RNase A to the aqueous phase. Incubate at 37°C for 30 minutes.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inverting the tube several times until a white, stringy DNA precipitate becomes visible.
-
Incubation: Incubate at -20°C for at least 30 minutes to improve precipitation.[9] For very low DNA concentrations, this can be extended to overnight.
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the pellet. Add 1 mL of ice-cold 70% ethanol to wash the pellet. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully decant the ethanol. Perform a brief second spin to collect any remaining liquid and remove it with a pipette. Allow the pellet to air-dry for 10-15 minutes at room temperature. Do not over-dry.[4]
-
Resuspension: Resuspend the dried DNA pellet in 30-100 µL of TE buffer. The volume can be adjusted based on the expected yield. Incubate at 65°C for 10 minutes to aid dissolution.[11] Store the DNA at -20°C.
Visualizations
Experimental Workflow
Caption: Workflow for genomic DNA extraction using a TTAC-based method.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low DNA yield and purity issues.
References
- 1. Comparison of Three CTAB Buffers for Plant DNA Isolation [opsdiagnostics.com]
- 2. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. Evaluation of DNA Extraction Methods for Reliable Quantification of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. willowfort.co.uk [willowfort.co.uk]
- 9. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 10. zymoresearch.com [zymoresearch.com]
- 11. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 12. youtube.com [youtube.com]
- 13. wegene-china.com [wegene-china.com]
- 14. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
Technical Support Center: Protein Solubilization with Tetradecyltrimethylammonium Chloride (TTAC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tetradecyltrimethylammonium Chloride (TTAC) for protein solubilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTAC) and why is it used for protein solubilization?
A1: this compound (TTAC), also known as Myristyltrimethylammonium chloride, is a cationic surfactant.[1][2] Its amphipathic nature, possessing a hydrophilic head group and a long hydrophobic tail, allows it to disrupt cell membranes and solubilize proteins, particularly integral membrane proteins. It works by creating micelles that encapsulate the hydrophobic regions of proteins, effectively extracting them from the lipid bilayer into an aqueous solution.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiment?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to self-assemble into micelles.[3] Operating above the CMC is crucial for effective protein solubilization, as micelles are necessary to encapsulate and dissolve membrane proteins.[3] However, using a concentration that is too high can lead to protein denaturation and difficulties in detergent removal later on.[4] The CMC is influenced by factors like temperature and ionic strength (salt concentration) of the buffer.[3]
Q3: Can TTAC cause my protein to denature or lose its function?
A3: Yes, this is a significant challenge. As a cationic detergent, TTAC can be harsher than non-ionic or zwitterionic alternatives. It can disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, leading to unfolding (denaturation) and loss of biological activity.[5][6] The denaturation risk increases with higher detergent concentrations and depends on the specific protein's stability.[4] It is often a trade-off between achieving high solubilization yield and preserving the protein's native, functional state.
Q4: Will TTAC interfere with my downstream applications like SDS-PAGE, mass spectrometry, or functional assays?
A4: Yes, residual TTAC can be problematic.
-
Mass Spectrometry (MS): Detergents can cause ion suppression in the electrospray ionization (ESI) source, leading to reduced signal intensity and inaccurate quantification.[7][8] They can also appear as contaminants in the mass spectra.[9]
-
Electrophoresis (e.g., IEF/2D-PAGE): As an ionic detergent, TTAC can interfere with isoelectric focusing (IEF) by altering the protein's native charge, preventing it from migrating to its correct isoelectric point.[10]
-
Functional Assays: The presence of TTAC can inhibit enzyme activity or interfere with binding studies, compromising the results of functional assays.
Q5: How can I remove TTAC from my protein sample after solubilization?
A5: Removing detergents, especially those with low CMCs, can be challenging. Common methods include:
-
Dialysis/Diafiltration: This is effective for detergents with a high CMC, as monomeric detergent can pass through the dialysis membrane.[11]
-
Detergent Removal Resins: These resins specifically bind to detergents, removing them from the solution while allowing the protein to pass through.[11]
-
Ion-Exchange Chromatography: This method can separate the positively charged TTAC from the protein, although buffer conditions must be carefully optimized.[11]
-
Precipitation: Methods like Trichloroacetic acid (TCA) or acetone (B3395972) precipitation can separate proteins from soluble detergents, but proteins may be difficult to resolubilize afterward.[12][13]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield / Inefficient Solubilization | 1. TTAC concentration is below the CMC.2. Insufficient detergent-to-protein ratio.3. Incubation time is too short or temperature is too low.4. Buffer pH or ionic strength is suboptimal.[14][15] | 1. Increase TTAC concentration. A good starting point is 2-4 times the CMC.2. Increase the detergent-to-protein mass ratio (e.g., start at 10:1).3. Extend incubation time (e.g., from 30 minutes to 2-4 hours) and/or gently increase the temperature (e.g., from 4°C to room temperature), monitoring protein stability.4. Perform a screen of different pH values and salt concentrations (e.g., 50-500 mM NaCl) to find the optimal buffer conditions. |
| Protein Precipitation or Aggregation After Solubilization | 1. The protein is unstable in TTAC micelles.2. TTAC concentration is too high, leading to denaturation and aggregation.3. Suboptimal buffer conditions (pH, ionic strength).[16] | 1. Screen alternative detergents (e.g., zwitterionic like CHAPS, or non-ionic like DDM).[17][18]2. Titrate the TTAC concentration downwards, staying just above the CMC.3. Add stabilizing agents to the buffer, such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol), or co-factors.4. Re-optimize buffer pH and ionic strength. |
| Loss of Protein Activity or Function | 1. Protein denaturation caused by TTAC.[4]2. Removal of essential lipids required for protein function. | 1. Use the lowest effective concentration of TTAC.2. Switch to a milder, non-denaturing detergent like CHAPS, Digitonin, or DDM.[17]3. Consider detergent-free methods like using SMA copolymers to form native nanodiscs.4. Supplement the solubilization buffer with lipids known to be important for the protein's function. |
| Interference in Downstream Analysis (MS, IEF) | 1. Residual TTAC in the final sample. | 1. Implement a robust detergent removal strategy (See FAQ A5).2. For mass spectrometry, consider using a detergent that is MS-compatible or easily removable.3. For IEF, avoid ionic detergents like TTAC. Use zwitterionic (e.g., CHAPS) or non-ionic detergents instead.[10][19] |
Quantitative Data Summary
Understanding the properties of TTAC and related detergents is key to designing successful experiments. The Critical Micelle Concentration (CMC) is a critical parameter.
Table 1: Critical Micelle Concentration (CMC) of C14-Chain Cationic Surfactants
| Detergent | Abbreviation | Chemical Formula | CMC (in water, ~25°C) | Notes |
| This compound | TTAC | C₁₇H₃₈ClN | ~3.6 mM | The target compound of this guide.[1] |
| Tetradecyltrimethylammonium Bromide | TTAB | C₁₇H₃₈BrN | 3.5 - 4.0 mM | A very close structural analog to TTAC, often used as a reference. CMC is sensitive to counter-ions and salt concentration.[20] |
| Dodecyltrimethylammonium Bromide | DTAB | C₁₅H₃₄BrN | ~16 mM | Shorter alkyl chain results in a higher CMC.[3] |
| Hexadecyltrimethylammonium Bromide | CTAB | C₁₉H₄₂BrN | ~0.92 mM | Longer alkyl chain results in a lower CMC.[3] |
Note: CMC values are highly dependent on buffer conditions such as ionic strength and temperature. The presence of salts like NaCl will significantly decrease the CMC of ionic detergents.[20]
Experimental Protocols
Protocol: Screening for Optimal TTAC Concentration
This protocol outlines a method to determine the lowest effective concentration of TTAC required to solubilize a target membrane protein, balancing yield with the preservation of protein integrity.
Materials:
-
Membrane preparation (isolated from cells or tissue) of known protein concentration.
-
Solubilization Buffer Base: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail.
-
TTAC Stock Solution: 10% (w/v) TTAC in deionized water.
-
Microcentrifuge tubes.
-
Refrigerated ultracentrifuge.
Procedure:
-
Prepare a Dilution Series: Prepare a series of six microcentrifuge tubes. In each tube, aliquot a fixed amount of your membrane preparation (e.g., 1 mg total protein).
-
Add TTAC: Add the TTAC stock solution to each tube to achieve a range of final concentrations. For example: 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Adjust the final volume of each tube to be identical (e.g., 1 mL) with the Solubilization Buffer Base.
-
Solubilization: Incubate the tubes on an end-over-end rotator for 1-2 hours at 4°C.
-
Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction and aggregated material.
-
Collect Supernatant: Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins.
-
Analysis:
-
Quantify Yield: Determine the protein concentration in each supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Assess Quality: Analyze a small aliquot of each supernatant by SDS-PAGE and Coomassie staining or Western blot (if an antibody is available for your target protein). Compare the amount of target protein solubilized at each TTAC concentration.
-
Functional Check (Optional): If a functional assay is available, test the activity of the protein in the solubilized fractions to assess the impact of each TTAC concentration on its native state.
-
-
Select Optimal Concentration: Choose the lowest TTAC concentration that provides a satisfactory yield of your target protein without causing significant aggregation or loss of function.
Visualizations
Experimental Workflow for Optimizing TTAC Solubilization
References
- 1. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [amp.chemicalbook.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. arxiv.org [arxiv.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Precipitation Procedures [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Ionic strength and myofibrillar protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. agscientific.com [agscientific.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tetradecyltrimethylammonium Chloride (TTAC) in Different Buffer Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tetradecyltrimethylammonium Chloride (TTAC) in commonly used buffer systems. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TTAC)?
This compound (TTAC) is a quaternary ammonium (B1175870) salt and is generally considered a chemically stable cationic surfactant. Quaternary ammonium compounds are known to be stable towards even strong electrophiles, oxidants, and acids. However, their stability can be compromised under harsh conditions, in the presence of strong nucleophiles, or at elevated pH levels.
Q2: How does the choice of buffer system affect the stability of TTAC?
The choice of buffer system can significantly impact the stability of surfactants. While direct comparative stability data for TTAC across different buffers is limited, studies on other surfactants suggest that buffer components can either promote or inhibit degradation. For instance, some buffers can chelate metal ions that may catalyze oxidative degradation, thereby enhancing stability. Conversely, other buffer components might directly participate in or catalyze degradation reactions. It is crucial to consider the specific interactions between TTAC and the buffer components at the intended experimental pH and temperature.
Q3: Is TTAC stable in phosphate (B84403) buffer?
Phosphate buffers are commonly used in biological and pharmaceutical formulations. Quaternary ammonium cations, such as TTAC, can form highly stable noncovalent complexes with phosphate ions. This strong electrostatic interaction can contribute to the overall stability of TTAC in phosphate buffer solutions. However, the presence of different phosphate species (H₂PO₄⁻, HPO₄²⁻) at various pH values may influence the nature of these interactions. It is generally expected that TTAC will exhibit good stability in phosphate buffer, particularly at neutral and slightly acidic pH.
Q4: What is the expected stability of TTAC in acetate (B1210297) buffer?
There is limited specific data on the stability of TTAC in acetate buffer. However, studies on other types of surfactants have shown that acetate buffers can sometimes be associated with a higher degradation rate compared to phosphate or Tris buffers, potentially due to the catalytic effect of acetate on hydrolysis or other degradation pathways. Therefore, when using acetate buffers with TTAC, it is recommended to perform stability studies to ensure the integrity of the surfactant over the course of the experiment, especially if the experiment involves elevated temperatures or long durations.
Q5: How stable is TTAC in Tris buffer?
Information on the direct chemical stability of TTAC in Tris (tris(hydroxymethyl)aminomethane) buffer is not extensively available. Tris buffer is known to interact with and stabilize proteins. It can also form complexes with metal ions, such as copper (Cu²⁺), which could potentially influence the oxidative stability of molecules in the solution. While Tris is a common biological buffer, its primary amine group can be reactive under certain conditions. Therefore, it is advisable to evaluate the compatibility and stability of TTAC in Tris buffer for your specific application, particularly for long-term studies or when working with components that could be sensitive to the presence of Tris.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of TTAC activity or concentration over time in an experiment. | Chemical degradation of TTAC due to incompatible buffer, pH, or temperature. | 1. Review the buffer system being used. Consider switching to a buffer known for better compatibility, such as phosphate buffer. 2. Verify the pH of the solution. Quaternary ammonium compounds can be less stable at high pH. 3. Assess the storage and experimental temperature. High temperatures can accelerate degradation. 4. Perform a stability study of TTAC in your specific buffer system under the experimental conditions. |
| Precipitate formation in the buffer solution containing TTAC. | Interaction between TTAC and buffer components, especially with anionic species at high concentrations. | 1. Check the concentration of both TTAC and the buffer components. 2. Consider the ionic strength of the buffer. 3. Evaluate the pH of the solution, as it can affect the charge of both TTAC and buffer species. 4. If using phosphate buffer, be aware of the potential for complex formation. 5. Filter the solution and analyze the precipitate to identify its composition. |
| Inconsistent experimental results when using different buffer batches. | Variability in buffer preparation, including final pH and presence of contaminants (e.g., metal ions). | 1. Ensure consistent and accurate buffer preparation procedures. 2. Calibrate the pH meter regularly. 3. Use high-purity water and buffer reagents. 4. Consider using metal chelators like EDTA if oxidative degradation is suspected, especially in buffers other than phosphate or Tris which may have some chelating activity. |
Quantitative Data Summary
Currently, there is a lack of publicly available, direct comparative quantitative data on the degradation kinetics of TTAC in phosphate, acetate, and Tris buffers. The table below provides a qualitative summary based on the general properties of quaternary ammonium surfactants and related studies.
| Buffer System | Expected Stability of TTAC | Potential Interactions/Considerations |
| Phosphate Buffer | Good to Excellent | Strong electrostatic interaction between the quaternary ammonium head group and phosphate anions, forming stable complexes. |
| Acetate Buffer | Moderate to Good | Potential for acetate to catalyze hydrolysis, especially at non-neutral pH and elevated temperatures. Stability should be verified. |
| Tris Buffer | Moderate to Good | Potential for interaction with the primary amine of Tris. Tris can also form complexes with metal ions, which may affect oxidative stability. Stability should be verified. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of TTAC in a Buffer System
This protocol outlines a general procedure for evaluating the stability of TTAC in a chosen buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (TTAC)
- High-purity water
- Buffer reagents (e.g., sodium phosphate monobasic and dibasic, acetic acid and sodium acetate, Tris base and HCl)
- HPLC-grade acetonitrile (B52724) and methanol
- Formic acid or other suitable mobile phase modifier
- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- C18 reverse-phase HPLC column
- pH meter
- Temperature-controlled incubator or water bath
2. Preparation of Solutions:
- Buffer Solutions: Prepare the desired buffer (e.g., 50 mM phosphate, acetate, or Tris) at the target pH values (e.g., 5.0, 7.4, 9.0).
- TTAC Stock Solution: Prepare a stock solution of TTAC (e.g., 10 mg/mL) in high-purity water.
- Stability Samples: Dilute the TTAC stock solution with each buffer to a final concentration (e.g., 1 mg/mL). Prepare triplicate samples for each buffer and pH condition.
3. Stability Study:
- Time Points: Store the stability samples at a controlled temperature (e.g., 25°C, 40°C, and 60°C).
- Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1, 2, 4 weeks), withdraw an aliquot from each sample.
- Sample Preparation for Analysis: Dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
- HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: ELSD or UV at a low wavelength (e.g., 210 nm).
- Injection Volume: 10 µL
- Quantification: Create a calibration curve using freshly prepared TTAC standards. Determine the concentration of TTAC in each stability sample by comparing the peak area to the calibration curve.
5. Data Analysis:
- Calculate the percentage of TTAC remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of TTAC remaining versus time for each condition.
- Determine the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Caption: Workflow for assessing TTAC stability in different buffer systems.
Caption: A potential degradation pathway for TTAC under stress conditions.
minimizing the interference of TTAC in downstream enzymatic reactions
Welcome to the technical support center for minimizing the interference of tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (TTAC) in downstream enzymatic reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TTAC and what are its common applications?
A1: TTAC, or tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, is a bifunctional linker molecule. It contains a primary amine (-NH2) group and a protected carboxylic acid (tert-butyl ester). It is frequently used in chemical biology and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates. The primary amine allows for its conjugation to molecules of interest.
Q2: How can residual TTAC interfere with downstream enzymatic reactions?
A2: The primary amine group of unreacted, residual TTAC is the main cause of interference. Primary amines can:
-
Alter pH: Being basic, they can shift the pH of the reaction buffer outside the optimal range for enzyme activity.
-
Interact with Cofactors: Amines can chelate metal ion cofactors (e.g., Mg²⁺, Zn²⁺) that are essential for the function of many enzymes.
-
Directly Inhibit Enzymes: The amine group can interact with amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition.
-
Interfere with Assay Detection: It can react with detection reagents used in colorimetric or fluorometric assays, leading to high background or false signals.[1]
Q3: What are the common signs of TTAC interference in an enzymatic assay?
A3: Signs of interference can vary but often include:
-
Reduced or completely inhibited enzyme activity.
-
Inconsistent or non-reproducible results between replicates.[2]
-
High background signal in control wells (no enzyme or no substrate).
-
A shift in the optimal pH of the enzymatic reaction.
-
Precipitate formation upon addition of assay reagents.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to resolving them.
Logical Flow for Troubleshooting
The following diagram outlines a step-by-step process for identifying and resolving TTAC interference.
Mitigation Strategies: Removal and Quenching
Residual TTAC should be removed or neutralized before initiating the downstream enzymatic reaction. The choice of method depends on the stability and properties of your molecule of interest.
Comparison of TTAC Removal Methods
| Method | Principle | Pros | Cons | Typical Efficiency |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution; gentle on proteins. | Can be time-consuming; potential for sample dilution. | >99% |
| Dialysis / Diafiltration | Diffusion across a semi-permeable membrane based on molecular weight cutoff. | Simple, gentle, and effective for large volume changes. | Slow (can take 24-48 hours); may not be suitable for small molecules. | 95-99% |
| Solid-Phase Extraction (SPE) | Selective adsorption of TTAC onto a solid support (e.g., cation exchange). | Fast and efficient; can concentrate the sample. | Requires method development; potential for non-specific binding of the desired molecule. | >98% |
| Chemical Quenching | Reacting the primary amine of TTAC with a quenching agent. | Very fast; simple to perform in the same reaction vessel. | Quenching reagent may interfere with the downstream assay; requires validation. | >99% |
Experimental Workflow for Mitigation
This diagram illustrates the integration of mitigation steps into a typical bioconjugation workflow.
Experimental Protocols
Protocol 1: Removal of TTAC using Size Exclusion Chromatography (SEC)
Objective: To separate a larger, TTAC-conjugated molecule from smaller, unreacted TTAC.
Materials:
-
SEC column (e.g., G-25) appropriate for the size of your molecule.
-
Equilibration and Elution Buffer: The buffer to be used in the downstream enzymatic assay (e.g., PBS, HEPES, Tris).
-
Reaction mixture containing your product and residual TTAC.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the Elution Buffer.
-
Sample Loading: Carefully load the reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).
-
Elution: Begin flowing the Elution Buffer through the column.
-
Fraction Collection: Collect fractions as the sample elutes. The larger, conjugated molecule will elute first in the void volume, while the smaller, unreacted TTAC will be retained longer and elute in later fractions.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify the fractions containing your purified product.
-
Pooling: Pool the relevant fractions containing the purified product.
Protocol 2: Chemical Quenching of Residual TTAC
Objective: To neutralize the reactive primary amine of TTAC by converting it into a non-reactive amide.
Materials:
-
Quenching Reagent: N-Hydroxysuccinimide (NHS) ester, such as Acetic Anhydride or Acetyl-NHS. Prepare a fresh, concentrated stock solution (e.g., 1 M in DMSO).
-
Reaction mixture containing your product and residual TTAC.
Methodology:
-
Determine Molar Excess: Calculate the molar amount of residual TTAC. A 10-50 fold molar excess of the quenching reagent is typically recommended.
-
Quenching Reaction: Add the calculated volume of the quenching reagent stock solution to the reaction mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Proceed to Assay: The quenched reaction mixture can often be used directly in the downstream assay, but validation is recommended. A buffer exchange step (e.g., using a desalting column) may be necessary to remove the quenching agent and its byproducts if they interfere with the assay.[3]
Protocol 3: Validation of TTAC Removal (Qualitative)
Objective: To confirm the absence of interfering primary amines in the purified sample.
Materials:
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution.
-
Purified sample and an unpurified sample (positive control).
-
Buffer used for the assay.
-
96-well plate and plate reader (420 nm).
Methodology:
-
Sample Preparation: In a 96-well plate, add 50 µL of your purified sample, positive control, and buffer-only blank to separate wells.
-
TNBSA Addition: Add 25 µL of the TNBSA solution to each well.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Measurement: Read the absorbance at 420 nm.
-
Interpretation: A bright yellow color and high absorbance indicate the presence of primary amines. The purified sample should show a significantly lower signal compared to the positive control, ideally close to the blank.
References
Technical Support Center: Optimization of TTAC Concentration for Nanoparticle Size Control
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of nanoparticles using cetyltrimethylammonium chloride (TTAC) as a capping agent for size control.
Frequently Asked Questions (FAQs)
Q1: What is the role of TTAC in nanoparticle synthesis?
TTAC, a cationic surfactant, plays a crucial role as a capping agent in nanoparticle synthesis. It adsorbs to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. The positively charged head of the TTAC molecule electrostatically stabilizes the nanoparticles in the colloidal suspension, while the long hydrocarbon tail provides a steric barrier. This dual mechanism is key to achieving monodisperse nanoparticles with a controlled size.
Q2: How does the concentration of TTAC affect the final nanoparticle size?
The concentration of TTAC is a critical parameter for controlling the final size of the nanoparticles. Generally, a higher concentration of TTAC leads to the formation of smaller nanoparticles. This is because a higher surfactant concentration provides more capping agent molecules to stabilize the nanoparticle surface at an earlier stage of growth, thus limiting their final size. Conversely, lower TTAC concentrations result in larger nanoparticles as there are fewer capping agent molecules available to prevent further growth and aggregation.
Q3: What are the typical concentrations of TTAC used in nanoparticle synthesis?
The optimal concentration of TTAC can vary depending on the specific metal precursor, reducing agent, and reaction conditions (e.g., temperature, pH). However, a common starting point for gold or silver nanoparticle synthesis is in the millimolar (mM) range. It is recommended to perform a series of experiments with varying TTAC concentrations to determine the optimal conditions for achieving the desired nanoparticle size for your specific application.
Q4: Can TTAC be used for the synthesis of different types of nanoparticles?
Yes, TTAC and its close analog, cetyltrimethylammonium bromide (CTAB), are widely used as capping agents for the synthesis of various metallic nanoparticles, including gold (AuNPs) and silver (AgNPs).[1][2] The underlying principle of electrostatic and steric stabilization is applicable to different metal nanoparticle systems. However, the optimal synthesis parameters will need to be adjusted for each specific material.
Troubleshooting Guides
This section provides solutions to common problems encountered during nanoparticle synthesis using TTAC.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Nanoparticle Aggregation (Visible precipitation or color change to gray/black) | 1. Insufficient TTAC Concentration: Not enough capping agent to stabilize the nanoparticles. 2. Inappropriate pH: The pH of the solution can affect the surface charge of the nanoparticles and the effectiveness of the TTAC. 3. High Ionic Strength of the Medium: Salts in the solution can screen the electrostatic repulsion between nanoparticles.[3] 4. Impurities in Reagents: Contaminants in the TTAC or other reagents can interfere with the stabilization process. | 1. Increase TTAC Concentration: Gradually increase the concentration of TTAC in your synthesis. 2. Optimize pH: Adjust the pH of the reaction mixture. For gold and silver nanoparticles, a slightly basic pH is often preferred. 3. Use Low Ionic Strength Solvents: Use deionized water and minimize the addition of salts. 4. Use High-Purity Reagents: Ensure all chemicals, especially the TTAC, are of high purity. |
| Broad Nanoparticle Size Distribution (High Polydispersity Index - PDI) | 1. Inhomogeneous Nucleation and Growth: Uneven reaction conditions leading to nanoparticles forming and growing at different rates. 2. Inadequate Mixing: Poor mixing can create localized areas of high and low reagent concentrations. 3. Temperature Fluctuations: Inconsistent temperature control can affect the reaction kinetics. | 1. Control Reagent Addition: Add the reducing agent quickly and uniformly to the reaction mixture. 2. Ensure Vigorous and Consistent Stirring: Use a magnetic stirrer at a constant and appropriate speed throughout the synthesis. 3. Maintain a Constant Temperature: Use a temperature-controlled water or oil bath to maintain a stable reaction temperature. |
| Inconsistent Results Between Batches | 1. Variations in Reagent Purity: Different lots of TTAC or other reagents may contain varying levels of impurities. 2. Slight Variations in Experimental Conditions: Minor differences in temperature, stirring rate, or reagent addition time can lead to different outcomes. 3. Glassware Contamination: Residual contaminants on glassware can affect the synthesis. | 1. Use the Same Lot of Reagents: If possible, use reagents from the same batch for a series of experiments. 2. Standardize the Protocol: Carefully document and control all experimental parameters. 3. Thoroughly Clean Glassware: Use a rigorous cleaning procedure for all glassware (e.g., aqua regia wash followed by thorough rinsing with deionized water). |
| Low Yield of Nanoparticles | 1. Incomplete Reduction of the Metal Precursor: The reducing agent may not be strong enough or used in a sufficient amount. 2. Loss of Nanoparticles During Purification: Nanoparticles may be lost during centrifugation and washing steps. | 1. Optimize Reducing Agent Concentration: Ensure the molar ratio of the reducing agent to the metal precursor is adequate. 2. Optimize Purification Steps: Adjust the centrifugation speed and time to effectively pellet the nanoparticles without causing irreversible aggregation. |
Data Presentation
The following table illustrates the expected trend of gold nanoparticle size with varying TTAC concentrations. Please note that these are representative values, and the actual sizes may vary depending on the specific experimental conditions.
| TTAC Concentration (mM) | Approximate Gold Nanoparticle Diameter (nm) |
| 0.05 | ~50 - 70 |
| 0.1 | ~30 - 50 |
| 0.5 | ~15 - 30 |
| 1.0 | ~10 - 15 |
Experimental Protocols
Detailed Methodology for Synthesis of Gold Nanoparticles (AuNPs) with Controlled Size Using TTAC
This protocol describes a typical synthesis of gold nanoparticles where the size is controlled by varying the concentration of TTAC.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium chloride (TTAC)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of HAuCl₄ in deionized water.
-
Prepare a series of TTAC stock solutions with concentrations of 1 mM, 2 mM, 10 mM, and 20 mM in deionized water.
-
Prepare a fresh 10 mM stock solution of NaBH₄ in ice-cold deionized water immediately before use.
-
-
Nanoparticle Synthesis:
-
In a clean glass flask, add a specific volume of the desired TTAC stock solution and deionized water to achieve the final target TTAC concentration (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM) in a total volume of 19 mL.
-
Add 1 mL of the 10 mM HAuCl₄ stock solution to the TTAC solution while stirring vigorously.
-
Rapidly inject a specific volume of the freshly prepared ice-cold 10 mM NaBH₄ solution (the molar ratio of NaBH₄ to HAuCl₄ is typically between 2:1 and 10:1) into the HAuCl₄-TTAC solution under vigorous stirring.
-
The solution should quickly change color to a ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 1 hour to ensure the reaction is complete.
-
-
Purification:
-
Centrifuge the synthesized gold nanoparticle solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 rpm for 30 minutes for smaller nanoparticles).
-
Carefully remove the supernatant, which contains excess reagents.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unreacted reagents.
-
-
Characterization:
-
Characterize the size and morphology of the purified gold nanoparticles using Transmission Electron Microscopy (TEM).
-
Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS).
-
Measure the optical properties of the nanoparticle solution using UV-Vis Spectroscopy. Gold nanoparticles typically exhibit a surface plasmon resonance peak around 520-540 nm.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle synthesis using TTAC.
Caption: Troubleshooting logical relationships for nanoparticle synthesis.
References
Technical Support Center: Addressing Sample Viscosity with Tetradecyltrimethylammonium Chloride (TTA-Cl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sample viscosity when using tetradecyltrimethylammonium chloride (TTA-Cl).
Troubleshooting Guide
Question: My TTA-Cl solution is too viscous to handle. What are the immediate steps I can take to reduce its viscosity?
Answer:
High viscosity in TTA-Cl solutions is a common issue, often related to the formation of elongated or worm-like micelles. Here are several immediate strategies you can employ to reduce the viscosity:
-
Temperature Adjustment: Gently warming the solution can often decrease viscosity. However, be mindful of the thermal stability of other components in your formulation.
-
Dilution: If your experimental parameters allow, diluting the sample with the appropriate solvent will lower the TTA-Cl concentration and, consequently, the viscosity.
-
Addition of a Co-solvent: Introducing a co-solvent, such as a short-chain alcohol (e.g., ethanol (B145695) or isopropanol), can disrupt micelle formation and significantly reduce viscosity. Start with a small percentage and gradually increase to find the optimal concentration.
-
pH Adjustment: The pH of your solution can influence micellar structure. Depending on your formulation, a slight adjustment of the pH might lead to a reduction in viscosity.[1]
-
Addition of Electrolytes (with caution): While electrolytes like sodium chloride (NaCl) can initially increase viscosity by promoting micellar growth, adding an excess amount can lead to a decrease in viscosity.[2][3] This should be done cautiously and with careful monitoring as the effect can be dramatic.
Question: I've noticed that adding a small amount of sodium chloride (NaCl) to my TTA-Cl solution dramatically increases the viscosity. Why does this happen and how can I control it?
Answer:
The addition of salt to a cationic surfactant solution like TTA-Cl enhances the screening of electrostatic repulsion between the positively charged head groups of the surfactant molecules. This allows the micelles to pack more closely, transitioning from spherical to elongated, worm-like structures. These entangled worm-like micelles are the primary cause of the significant increase in viscosity.[2][3]
To control this effect:
-
Limit Salt Concentration: If a high viscosity is undesirable, minimize the concentration of NaCl or other electrolytes in your formulation.
-
Use Divalent Salts Judiciously: Divalent salts (e.g., MgCl2, CaCl2) are even more effective at promoting micellar growth than monovalent salts.[4] Use them at much lower concentrations if required for other purposes.
-
Introduce a Co-solvent: As mentioned previously, a co-solvent can counteract the salt-induced viscosity increase by altering the solvent environment and disrupting micelle formation.
Question: My sample viscosity changes over time. What could be the cause and how can I ensure stability?
Answer:
Changes in viscosity over time can indicate instability in your formulation. Several factors could be at play:
-
Temperature Fluctuations: Ensure your samples are stored at a consistent temperature, as viscosity can be temperature-dependent.
-
Evaporation: Solvent evaporation will increase the concentration of TTA-Cl and other components, leading to higher viscosity. Ensure your containers are well-sealed.
-
Chemical Interactions: Other components in your formulation might be slowly interacting with the TTA-Cl micelles, leading to changes in their structure and, therefore, viscosity. Conduct compatibility studies with all your excipients.
-
pH Drift: A gradual change in the pH of the solution can alter the charge on the micelles and affect their aggregation, leading to viscosity changes.[1] Buffering your solution can help maintain a stable pH.
Frequently Asked Questions (FAQs)
What is the Critical Micelle Concentration (CMC) of TTA-Cl and how does it relate to viscosity?
The Critical Micelle Concentration (CMC) is the concentration above which TTA-Cl molecules begin to self-assemble into micelles. Below the CMC, TTA-Cl exists primarily as individual molecules, and the solution viscosity is close to that of the solvent. Above the CMC, the formation of micelles, particularly the transition to elongated or worm-like micelles at higher concentrations, leads to a significant increase in viscosity.
How does temperature affect the viscosity of TTA-Cl solutions?
Generally, for surfactant solutions, viscosity decreases as temperature increases.[5] This is because the increased thermal energy disrupts the entangled micellar network. However, in some complex cationic surfactant systems, an initial increase in temperature can lead to a temporary increase in viscosity due to changes in micelle structure before the expected decrease occurs.
Can I use other organic additives to control viscosity?
Yes, besides short-chain alcohols, other organic molecules can influence the viscosity of TTA-Cl solutions. The effect depends on the specific additive and its interaction with the micelles. Some organic additives can be solubilized within the micelles and alter their shape and size, leading to a reduction in viscosity. It is crucial to perform compatibility and stability tests for any new additive.
Data Presentation
Table 1: Effect of TTA-Cl Concentration on the Viscosity of Aqueous Solutions
| TTA-Cl Concentration (mol/L) | Approximate Viscosity (mPa·s) |
| 0.01 | 1.1 |
| 0.02 | 1.3 |
| 0.03 | 1.8 |
| 0.04 | 2.5 |
| 0.05 | 4.0 |
Data are estimated from the graphical representation in Burlon et al., 2016 and are for illustrative purposes.[2]
Table 2: Effect of NaCl Concentration on the Viscosity of a TTA-Cl Solution
| TTA-Cl Concentration (mol/L) | NaCl Concentration (mol/L) | Approximate Viscosity (mPa·s) |
| 0.05 | 0.00 | 4.0 |
| 0.05 | 0.01 | 15 |
| 0.05 | 0.02 | 45 |
| 0.05 | 0.03 | 80 |
| 0.05 | 0.04 | 120 |
Data are estimated from the graphical representation in Burlon et al., 2016 and are for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Preparation of TTA-Cl Solutions for Viscosity Measurement
-
Materials:
-
This compound (TTA-Cl)
-
Deionized water (or appropriate buffer)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
-
-
Procedure:
-
Calculate the required mass of TTA-Cl to prepare the desired concentration.
-
Accurately weigh the TTA-Cl using an analytical balance.
-
Transfer the weighed TTA-Cl to a volumetric flask.
-
Add approximately half of the final volume of deionized water (or buffer) to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the TTA-Cl is completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to the target temperature before final volume adjustment.
-
Once dissolved, add deionized water (or buffer) to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure homogeneity.
-
Allow the solution to equilibrate to the desired temperature before viscosity measurement.
-
Protocol 2: Viscosity Measurement using a Rotational Viscometer
-
Equipment:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or sample chamber
-
Beakers or sample containers
-
-
Procedure:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The torque reading should ideally be between 10% and 90% of the instrument's range for accurate measurements.
-
Place the TTA-Cl solution in a beaker or sample container of the correct dimensions for the chosen spindle.
-
Immerse the spindle into the solution up to the immersion mark.
-
Allow the sample and spindle to reach thermal equilibrium by placing them in the temperature-controlled bath for a sufficient amount of time.
-
Start the viscometer at the selected speed and allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
It is good practice to take measurements at multiple shear rates (rotational speeds) to assess if the fluid is Newtonian or non-Newtonian.
-
Visualizations
Caption: A flowchart of the experimental workflow for measuring the viscosity of TTA-Cl solutions.
Caption: The relationship between experimental factors, micelle formation, and the resulting viscosity of TTA-Cl solutions.
References
- 1. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural characteristics and rheological properties of hydroxypropyl trimethyl ammonium chloride chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Purity of Proteins Solubilized with TTAC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity of proteins solubilized with the zwitterionic detergent TTAC (n-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate), also known as SB3-14.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins solubilized with TTAC.
Problem 1: Low Yield of Target Protein After Purification
| Possible Cause | Recommended Solution |
| Inefficient Solubilization | Optimize the TTAC concentration. Start with a concentration 2-5 times the critical micelle concentration (CMC) of TTAC (~0.1 mM) and test a range to find the optimal balance between solubilization and protein stability. |
| Protein Precipitation During Purification | Maintain a sufficient concentration of TTAC in all buffers throughout the purification process (at least at the CMC). Consider adding stabilizing agents such as glycerol (B35011) (5-20%), sucrose, or L-arginine to the buffers. |
| Target Protein Lost in Flow-through or Wash Fractions | The affinity tag on your protein may be inaccessible.[1][2] Consider performing the purification under denaturing conditions if downstream applications allow. Alternatively, if using affinity chromatography (e.g., His-tag), ensure the binding buffer conditions (pH, salt concentration) are optimal for the interaction. |
| Harsh Elution Conditions | If the protein is precipitating upon elution, the elution conditions may be too harsh.[1] Try a more gradual elution gradient or use a milder elution buffer. For His-tagged proteins, consider lowering the imidazole (B134444) concentration in the elution buffer. |
Problem 2: Presence of Contaminating Proteins in the Eluate
| Possible Cause | Recommended Solution |
| Non-specific Binding to Affinity Resin | Increase the stringency of the wash steps. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) to the wash buffer to disrupt non-specific hydrophobic interactions. For His-tagged proteins, a low concentration of imidazole (10-20 mM) in the wash buffer can also be effective. |
| Co-purification of Interacting Proteins | If contaminants are chaperones or other proteins that naturally interact with your target protein, you may need to add agents to disrupt these interactions. Consider adding ATP (1-5 mM) to dissociate chaperones, or increasing the salt concentration in the lysis and wash buffers. |
| Insufficient Washing | Ensure that the wash steps are extensive enough to remove all unbound and weakly bound proteins. Monitor the absorbance at 280 nm of the wash fractions until it returns to baseline before proceeding to elution. |
| Protease Activity | Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein and the generation of protein fragments that may co-purify. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TTAC to use for solubilizing my protein?
A1: The optimal concentration of TTAC can vary depending on the specific protein and the cell membrane composition. A good starting point is a concentration 2-5 times the critical micelle concentration (CMC) of TTAC, which is approximately 0.1 mM. You may need to perform a small-scale optimization experiment, testing a range of TTAC concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM) to determine the concentration that yields the highest amount of soluble and active protein.
Q2: My protein is soluble in TTAC, but it precipitates when I try to purify it by ion-exchange chromatography. What should I do?
A2: Zwitterionic detergents like TTAC are generally compatible with ion-exchange chromatography because they are electrically neutral over a wide pH range.[3] However, precipitation can still occur due to a decrease in the effective detergent concentration or changes in buffer composition. Ensure that your chromatography buffers contain TTAC at a concentration at or above its CMC. You can also try adding stabilizing agents like glycerol or L-arginine to your buffers. It is also possible that the ionic strength of the elution buffer is causing the protein to precipitate. In this case, consider using a shallower gradient for elution.
Q3: Can I use additives in my buffers when purifying proteins solubilized with TTAC?
A3: Yes, additives can be very beneficial. Common additives include:
-
Salts (e.g., NaCl, KCl): To reduce non-specific ionic interactions. Concentrations between 150 mM and 500 mM are common.
-
Glycerol: To increase the viscosity and stability of the protein solution, typically used at 5-20% (v/v).
-
Reducing agents (e.g., DTT, β-mercaptoethanol): To prevent oxidation of cysteine residues, usually at 1-5 mM.
-
Chelating agents (e.g., EDTA): To inhibit metalloproteases, but should be avoided if using Immobilized Metal Affinity Chromatography (IMAC).
-
L-Arginine: Can help to prevent protein aggregation.[4]
Q4: How can I remove TTAC from my purified protein sample?
A4: TTAC can be removed by several methods, including:
-
Dialysis: This is a common method, but it can be slow due to the relatively low CMC of TTAC.
-
Size-Exclusion Chromatography (SEC): This can be effective for separating the protein from detergent micelles.
-
Affinity Chromatography: If your protein is bound to a resin, you can wash the resin extensively with a buffer containing a different, more easily removable detergent before eluting your protein.
-
Detergent Removal Resins: There are commercially available resins that specifically bind to and remove detergents from protein solutions.
Experimental Protocols
Protocol 1: Optimization of TTAC Concentration for Protein Solubilization
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors) containing a range of TTAC concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5% w/v).
-
Incubation: Incubate the samples on ice with gentle agitation for 30-60 minutes.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble material.
-
Analysis: Carefully collect the supernatants. Analyze the total protein concentration (e.g., by Bradford or BCA assay) and the amount of your target protein in each supernatant by SDS-PAGE and Western blotting.
-
Selection: Choose the lowest TTAC concentration that provides the best solubilization of your target protein.
Protocol 2: Improving Purity using a Stringent Wash Strategy in Affinity Chromatography
This protocol assumes the use of a His-tagged protein and Ni-NTA affinity resin.
-
Equilibration: Equilibrate the Ni-NTA resin with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 0.1% TTAC).
-
Binding: Load the clarified lysate containing your TTAC-solubilized protein onto the equilibrated column.
-
Initial Wash: Wash the column with 10-20 column volumes of the binding buffer.
-
Stringent Wash 1 (Increased Salt): Wash the column with 5-10 column volumes of a high-salt wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 0.1% TTAC).
-
Stringent Wash 2 (Non-ionic Detergent): Wash the column with 5-10 column volumes of a wash buffer containing a non-ionic detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% TTAC, 0.1% Triton X-100).
-
Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, 0.1% TTAC).
-
Analysis: Analyze the eluted fractions for purity by SDS-PAGE.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
Technical Support Center: Refining Tetradecyltrimethylammonium Chloride (TTAC)-Based Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting tetradecyltrimethylammonium chloride (TTAC)-based nucleic acid extraction protocols for various plant species. As a cationic detergent, TTAC is chemically similar to the more commonly cited cetyltrimethylammonium bromide (CTAB). The principles, protocols, and troubleshooting advice for CTAB are largely applicable to TTAC-based methods. This guide adapts these established principles to provide a focused resource for users of TTAC.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a TTAC-based method for plant DNA/RNA extraction?
A1: TTAC-based methods are particularly effective for plant species that are rich in polysaccharides and polyphenolic compounds. These compounds are notoriously problematic as they can co-precipitate with nucleic acids, inhibiting downstream enzymatic reactions like PCR, restriction digestion, and sequencing.[1] TTAC, as a cationic detergent, efficiently separates these inhibitors from nucleic acids during the extraction process, resulting in higher purity DNA/RNA.
Q2: Can I use a standard TTAC protocol for any plant species?
A2: While a general protocol provides a solid starting point, optimization is often necessary for different plant species and even different tissue types (e.g., leaves, roots, seeds).[2] Factors such as cell wall composition, and the type and concentration of secondary metabolites can vary significantly, requiring adjustments to the buffer composition, incubation times, or purification steps.[3]
Q3: What are the ideal spectrophotometric purity ratios (A260/280 and A260/230) for DNA extracted using TTAC?
A3: For high-purity DNA, the A260/280 ratio should be approximately 1.8. A lower ratio may indicate protein or phenol (B47542) contamination. The A260/230 ratio should ideally be between 2.0 and 2.2, indicating the absence of contaminants like polysaccharides and salts.[4][5] Ratios below this range can suggest contamination that may inhibit subsequent enzymatic reactions.[6][7]
Q4: My final DNA pellet is viscous and difficult to dissolve. What is the likely cause?
A4: A viscous or gelatinous pellet that is hard to dissolve is a classic sign of high polysaccharide contamination.[1][8] This occurs when polysaccharides co-precipitate with the DNA. Modifications to the protocol, such as increasing the salt concentration in the extraction buffer, may be necessary to prevent this.[8]
Q5: Is it necessary to use liquid nitrogen for tissue homogenization?
A5: Grinding plant tissue to a fine powder in liquid nitrogen is a critical step for successful DNA extraction.[9] It effectively breaks down the rigid plant cell walls and immediately freezes cellular enzymes like nucleases that would otherwise degrade the DNA. For many tough or fibrous tissues, this step is essential for achieving a high yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA/RNA Yield | 1. Incomplete Cell Lysis: Insufficient grinding of plant tissue.[7] 2. Incorrect Lysis Buffer Composition: Suboptimal concentration of TTAC or salts for the specific plant species. 3. DNA/RNA Degradation: Presence of active nucleases during extraction. 4. Loss of Pellet: Pellet was accidentally discarded during alcohol wash steps. | 1. Ensure the plant tissue is ground to a very fine, homogenous powder using liquid nitrogen.[9] 2. Optimize the TTAC buffer. Consider increasing the NaCl concentration to 1.5 M or higher for polysaccharide-rich plants.[10] 3. Work quickly and keep samples cold. Add β-mercaptoethanol or PVP to the lysis buffer to inhibit nucleases and polyphenols.[11] 4. Be careful when decanting the supernatant after centrifugation steps. The pellet may be loose or translucent. |
| Low A260/280 Ratio (<1.7) | 1. Protein Contamination: Incomplete removal of proteins during chloroform (B151607) extraction. 2. Phenol Contamination: Residual phenol from the chloroform:isoamyl alcohol mixture. | 1. Repeat the chloroform:isoamyl alcohol extraction step until the aqueous/organic interface is clean. 2. Ensure complete phase separation during the chloroform step and carefully transfer the upper aqueous phase without disturbing the interface. Perform a final wash with 70% ethanol (B145695) to help remove residual salts and phenols.[12] |
| Low A260/230 Ratio (<1.8) | 1. Polysaccharide Contamination: Common in starchy tissues, seeds, or mucilaginous plants.[13] 2. Salt Contamination: High concentrations of salts (e.g., NaCl, EDTA) remaining in the final sample.[5] 3. Phenol/Polyphenol Contamination: Carryover of phenolic compounds. | 1. Increase the NaCl concentration in the TTAC extraction buffer (e.g., to 2.0 M).[11] You can also perform a high-salt precipitation step before adding isopropanol (B130326). 2. Ensure the DNA pellet is properly washed with 70% ethanol. Perform two washes if necessary. Allow the pellet to air-dry completely to evaporate all ethanol before resuspension. 3. Add Polyvinylpyrrolidone (PVP) to the extraction buffer to help bind and remove polyphenols.[3] |
| DNA/RNA is Degraded (Smear on Gel) | 1. Nuclease Activity: Endogenous nucleases were not inactivated during homogenization and lysis. 2. Harsh Physical Shearing: Overly vigorous vortexing or mixing can shear high-molecular-weight DNA. | 1. Use fresh, young plant tissue as it often contains fewer nucleases.[1] Ensure rapid and thorough homogenization in liquid nitrogen and lysis buffer containing inhibitors. 2. Mix gently by inverting the tubes instead of vortexing after adding chloroform and during precipitation steps. |
| PCR/Downstream Application Fails | 1. Presence of Inhibitors: Even with good purity ratios, trace amounts of polysaccharides or polyphenols can inhibit enzymes.[1] 2. Low DNA/RNA Concentration: The template concentration is too low for the reaction. | 1. Dilute the DNA sample (e.g., 1:10, 1:100). This can dilute the inhibitor to a concentration that no longer affects the enzyme. 2. Re-precipitate and re-wash the DNA to further purify it. Concentrate the DNA by resuspending it in a smaller volume of buffer. |
Quantitative Data
The following tables summarize quantitative data from studies using CTAB-based methods, which are expected to yield comparable results to an optimized TTAC protocol.
Table 1: Comparison of DNA Yield from Various Plant Species using a Modified CTAB Method.
| Plant Species | Tissue Type | DNA Yield (ng/µL) | A260/280 Ratio | A260/230 Ratio | Reference |
| Prosopis cineraria | Leaf | Not specified | 1.75 - 1.85 | >2.0 | [6] |
| Phoenix dactylifera | Leaf | Not specified | 1.75 - 1.85 | >2.0 | [6] |
| Zea mays | Grain | 100 - 200 ng/100mg | 1.6 - 2.0 | Not specified | |
| Arbutus unedo | Leaf | 200.0 ± 78.0 | 1.80 ± 0.02 | Not specified | [11] |
| Solanum tuberosum | Leaf | Up to 3415.5 | 1.95 - 2.04 | Not specified | [10] |
Table 2: Purity Ratios from Different Extraction Methods in Selected Plants.
| Plant Species | Extraction Method | A260/280 Ratio | A260/230 Ratio | Reference |
| Various (25 species) | CTAB | >1.8 (in some) | Variable (<1.0 to >2.0) | [7] |
| Various (25 species) | Paramagnetic Cellulose (B213188) | <1.8 | More consistent >1.8 | [7] |
| Various (25 species) | DNeasy Kit | <1.8 | Variable (<1.0 to >2.0) | [7] |
| Spathoglottis aurea | Modified CTAB | 1.78 - 1.98 | Not specified |
Experimental Protocols
Detailed Protocol: TTAC-Based Genomic DNA Extraction from Plant Leaves
This protocol is a general guideline and may require optimization for specific plant species.
Materials:
-
TTAC Extraction Buffer (2% (w/v) TTAC, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Polyvinylpyrrolidone (PVP) (optional, for high-polyphenol species)
-
β-mercaptoethanol (BME)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
Procedure:
-
Preparation: Pre-heat the TTAC Extraction Buffer to 65°C. Just before use, add BME to a final concentration of 0.2% (v/v) and PVP to 1-2% (w/v) if needed.
-
Homogenization: Weigh 100-200 mg of fresh, young leaf tissue. Freeze the tissue in liquid nitrogen and grind it to a very fine powder using a pre-chilled mortar and pestle.
-
Lysis: Scrape the frozen powder into a 2 mL microcentrifuge tube. Immediately add 1 mL of the pre-heated TTAC Extraction Buffer. Vortex briefly to mix thoroughly.
-
Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes to ensure proper mixing.
-
First Purification: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes until an emulsion is formed.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature. This will separate the mixture into an upper aqueous phase (containing DNA), a middle interface (with cellular debris), and a lower organic phase.
-
DNA Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid transferring any of the interface material. If the interface is not compact, repeat steps 5 and 6.
-
Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inverting the tube several times until a white, thread-like DNA precipitate becomes visible.
-
Incubation (Precipitation): Incubate at -20°C for at least 30 minutes to enhance precipitation. For very low DNA concentrations, this can be extended to overnight.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the pellet. Add 1 mL of ice-cold 70% ethanol to wash the pellet. This removes residual salts and other impurities. Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Final Wash & Dry: Carefully decant the ethanol. A brief second wash can be performed if needed. Remove any remaining ethanol with a pipette and allow the pellet to air-dry for 10-15 minutes. Do not over-dry the pellet, as it will be difficult to dissolve.
-
Resuspension: Resuspend the DNA pellet in 30-100 µL of TE buffer or nuclease-free water. To remove RNA, add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.
-
Storage: Store the DNA at -20°C for long-term use.
Mandatory Visualization
Caption: Workflow for TTAC-based plant genomic DNA extraction.
Caption: Troubleshooting logic for a low A260/230 purity ratio.
References
- 1. plantprotection.pl [plantprotection.pl]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cationic and anionic detergent buffers in sequence yield high-quality genomic DNA from diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paramagnetic cellulose DNA isolation improves DNA yield and quality among diverse plant taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Quality and Purified DNA Extraction Protocol from Transplastomic Potato Lines by Cetyltrimethylammonium Bromide (CTAB)-Based Method | Trends in Current Biology [tcb.horizonepublishing.com]
- 11. Optimization of DNA Extraction for RAPD and ISSR Analysis of Arbutus unedo L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upscaled CTAB-Based DNA Extraction and Real-Time PCR Assays for Fusarium culmorum and F. graminearum DNA in Plant Material with Reduced Sampling Error | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cationic Detergents in Plant DNA Extraction: CTAB vs. Tetradecyltrimethylammonium Chloride
For researchers, scientists, and drug development professionals, the isolation of high-quality DNA from plant tissues is a critical first step for a multitude of downstream applications, from genetic mapping to the development of transgenic crops. The presence of rigid cell walls, polysaccharides, and polyphenols in plant cells presents unique challenges to DNA extraction. Cationic detergents are widely employed to overcome these hurdles, with Cetyltrimethylammonium Bromide (CTAB) being the most established and extensively documented agent. This guide provides a comprehensive comparison of CTAB and a potential alternative, Tetradecyltrimethylammonium Chloride (TDTMAC), for plant DNA extraction.
This guide will, therefore, focus on the well-established performance of CTAB, providing detailed protocols and experimental data. A theoretical comparison of the chemical properties of TDTMAC and CTAB will also be presented to offer a complete perspective.
Performance Comparison: DNA Yield and Purity
Due to the lack of direct comparative studies, a quantitative data table comparing TDTMAC and CTAB is not available. However, extensive data exists for the performance of the CTAB method across various plant species.
Table 1: Performance of CTAB-Based DNA Extraction in Various Plant Species
| Plant Species | DNA Yield (µg/g of tissue) | A260/280 Ratio | A260/230 Ratio | Reference |
| Zea mays (Maize) | 100 - 200 ng per 100 mg | 1.6 - 2.0 | >1.5 | [1] |
| Mangroves and Salt Marsh Species | 8.8 - 9.9 µg/µL | 1.78 - 1.84 | >2.0 | [2] |
| Petunia hybrida | ~581.5 µg/µL | Not specified | Not specified | [3] |
| Kentucky bluegrass (Poa pratensis) | Not specified | Not specified | Not specified | [4] |
| Various Flowering Plants (25 species) | Average of 17.9 ng/µL | ~1.8 | >1.5 | [5] |
Note: DNA yield and purity can vary significantly depending on the plant species, tissue type, and specific modifications to the extraction protocol.
A good quality DNA preparation should have an A260/280 ratio of approximately 1.8, indicating low protein contamination. The A260/230 ratio should ideally be above 1.5, suggesting minimal contamination from polysaccharides and polyphenols.
Chemical Properties: A Theoretical Comparison
Both TDTMAC and CTAB are quaternary ammonium (B1175870) compounds that function as cationic detergents. Their primary difference lies in the length of their hydrophobic alkyl chains.
-
Cetyltrimethylammonium Bromide (CTAB): Features a 16-carbon alkyl chain (hexadecyl).
-
This compound (TDTMAC): Possesses a 14-carbon alkyl chain (tetradecyl).
This difference in chain length can influence their surfactant properties, such as critical micelle concentration (CMC) and their effectiveness in solubilizing cellular components and precipitating DNA. The longer alkyl chain of CTAB generally results in a lower CMC, meaning it forms micelles at lower concentrations. This property may contribute to its efficiency in disrupting cell membranes and forming complexes with polysaccharides, which are then removed from the DNA solution.
The choice of the counter-ion (bromide for CTAB, chloride for TDTMAC) can also have minor effects on the salt's properties in solution but is generally considered less critical than the alkyl chain length for the detergent's primary function in DNA extraction.
Given the widespread success and extensive optimization of CTAB-based protocols for a vast range of plant species, it remains the recommended cationic detergent for this application.
Experimental Protocol: A Standard CTAB Method for Plant DNA Extraction
This protocol is a widely used and effective method for isolating high-quality DNA from plant leaf tissue.
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of fresh, young leaf tissue.
-
Freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with β-mercaptoethanol added just before use (0.2% v/v).
-
Vortex briefly to mix and incubate at 65°C for 30-60 minutes with occasional gentle inversion.
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by gentle inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes (or overnight for higher yield).
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol by gently inverting the tube.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.
-
Store the DNA at -20°C.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the CTAB-based plant DNA extraction protocol.
Caption: Workflow of the CTAB method for plant DNA extraction.
References
A Comparative Guide to Validating DNA Integrity Post-Extraction with Tetradecyltrimethylammonium Chloride
For researchers, scientists, and professionals in drug development, the isolation of high-quality genomic DNA is a critical first step for downstream applications. The integrity of this DNA directly impacts the reliability of sequencing, PCR, and other molecular analyses. This guide provides a comprehensive comparison of the tetradecyltrimethylammonium chloride (TTAC) extraction method with other common techniques, focusing on the validation of DNA integrity.
Introduction to DNA Extraction and Integrity
The goal of any DNA extraction method is to lyse cells, separate DNA from cellular debris and contaminants like proteins and polysaccharides, and recover pure, intact DNA. This compound (TTAC) is a cationic surfactant, similar to the more commonly known cetyltrimethylammonium bromide (CTAB), used to purify DNA, particularly from plant and bacterial sources rich in polysaccharides. The validation of DNA integrity following extraction is crucial as degraded or fragmented DNA can lead to failed or biased results in sensitive downstream applications.
Comparison of DNA Extraction Methodologies
The choice of DNA extraction method can significantly influence the yield, purity, and integrity of the recovered DNA. Below is a comparative analysis of TTAC/CTAB-based methods against other widely used techniques.
Table 1: Performance Comparison of DNA Extraction Methods
| Parameter | TTAC/CTAB Method | Phenol-Chloroform | Spin-Column Kits | Magnetic Beads |
| Principle | Cationic detergent-based precipitation of DNA and removal of polysaccharides.[1][2] | Organic extraction to denature and separate proteins from the aqueous DNA solution.[1] | Silica (B1680970) membrane-based selective binding of DNA in the presence of chaotropic salts.[1] | Paramagnetic beads with a modified surface to bind DNA. |
| Typical DNA Yield | High, but can be variable depending on the sample type. | High, often considered a gold standard for yield. | Moderate to high, can be limited by column capacity. | High and scalable. |
| Purity (A260/280) | Generally good (1.8-2.0), but can have carryover of salts.[3] | High (typically ~1.8), but risk of phenol (B47542) contamination.[4] | Consistently high (1.8-2.0). | Consistently high (1.8-2.0). |
| Purity (A260/230) | Can be low if polysaccharides or salts are not completely removed. | Can be affected by phenol carryover. | Good (typically >1.8). | Good (typically >1.8). |
| DNA Integrity (DIN/RIN) | Can yield high molecular weight DNA if handled gently.[5] | Capable of yielding very high molecular weight DNA.[6] | Generally yields fragmented DNA (<50 kb) due to shearing forces on the silica membrane. | Can be optimized to yield high molecular weight DNA.[4] |
| Throughput | Low to medium. | Low, not suitable for high-throughput applications. | High, many samples can be processed in parallel. | Very high, easily automated. |
| Safety | Requires handling of chloroform, which is hazardous.[5] | Requires handling of toxic phenol and chloroform.[5] | Uses less hazardous chemicals. | Uses the least hazardous chemicals. |
DIN (DNA Integrity Number) and RIN (RNA Integrity Number) are metrics used to assess the integrity of nucleic acids. Higher values indicate less degradation.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Protocol 1: DNA Extraction using a TTAC/CTAB-based Method
This protocol is adapted from standard CTAB extraction procedures and is suitable for plant tissues.
-
Homogenization: Grind 0.5-1g of fresh leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powder to a 50 ml tube and add 10 ml of pre-warmed (65°C) 2X CTAB buffer. Incubate at 65°C for 1 hour, with occasional gentle inversion.[7]
-
Purification: Add 10 ml of chloroform:isoamyl alcohol (24:1) and mix gently to form an emulsion. Centrifuge at 9,000 x g for 10 minutes at room temperature.[7]
-
Transfer: Carefully transfer the upper aqueous phase to a new 50 ml tube.
-
Precipitation: Add 2/3 volume of cold isopropanol (B130326) and incubate at -20°C for 30 minutes to precipitate the DNA.[7]
-
Pelleting: Centrifuge at 10,000 x g for 10 minutes to pellet the DNA. Discard the supernatant.
-
Washing: Wash the pellet with 5 ml of cold 70% ethanol, centrifuge at 9,000 x g for 5 minutes, and discard the supernatant. Repeat this step.[7]
-
Drying: Air-dry or vacuum-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspension: Resuspend the DNA pellet in 50-100 µl of TE buffer. To remove contaminating RNA, add RNase A to a final concentration of 10 µg/ml and incubate at 37°C for 30 minutes.
Protocol 2: Validation of DNA Integrity and Purity
1. Spectrophotometric Analysis (Purity and Concentration):
-
Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance of the DNA sample at 260 nm, 280 nm, and 230 nm.
-
Calculate the A260/280 ratio to assess protein contamination. A ratio of ~1.8 is generally considered pure DNA.[4]
-
Calculate the A260/230 ratio to assess contamination by salts, phenols, or carbohydrates. A ratio between 2.0 and 2.2 is ideal.[3]
-
The concentration of dsDNA (µg/ml) = 50 × A260 reading × dilution factor.
2. Agarose (B213101) Gel Electrophoresis (Integrity):
-
Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 50-100 ng of the extracted DNA mixed with loading dye into a well. Also, load a DNA ladder of known molecular weights.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. High-quality, intact genomic DNA will appear as a sharp, high molecular weight band with minimal smearing below it. A smear indicates DNA degradation.
3. Fluorometric Quantification (Concentration):
-
Use a fluorometer (e.g., Qubit) with a dsDNA-specific dye for more accurate concentration measurement, as it is not affected by RNA contamination.[6]
Visualizing the Workflow
Diagrams can help clarify complex experimental processes.
References
- 1. DNA extraction and purification - an overview | Abcam [abcam.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of high molecular weight DNA extraction methods for long-read sequencing of Shiga toxin-producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 6. High molecular weight DNA extraction strategies for long‐read sequencing of complex metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
comparison of protein solubilization efficiency: TTAC vs. other detergents.
A researcher's choice of detergent is a critical step in protein solubilization, directly impacting the yield, purity, and functional integrity of the isolated proteins. This guide provides a comparative framework for evaluating the protein solubilization efficiency of various detergents, with a focus on providing researchers, scientists, and drug development professionals with the necessary tools to make informed decisions for their specific applications.
While this guide uses common detergents such as CHAPS, Triton X-100, and Sodium Dodecyl Sulfate (SDS) for illustrative purposes, the methodologies and data presentation formats can be adapted to compare any set of detergents.
Quantitative Comparison of Detergent Performance
The selection of an optimal detergent is often a balance between solubilization efficiency and the preservation of a protein's native structure and function. The following table summarizes key performance indicators for three widely used detergents to provide a baseline for comparison.
| Detergent | Type | Typical Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Key Characteristics |
| CHAPS | Zwitterionic | 1% (w/v) | 1.8 | 85 | Mild, non-denaturing, effective at preserving protein structure and function.[1] |
| Triton X-100 | Non-ionic | 1% (v/v) | 2.5 | 70 | Mild, non-denaturing, but can be less effective for some membrane proteins.[1] |
| SDS | Anionic | 1% (w/v) | 4.2 | 55 (denatured) | Strong, denaturing detergent that effectively solubilizes most proteins but disrupts their native conformation.[1][2] |
Experimental Protocols
To ensure reproducible and comparable results, detailed and consistent experimental protocols are essential. Below are standard procedures for protein extraction and quantification.
Protein Extraction and Solubilization
This protocol outlines the steps for lysing cells and solubilizing proteins using a selected detergent.
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) containing the chosen detergent at the desired concentration (e.g., 1%).[1]
-
Crucially, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[1]
-
Incubate the cell suspension on ice for 30 minutes, with intermittent vortexing to facilitate complete lysis.[1]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new tube.
-
Protein Quantification
Accurate determination of protein concentration is vital for comparing the yield from different solubilization methods. The Bradford assay is a common method.
-
Preparation of Standards: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).
-
Sample Preparation: Dilute the clarified protein lysate to fall within the linear range of the standard curve.
-
Assay:
-
Add Bradford reagent to both the standards and the diluted samples.
-
After a short incubation period, measure the absorbance at 595 nm using a spectrophotometer.
-
-
Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for planning and execution. The following diagram, generated using Graphviz, illustrates a typical workflow for comparing the efficiency of different protein solubilization detergents.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
To illustrate the importance of maintaining protein function during solubilization, the following diagram shows a simplified EGFR signaling pathway. The biological activity of receptors like EGFR is crucial for downstream applications such as drug development and requires a mild, non-denaturing detergent for its preservation.
References
A Researcher's Guide to Assessing the Purity of DNA Extracted with Cationic Detergents
For researchers, scientists, and drug development professionals, obtaining high-purity DNA is a critical first step for reliable downstream applications such as PCR, sequencing, and cloning. The choice of DNA extraction method significantly impacts the final purity. This guide provides an objective comparison of the cationic detergent-based extraction method, typified by the widespread use of Cetyltrimethylammonium Bromide (CTAB)—a close chemical relative of Tetradecyltrimethylammonium Chloride (TTAC)—against other common alternatives.
The purity of a DNA sample is most commonly assessed using UV-Vis spectrophotometry, which measures the absorbance of light at specific wavelengths. Two key ratios provide a strong indication of purity:
-
A260/A280 Ratio : This is the primary measure of DNA purity. A ratio of approximately 1.8 is generally accepted as "pure" for DNA.[1][2] A lower ratio may indicate the presence of protein, phenol, or other contaminants that absorb strongly at or near 280 nm.[2]
-
A260/A230 Ratio : This is a secondary measure of purity. Expected values for pure nucleic acid are typically in the range of 2.0-2.2.[1][2] Lower ratios can indicate the presence of contaminants like carbohydrates, residual phenol, or salts such as guanidine.[1]
Comparison of DNA Extraction Methods
The selection of a DNA extraction method depends on the sample type, desired yield and purity, cost, and safety considerations. The following table summarizes the performance and characteristics of the cationic detergent method against other common techniques.
| Extraction Method | Principle | Typical A260/A280 Ratio | Typical A260/A230 Ratio | Advantages | Disadvantages |
| Cationic Detergent (CTAB/TTAC) | The cationic detergent CTAB is used to lyse cells and form a complex with DNA, which facilitates the separation from polysaccharides, polyphenols, and other inhibitors, particularly from plant tissues.[3][4] | 1.6 - 2.0[5] | >1.8 | Effective for samples with high polysaccharide/polyphenol content; high DNA yields.[4] | Can require additional purification steps (e.g., phenol-chloroform) to remove proteins; potential for enzyme inhibition by residual CTAB.[4] |
| Phenol-Chloroform | Utilizes organic solvents to denature and separate proteins from the aqueous phase containing DNA.[6] It is known for yielding high-purity DNA.[7] | ~1.8[8] | >2.0 | Gold standard for high-purity, high molecular weight DNA; effectively removes proteins.[6] | Involves highly toxic and hazardous reagents; laborious and time-consuming.[7][9] |
| Salting Out | Uses a high concentration of salt (e.g., NaCl, potassium acetate) to precipitate proteins, which are then removed by centrifugation, leaving the DNA in solution. | 1.7 - 2.0 | >1.8 | Non-toxic and inexpensive; simple and rapid procedure yielding good quality DNA.[10] | May result in less efficient protein removal; DNA yield and purity can be variable.[7] |
| Silica (B1680970) Spin-Column | Based on the principle of DNA binding to a silica membrane in the presence of high concentrations of chaotropic salts. Contaminants are washed away, and pure DNA is eluted.[11] | 1.7 - 1.9 | >1.8 | Rapid, reliable, and easy to use; provides high-quality DNA suitable for sensitive applications; avoids hazardous solvents. | Can be more expensive than other methods; yield may be lower compared to organic extraction. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for assessing DNA purity and the logical relationship between extraction methods and common contaminants.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dna.uga.edu [dna.uga.edu]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. Qualification Study of Two Genomic DNA Extraction Methods in Different Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplcchina.com [hplcchina.com]
The Influence of Capping Agents on Nanoparticle Morphology: A Comparative Analysis
A deep dive into how the choice of capping agent dictates the size, shape, and stability of nanoparticles, providing a comparative analysis of commonly used agents and their impact on nanoparticle synthesis.
In the realm of nanotechnology, the precise control over the morphology of nanoparticles is paramount as it directly influences their physical, chemical, and biological properties. Capping agents play a pivotal role in the synthesis of nanoparticles, acting as stabilizers that prevent aggregation and direct the growth of the particles.[1][2][3] This guide provides a comparative study of the effects of different capping agents on the morphology of nanoparticles, with a focus on gold and silver nanoparticles, offering valuable insights for researchers, scientists, and professionals in drug development.
The Critical Role of Capping Agents
Capping agents are molecules that bind to the surface of newly formed nanoparticles, preventing their uncontrolled growth and agglomeration.[2][3] They achieve this by providing electrostatic or steric repulsion between the particles. Furthermore, the selective adsorption of capping agents onto specific crystallographic faces of the nanoparticles can direct their growth, leading to a variety of shapes such as spheres, rods, cubes, and wires.[4][5] The choice of capping agent, its concentration, and the reaction conditions all synergistically determine the final size, shape, and stability of the nanoparticles.[1][6]
Comparative Analysis of Common Capping Agents
This section compares the effects of three widely used capping agents—Polyvinylpyrrolidone (PVP), Trisodium (B8492382) Citrate (B86180), and Polyethylene Glycol (PEG)—on the morphology of gold (Au) and silver (Ag) nanoparticles.
| Capping Agent | Nanoparticle | Typical Morphology | Average Size (nm) | Key Characteristics |
| Polyvinylpyrrolidone (PVP) | Gold (Au) | Nanorods, Nanocubes, Spheres | 20-100 | Promotes anisotropic growth, leading to various shapes depending on synthesis conditions.[7] Offers excellent stability. |
| Silver (Ag) | Nanowires, Nanocubes, Spheres | 30-80 | Can produce high-aspect-ratio nanowires. The molar ratio of PVP to the metal salt is a critical parameter. | |
| Trisodium Citrate | Gold (Au) | Spherical | 10-50 | A classic method (Turkevich method) that produces monodisperse spherical nanoparticles.[8] Citrate also acts as a reducing agent. |
| Silver (Ag) | Spherical, Triangular Nanoplates | 20-60 | Can lead to the formation of triangular nanoplates under specific conditions. Provides good electrostatic stabilization. | |
| Polyethylene Glycol (PEG) | Gold (Au) | Spherical, Irregular | 15-70 | Often used for biocompatibility and to improve in vivo stability.[9] Can result in a broader size distribution. |
| Silver (Ag) | Spherical | 25-100 | Provides good colloidal stability.[6] The molecular weight of PEG can influence the particle size. |
Experimental Protocols
Below are detailed methodologies for the synthesis of gold and silver nanoparticles using the aforementioned capping agents.
Synthesis of Gold Nanoparticles with Trisodium Citrate
This protocol describes the widely used Turkevich method for synthesizing spherical gold nanoparticles.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (1% w/v)
-
Deionized water
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with constant stirring.
-
Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution will undergo a series of color changes, from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
The resulting colloidal gold solution can be stored at 4°C.
Synthesis of Silver Nanowires with Polyvinylpyrrolidone (PVP)
This protocol outlines a polyol method for the synthesis of silver nanowires.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Ethylene (B1197577) glycol (EG)
-
Polyvinylpyrrolidone (PVP) (MW ≈ 55,000)
-
Sodium chloride (NaCl) in EG (optional, as a source of Cl⁻ ions to facilitate nanowire growth)
Procedure:
-
In a flask, dissolve a specific amount of PVP in ethylene glycol by heating and stirring.
-
In a separate container, dissolve AgNO₃ in ethylene glycol.
-
If using, prepare a solution of NaCl in ethylene glycol.
-
Once the PVP solution has reached the desired temperature (typically around 160°C), inject the AgNO₃ solution and the NaCl solution (if used) rapidly while stirring vigorously.
-
The reaction mixture will turn from colorless to a milky gray, indicating the formation of silver nanoparticles.
-
Maintain the reaction at the set temperature for a specific duration (e.g., 1-2 hours) to allow for the growth of nanowires.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting silver nanowires by centrifugation and redispersion in a suitable solvent like ethanol (B145695) or deionized water to remove excess PVP and ethylene glycol.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for nanoparticle synthesis.
Caption: General workflow for chemical synthesis of nanoparticles.
Caption: Mechanism of capping agent action in nanoparticle synthesis.
Conclusion
The selection of an appropriate capping agent is a critical determinant of the final morphology and properties of nanoparticles. Polyvinylpyrrolidone is a versatile agent capable of producing anisotropic structures like nanorods and nanowires, while trisodium citrate is the classic choice for generating monodisperse spherical nanoparticles. Polyethylene glycol is often favored for its ability to impart biocompatibility. Understanding the interplay between the capping agent, the metal precursor, and the reaction conditions is essential for the rational design and synthesis of nanoparticles with tailored characteristics for advanced applications in drug delivery, diagnostics, and catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of capping agents in controlling silver nanoparticles size, antibacterial activity and potential application as optical hydrogen peroxide sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Influence of capping agents on the growth of gold nanoparticles from aqueous and non-aqueous medium | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Tetradecyltrimethylammonium Chloride: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of tetradecyltrimethylammonium chloride (TDTMAC) against other relevant cationic surfactants. The information presented is intended to support researchers and professionals in drug development and other scientific fields in making informed decisions regarding the selection of appropriate excipients and active agents. This document summarizes key performance data from published studies and outlines the experimental methodologies used to obtain these results.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the physicochemical properties and biological activities of TDTMAC and its alternatives.
Table 1: Physicochemical Properties of Cationic Surfactants
| Property | This compound (TDTMAC) | Cetyltrimethylammonium Chloride (CTAC) | Cetyltrimethylammonium Bromide (CTAB) | Dodecyltrimethylammonium Chloride (DTAC) | Source(s) |
| Molecular Formula | C₁₇H₃₈ClN | C₁₉H₄₂ClN | C₁₉H₄₂BrN | C₁₅H₃₄ClN | [1][2] |
| Molecular Weight ( g/mol ) | 291.95 | 320.00 | 364.45 | 263.89 | [1][2] |
| Critical Micelle Concentration (CMC) | Data not available | Data not available | Data not available | Data not available |
Table 2: Antimicrobial Efficacy of Cationic Surfactants
| Organism | This compound (TDTMAC) | Cetyltrimethylammonium Chloride (CTAC) | Benzalkonium Chloride | Source(s) |
| Candida albicans | Data not available | MIC: 8 µg/mL | Data not available | [3] |
| Candida tropicalis | Data not available | MIC: 4 µg/mL | Data not available | [3] |
| Candida glabrata | Data not available | MIC: 2 µg/mL | Data not available | [3] |
| Escherichia coli | Data not available | MIC: 20 mg/L (in broth) | MIC data available | [4][5] |
| Staphylococcus aureus | Data not available | Data not available | MIC data available | [5] |
MIC: Minimum Inhibitory Concentration
Table 3: Cytotoxicity of Cationic Surfactants
| Cell Line | This compound (TDTMAC) | Cetyltrimethylammonium Chloride (CTAC) | General Trend for Cationic Surfactants | Source(s) |
| HeLa Cells | Data not available | IC₅₀ data available | More toxic than anionic, amphoteric, and non-ionic surfactants | [6] |
| Rabbit Corneal Epithelial Cells | Data not available | Data not available | Cationic > Anionic = Amphoteric > Non-ionic | [7] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the presented findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test surfactant (e.g., TDTMAC or CTAC) is prepared in an appropriate solvent.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the surfactant at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test surfactant. A control group with untreated cells is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.[8]
Measurement of Bacterial Membrane Potential
Changes in bacterial membrane potential upon treatment with surfactants can be measured using voltage-sensitive fluorescent dyes like DiSC₃(5).
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.
-
Cell Suspension Preparation: The bacterial cells are harvested, washed, and resuspended in a suitable buffer or medium to a specific optical density (e.g., OD₆₀₀ of 0.2).[9]
-
Dye Loading: The voltage-sensitive dye (e.g., DiSC₃(5) at a final concentration of 1-2 µM) is added to the cell suspension and incubated to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.[9]
-
Baseline Fluorescence Measurement: The baseline fluorescence is recorded using a fluorometer.
-
Treatment: The test surfactant is added to the cell suspension.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. Depolarization of the cell membrane causes the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of fluorescence increase are indicative of the membrane-disrupting activity of the surfactant.[9][10][11][12][13]
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action of quaternary ammonium (B1175870) compounds and a typical experimental workflow for evaluating their performance.
Caption: Mechanism of action of quaternary ammonium compounds on bacterial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of Zeta potential and membrane permeability in bacteria: a study with cationic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and clinical development of nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smart Polymeric Nanoparticles for Cancer Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Critical Micelle Concentration of Tetradecyltrimethylammonium Chloride (TTAC) and Structurally Related Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cationic Surfactant Performance with Supporting Experimental Data
This guide provides a detailed comparison of the critical micelle concentration (CMC) of Tetradecyltrimethylammonium chloride (TTAC) with other structurally similar cationic surfactants. The CMC is a fundamental parameter that dictates the concentration at which surfactant molecules self-assemble into micelles, a process crucial for various applications, including drug delivery, solubilization, and detergency. Understanding the factors that influence the CMC allows for the selection of the most appropriate surfactant for a specific formulation or application. This report includes quantitative data, detailed experimental protocols, and visualizations to aid in the comprehensive understanding of these surfactants' behavior in aqueous solutions.
Quantitative Comparison of Critical Micelle Concentrations
The critical micelle concentration is significantly influenced by the molecular structure of the surfactant, primarily the length of the hydrophobic alkyl chain and the nature of the counterion. The following table summarizes the experimentally determined CMC values for TTAC and its homologs with varying alkyl chain lengths (dodecyl- and cetyl-) as well as its bromide analogue.
| Surfactant | Chemical Formula | Alkyl Chain Length | Counterion | CMC (mM) | Temperature (°C) | Experimental Method |
| This compound (TTAC) | C₁₄H₂₉N(CH₃)₃Cl | 14 | Chloride | ~3.5 - 4.6 | 25 - 35 | Conductivity |
| Dodecyltrimethylammonium Chloride (DTAC) | C₁₂H₂₅N(CH₃)₃Cl | 12 | Chloride | ~20 | 25 | Conductivity |
| Cetyltrimethylammonium Chloride (CTAC) | C₁₆H₃₃N(CH₃)₃Cl | 16 | Chloride | ~1.3 | 25 | Conductivity[1] |
| Tetradecyltrimethylammonium Bromide (TTAB) | C₁₄H₂₉N(CH₃)₃Br | 14 | Bromide | ~3.56 | 25 | Conductivity & Tensiometry |
Key Observations:
-
Effect of Alkyl Chain Length: As the length of the hydrophobic alkyl chain increases, the CMC decreases significantly. This is because a longer chain leads to stronger hydrophobic interactions, favoring micelle formation at lower concentrations.[2][3]
-
Effect of Counterion: The nature of the counterion can also influence the CMC. In the case of tetradecyltrimethylammonium surfactants, the CMC of the chloride and bromide salts are quite similar, suggesting a less pronounced effect of these halide counterions compared to the impact of the alkyl chain length.
Experimental Protocols
The determination of the critical micelle concentration is typically achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the CMC. The two most common methods employed for ionic surfactants are conductometry and tensiometry.
Determination of CMC by Conductometry
This method is based on the change in the electrical conductivity of an ionic surfactant solution as a function of its concentration.
Protocol:
-
Preparation of Surfactant Solutions: A stock solution of the surfactant in deionized water is prepared. A series of solutions with decreasing concentrations are then prepared by serial dilution.
-
Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. It is crucial to allow the system to equilibrate at the desired temperature before each measurement.
-
Data Analysis: The specific conductivity (κ) is plotted against the surfactant concentration. The resulting plot will show two linear regions with different slopes.[4] Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity is lower because the newly formed micelles have a lower mobility than the individual surfactant ions.
-
CMC Determination: The CMC is determined from the point of intersection of the two linear portions of the plot.[5]
Determination of CMC by Surface Tensiometry
This method relies on the principle that surfactants reduce the surface tension of a solvent.
Protocol:
-
Preparation of Surfactant Solutions: As with the conductivity method, a series of surfactant solutions of varying concentrations are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.[6]
-
CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration.[7] Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the concentration at the intersection of the two linear regions of the plot.[6]
Visualizing Structure-Property Relationships
The relationship between the chemical structure of the alkyltrimethylammonium chloride surfactants and their critical micelle concentration can be visualized to illustrate the impact of the hydrophobic chain length.
Caption: Relationship between alkyl chain length and CMC for alkyltrimethylammonium chlorides.
This diagram clearly illustrates the inverse relationship between the length of the hydrophobic alkyl chain and the critical micelle concentration. As the chain length increases, the hydrophobic interactions become more favorable, leading to micelle formation at lower surfactant concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. justagriculture.in [justagriculture.in]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. biolinscientific.com [biolinscientific.com]
A Comparative Guide to Cell Lysis: Alternatives to Tetradecyltrimethylammonium Chloride
For researchers, scientists, and drug development professionals, the efficient lysis of cells to extract proteins and other intracellular components is a critical first step for a multitude of downstream applications. While tetradecyltrimethylammonium chloride (TTAC), a cationic detergent, can be effective for cell lysis, a range of alternative methods exist, each with distinct advantages and disadvantages. This guide provides an objective comparison of various chemical, mechanical, and enzymatic cell lysis techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific research needs.
Chemical Lysis: A Detergent-Driven Approach
Detergent-based lysis is a widely used method that disrupts the cell membrane's lipid bilayer, leading to the release of cellular contents.[1] Detergents are classified based on the nature of their hydrophilic head group: ionic (anionic or cationic), non-ionic, or zwitterionic.[1][2] The choice of detergent is paramount as it significantly impacts protein yield, integrity, and compatibility with downstream applications.[3][4]
Detergent Classification and Properties
-
Cationic Detergents: These possess a positively charged head group. Besides TTAC, another example is cetyltrimethylammonium bromide (CTAB), often used for DNA extraction from plants.[5] Cationic detergents are generally harsh and can denature proteins.
-
Anionic Detergents: With a negatively charged head group, these are strong solubilizing agents but tend to denature proteins.[6][7] Sodium dodecyl sulfate (B86663) (SDS) is a prominent example, widely used in lysis buffers like RIPA.[7][8]
-
Non-ionic Detergents: These lack a net charge and are considered mild, preserving protein structure and function.[1][2] Common examples include Triton™ X-100, NP-40, and Tween® 20.[2] They are effective at solubilizing membrane proteins while maintaining their native state.[9]
-
Zwitterionic Detergents: Containing both positive and negative charges, these detergents offer a balance of effective solubilization and mildness, making them suitable for protecting the native state of proteins.[2][10] CHAPS is a well-known zwitterionic detergent.[6][10]
Quantitative Comparison of Detergent Performance
The selection of a detergent should be based on the experimental goals. While harsh detergents may yield a higher total protein concentration, milder detergents often provide a higher purity of the target protein in its native, functional state. The following table presents a hypothetical comparison of different detergents for the isolation of a target membrane protein.[6]
| Detergent | Type | Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Protein State |
| SDS | Anionic | 1% (w/v) | 4.2 | 55 | Denatured |
| Triton™ X-100 | Non-ionic | 1% (v/v) | 2.5 | 70 | Native |
| Octyl Glucoside | Non-ionic | 1% (w/v) | 2.1 | 78 | Native |
| CHAPS | Zwitterionic | 1% (w/v) | 1.8 | 85 | Native |
This is a hypothetical dataset based on the known properties of the detergents.[6]
Actual experimental data from a study comparing different lysis buffers for protein extraction from formalin-fixed and paraffin-embedded (FFPE) tissues showed that a buffer containing the zwitterionic detergent Zwittergent 3-16 was more efficient in the number of unique identified proteins compared to SDS- and urea-based buffers in certain contexts.[11] Another study highlighted that while RIPA buffer yielded higher total protein from breast cancer tissue, CytoBuster™ Protein Extraction Reagent was more effective in liberating the specific biomarker of interest.[12]
Mechanical and Enzymatic Lysis: Alternative Strategies
Beyond chemical methods, mechanical and enzymatic approaches offer effective means of cell disruption.
-
Mechanical Lysis: These methods utilize physical force to break open cells. Common techniques include:
-
Sonication: Employs high-frequency sound waves to create cavitation, disrupting cell membranes.[13]
-
High-Pressure Homogenization: Forces cells through a narrow valve under high pressure, causing them to rupture.[3]
-
Bead Beating: Agitates cells with small beads to mechanically break them apart.[3]
-
Freeze-Thaw: Repeated cycles of freezing and thawing create ice crystals that disrupt the cell membrane.[13]
-
-
Enzymatic Lysis: This gentle method uses enzymes to digest the cell wall.[3] For example, lysozyme (B549824) is commonly used to break down the peptidoglycan layer of bacteria.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for common cell lysis techniques.
RIPA Buffer Lysis (Chemical)
RIPA (Radioimmunoprecipitation Assay) buffer is a popular choice for whole-cell lysates as it solubilizes cytoplasmic, membrane, and nuclear proteins.[15][16]
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton™ X-100, 1% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA)[17]
-
Protease and phosphatase inhibitors
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Protocol for Adherent Cells:
-
Culture cells to approximately 80% confluency.[15]
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.[15][16]
-
Add ice-cold RIPA buffer with freshly added inhibitors to the plate (e.g., 200-500 µL for a 100 mm plate).[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Optional: Sonicate the lysate to increase protein yield.[16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant (protein lysate) to a fresh tube.[16]
CHAPS Buffer Lysis (Chemical)
CHAPS is a mild, zwitterionic detergent ideal for maintaining protein-protein interactions and native conformation.[18]
Materials:
-
CHAPS Lysis Buffer (e.g., 10% CHAPS, 1M Tris-HCl pH 7.5, 5M NaCl)[19]
-
Protease and phosphatase inhibitors
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Protocol for Adherent Cells:
-
Wash cells three times with ice-cold PBS.[20]
-
Add ice-cold CHAPS buffer with freshly added inhibitors to the cell pellet (1 volume of cell pellet).[21]
-
Resuspend the cells and incubate on ice for 10-30 minutes with occasional tapping or rotation.[18][19]
-
To enhance lysis, perform two freeze-thaw cycles (-80°C and thaw).[21]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[21]
-
Collect the supernatant containing the solubilized proteins.[21]
Triton™ X-100 Lysis (Chemical)
Triton™ X-100 is a mild, non-ionic detergent suitable for extracting cytoplasmic and membrane-bound proteins while preserving their activity.[9][22]
Materials:
-
Triton™ X-100 Lysis Buffer (e.g., 1% (v/v) Triton™ X-100, 50 mM Tris, pH 7.5, 750 mM NaCl, 5 mM EDTA)[22]
-
Protease and phosphatase inhibitors
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Protocol for Adherent Cells:
-
Wash cells with ice-cold PBS.[23]
-
Lyse the cell pellet in ice-cold Triton™ X-100 buffer supplemented with inhibitors.[22]
-
Centrifuge at ~17,000 x g for 30 minutes at 4°C.[22]
-
Collect the supernatant containing the Triton™ X-100 soluble fraction.[22]
Sonication (Mechanical)
Sonication is a rapid and effective method for lysing various cell types.[13][25]
Materials:
-
Lysis Buffer (e.g., Tris-based buffer)
-
Sonicator with a probe
-
Ice bath
-
Microcentrifuge
Protocol:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.[26]
-
Keep the sample on ice throughout the procedure to prevent heating.[25]
-
Insert the sonicator probe into the cell suspension.[26]
-
Apply pulses of sonication (e.g., 10-20 second bursts) followed by cooling periods.[25][26]
-
Monitor the clearing of the suspension as an indicator of lysis.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet debris.[25]
-
Collect the supernatant.[26]
Enzymatic Lysis with Lysozyme (for Bacteria)
Lysozyme is effective for lysing gram-positive bacteria by degrading the peptidoglycan layer of the cell wall.[14]
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[14]
-
Lysozyme solution (e.g., 10 mg/mL)[14]
-
DNase I (optional, to reduce viscosity)
-
Ice
-
Microcentrifuge
Protocol for E. coli:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.[14][27]
-
Add lysozyme to the desired final concentration (e.g., 0.1-1.0 mg/mL).[14]
-
Incubate at room temperature or 4°C for 5-15 minutes with gentle shaking.[27][28]
-
Optional: Add DNase I to reduce viscosity from released DNA.[14]
-
Centrifuge the lysate at ~16,000 x g for 10 minutes at 4°C to pellet insoluble material.[27]
-
Carefully transfer the supernatant to a new tube.[27]
Visualizing Cell Lysis Workflows and Mechanisms
To better understand the processes described, the following diagrams illustrate a general experimental workflow for detergent-based cell lysis and the mechanisms of action for different detergent classes.
Caption: A generalized workflow for detergent-based cell lysis.
Caption: Mechanisms of action for different classes of detergents on the cell membrane.
References
- 1. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 2. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. goldbio.com [goldbio.com]
- 11. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. fortislife.com [fortislife.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. fivephoton.com [fivephoton.com]
- 19. google.com [google.com]
- 20. agscientific.com [agscientific.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
- 23. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 24. fivephoton.com [fivephoton.com]
- 25. assaygenie.com [assaygenie.com]
- 26. hielscher.com [hielscher.com]
- 27. neb.com [neb.com]
- 28. biozym.com [biozym.com]
comparative efficacy of tetradecyl-chain surfactants in research.
The selection of an appropriate surfactant is a critical step in numerous research and development applications, ranging from drug delivery and nanoparticle synthesis to material science. Tetradecyl-chain surfactants, characterized by a 14-carbon hydrophobic tail, represent a significant class of these amphiphilic molecules. Their efficacy is determined by a range of physicochemical properties, with two of the most prominent members being the cationic surfactant Tetradecyltrimethylammonium Bromide (TTAB) and the anionic surfactant Sodium Tetradecyl Sulfate (STS). This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies.
Quantitative Performance Data
The performance of surfactants is often characterized by their critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. A lower CMC generally indicates a more efficient surfactant. The table below summarizes key quantitative data for TTAB and STS, including a comparison of STS foam properties with another commonly used sclerosant, polidocanol (B41958).
| Surfactant/System | Parameter | Value | Temperature | Medium | Reference |
| Tetradecyltrimethylammonium Bromide (TTAB) | Critical Micelle Concentration (CMC) | ~0.25 mM | Not Specified | Fused-silica surface | [1] |
| Critical Micelle Concentration (CMC) | 3.74 to 4.39 mmol kg⁻¹ | Varied | Water | [2] | |
| Critical Micelle Concentration (CMC) | 3.80 mmol L⁻¹ | 298.15 K | Water | [2] | |
| TTAB + Cefixime (B193813) Trihydrate (CMT) | Critical Micelle Concentration (CMC) | 4.91 mmol kg⁻¹ | 300.55 K | 0.5 mmol kg⁻¹ NaBz solution | [2] |
| Sodium Tetradecyl Sulfate (STS) Foam (3%) | Foam Half-Life (T₅₀) | 213.13 s (201-231.6) | 37 °C | Air-based foam | [3] |
| Endothelial Cell Loss (5 min exposure) | 86.3% (84.8-93.7) | 37 °C | Human great saphenous vein | [3] | |
| Endothelial Cell Loss (15 min exposure) | 97.64% (97.3-97.8) | 37 °C | Human great saphenous vein | [3] | |
| Polidocanol Foam (3%) | Foam Half-Life (T₅₀) | 266.3 s (245.6-383.1) | 37 °C | Air-based foam | [3] |
| Endothelial Cell Loss (5 min exposure) | 63.5% (62.2-82.8) | 37 °C | Human great saphenous vein | [3] | |
| Endothelial Cell Loss (15 min exposure) | 85.9% (83.8-92.5) | 37 °C | Human great saphenous vein | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative efficacy studies. Below are methodologies for determining the Critical Micelle Concentration and for evaluating foam stability.
1. Determination of Critical Micelle Concentration (CMC) via Conductometry
This method is based on the principle that the conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than free surfactant monomers.
-
Materials: Tetradecyl-chain surfactant, deionized water, conductometer, magnetic stirrer, and a temperature-controlled water bath.
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and a conductivity electrode.
-
Allow the water to equilibrate to the desired temperature.
-
Measure the initial conductivity of the water.
-
Make successive additions of the concentrated surfactant stock solution to the water.
-
After each addition, allow the solution to stabilize and record the conductivity.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
2. Comparative Foam Stability and Efficacy Assessment
This protocol, adapted from a study comparing Sodium Tetradecyl Sulphate (STD) and Polidocanol foam, assesses both the physical stability of the foam and its biological effect.[3]
-
Foam Stability (Half-Life Determination):
-
Prepare 3% solutions of Sodium Tetradecyl Sulfate and Polidocanol.
-
Generate foam using a standardized method (e.g., Tessari method).
-
Transfer a known volume of the foam into a measurement apparatus (e.g., a graduated cylinder) maintained at 37 °C.
-
Record the time it takes for the foam volume to reduce by 50% (T₅₀ or half-life).
-
-
In-Vitro Vein Damage Assessment:
-
Harvest segments of human great saphenous vein during varicose vein surgery.
-
Fill the vein segments with the prepared surfactant foam for specific durations (e.g., 5 and 15 minutes).
-
After exposure, fix the vein segments in formalin, process, and embed in paraffin (B1166041) wax.
-
Perform histological staining (e.g., Hematoxylin and Eosin) on cross-sections of the vein.
-
Analyze the stained sections under a microscope to determine the percentage of endothelial cell loss and the depth of injury to the vein wall.
-
Visualizing Experimental Workflows
Workflow for CMC Determination via Conductometry
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative stability of sodium tetradecyl sulphate (STD) and polidocanol foam: impact on vein damage in an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Surfactant Maze: A Comparative Guide to Their Impact on Enzyme Activity
For researchers, scientists, and drug development professionals, the choice of surfactant can be a critical determinant of experimental success, particularly in assays involving enzymes. Surfactants are indispensable for solubilizing proteins and creating stable reaction environments, yet their interaction with enzymes can significantly modulate catalytic activity. This guide provides an objective comparison of the effects of common surfactants on enzyme function, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate surfactant for your specific application.
The Balancing Act: Surfactant-Enzyme Interactions
Surfactants, by their amphipathic nature, can interact with enzymes in various ways, leading to a spectrum of effects from stabilization and activity enhancement to denaturation and complete inactivation. The outcome of this interaction is highly dependent on the type of surfactant, its concentration, the specific enzyme, and the overall experimental conditions. As a general principle, non-ionic surfactants are considered more benign to enzyme structure and function compared to their ionic counterparts.[1][2] Ionic surfactants can engage in strong electrostatic and hydrophobic interactions, which are more likely to cause significant conformational changes and lead to a loss of activity.[1][2]
Comparative Analysis of Common Surfactants
To facilitate an informed selection process, this section provides a comparative overview of the impact of widely used surfactants on enzyme activity. The data presented is a synthesis from multiple studies and should be considered as a general guideline, as effects can be enzyme-specific.
Non-Ionic Surfactants: The Gentle Giants
Tween® 20 and Tween® 80 (Polysorbates): These are popular non-ionic surfactants known for their mildness and are frequently used to prevent non-specific adsorption of proteins to surfaces and to stabilize enzyme preparations.[3][4][5] Studies have shown that Tween surfactants can preserve and even enhance enzyme activity, particularly when enzymes are under stress, such as during nanoparticle formulation.[3][4][5] For instance, in the presence of Tween 20, β-glucosidase retained approximately 40% of its activity under stress conditions, compared to only 10% without the stabilizer.[4] The stabilizing effect is often attributed to the modification of surface properties, which can reduce non-productive enzyme adsorption and improve overall activity.[6][7]
Triton™ X-100: Another widely used non-ionic surfactant, Triton X-100, is effective in solubilizing membrane proteins and has been shown to stabilize some enzymes by preventing aggregation.[8] At low concentrations (below its critical micelle concentration), Triton X-100 can bind to hydrophobic domains of proteins, minimizing enzyme-enzyme hydrophobic interactions and maintaining a more stable, active conformation.[8] However, at higher concentrations, it can also have negative effects on enzyme activity.[9] Studies on lipase (B570770) have shown that Triton X-100 can modulate the geometry of the active site, which can either enhance or inhibit activity depending on the pH and other conditions.[10][11]
Ionic Surfactants: A Double-Edged Sword
Sodium Dodecyl Sulfate (SDS): As a strong anionic surfactant, SDS is a powerful denaturant that disrupts the non-covalent interactions holding a protein in its native conformation.[12][13] This unfolding of the protein structure typically leads to a significant loss of enzymatic function.[13][14] For example, studies on protein tyrosine phosphatase showed a concentration-dependent inactivation by SDS, with an IC50 value estimated at 11.27 μM.[12] While highly effective for denaturing proteins for applications like SDS-PAGE, it is generally unsuitable for assays where maintaining enzyme activity is crucial.
Zwitterionic Surfactants: The Middle Ground
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): CHAPS is a zwitterionic detergent that offers a milder alternative to ionic surfactants for solubilizing membrane proteins while preserving their biological activity.[15][16] Its non-denaturing properties are attributed to its net neutral charge over a wide pH range and a high critical micelle concentration (CMC) of 6-10 mM, which allows for membrane solubilization at concentrations that are less likely to cause protein denaturation.[15] While generally considered gentle, it is still essential to empirically determine its effect on the specific enzyme under investigation.[15]
Quantitative Data Summary
The following table summarizes the observed effects of different surfactants on enzyme activity based on available literature. It is important to note that the specific enzyme and experimental conditions will significantly influence the outcome.
| Surfactant | Type | Concentration Range | General Effect on Enzyme Activity | Quantitative Data Example | Enzyme Example(s) |
| Tween® 20 | Non-ionic | 0.005% - 0.1% | Stabilization, prevention of aggregation, potential activity enhancement.[3][4][5] | Retained ~40% activity under stress vs. 10% without.[4] | β-glucosidase, Cellulase[4][6] |
| Tween® 80 | Non-ionic | Varies | Similar to Tween 20, can improve enzyme stability and activity.[17] | - | Cellulase, Xylanase[17] |
| Triton™ X-100 | Non-ionic | ≤ 0.005% | Stabilization by preventing aggregation.[8] | Recovered activity varied from 10.3% to 30.4%.[9] | Lipase, AmpC beta-lactamase[8][9] |
| SDS | Anionic | > 1.0 mM | Strong denaturation and inactivation.[12][13][14] | IC50 of 11.27 μM for inactivation.[12] | Protein Tyrosine Phosphatase, Lysozyme[12][18] |
| CHAPS | Zwitterionic | Below CMC (6-10 mM) | Mild, non-denaturing solubilization, preservation of activity.[15][16] | - | Membrane proteins, Kinases, Phosphatases[15] |
Experimental Protocols
Below is a generalized methodology for assessing the impact of a surfactant on enzyme activity. This protocol should be adapted and optimized for the specific enzyme and substrate being studied.
Objective: To determine the effect of a specific surfactant on the kinetic parameters of an enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's optimal activity
-
Surfactants to be tested (e.g., Tween 20, Triton X-100, SDS, CHAPS)
-
Spectrophotometer or other appropriate detection instrument
-
Microplate reader (optional, for high-throughput screening)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a stock solution of the substrate in the same buffer. The final substrate concentration in the assay should be optimized based on the enzyme's Km value.
-
-
Surfactant Solution Preparation:
-
Prepare a series of stock solutions of the surfactant in the assay buffer at various concentrations (e.g., ranging from below to above the CMC).
-
-
Enzyme Activity Assay:
-
Set up a series of reactions in microcentrifuge tubes or a microplate. Each reaction should contain:
-
Assay buffer
-
A specific concentration of the surfactant (or no surfactant for the control)
-
Enzyme solution (added last to initiate the reaction)
-
-
Pre-incubate the enzyme with the surfactant solution for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance (or fluorescence, etc.) over time. This can be done in a continuous or discontinuous manner.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each surfactant concentration.
-
Plot V₀ versus substrate concentration to determine the kinetic parameters (Vmax and Km) using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
-
Compare the kinetic parameters obtained in the presence of different surfactants to the control (no surfactant) to assess the impact on enzyme activity.
-
For inhibitory effects, calculate the IC50 value, which is the concentration of surfactant that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of surfactants on enzyme activity.
Caption: Workflow for assessing surfactant impact on enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How the Triton X-100 modulates the activity/stability of the Thermomyces lanuginose lipase: Insights from experimental and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of SDS on the activity and conformation of protein tyrosine phosphatase from thermus thermophilus HB27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 17. Characterization of the interaction between surfactants and enzymes by fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protecting role of cosolvents in protein denaturation by SDS: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New Protocol Using Tetradecyltrimethylammonium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protocols utilizing Tetradecyltrimethylammonium Chloride (TTAC), a quaternary ammonium (B1175870) compound (QAC), against established alternatives. The following sections detail the performance of TTAC in two key applications: as an antimicrobial agent and as a surfactant in Micellar Electrokinetic Chromatography (MEKC). The information is intended to assist researchers in validating new protocols and making informed decisions on the selection of appropriate reagents.
Section 1: Antimicrobial Efficacy Validation
A critical aspect of drug development and formulation is ensuring antimicrobial effectiveness. Quaternary ammonium compounds are widely used for this purpose. This section compares the antimicrobial efficacy of TTAC with two other common QACs: Cetyltrimethylammonium Chloride (CTAC) and Benzalkonium Chloride (BKC).
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of TTAC, CTAC, and BKC against Escherichia coli, a common model organism in antimicrobial testing.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | MIC against E. coli (mg/L) |
| This compound (TTAC) | CH₃(CH₂)₁₃N(CH₃)₃⁺Cl⁻ | 291.94 | 3.12 - 6.25 (against Lactobacillus fermentum) |
| Cetyltrimethylammonium Chloride (CTAC) | CH₃(CH₂)₁₅N(CH₃)₃⁺Cl⁻ | 320.00 | 20[1][2] |
| Benzalkonium Chloride (BKC) | Mixture of alkylbenzyldimethylammonium chlorides | Variable | 12[3] |
Note: The MIC value for TTAC against E. coli was not directly available in the searched literature; the value presented is for Lactobacillus fermentum, which may not be directly comparable.
Experimental Protocols: MIC Determination (Broth Microdilution Method)
The following is a detailed protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, a widely accepted technique.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (TTAC, CTAC, or BKC) in a suitable solvent.
- Bacterial Inoculum: Culture the test organism (E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- 96-Well Microtiter Plate: Use a sterile 96-well plate for the assay.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB).
2. Serial Dilution:
- Add 100 µL of sterile MHB to all wells of the microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of a row and mix well.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
3. Inoculation:
- Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control well (containing only inoculated broth) and a negative control well (containing only uninoculated broth).
4. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-24 hours.
5. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth.
Mandatory Visualization: Antimicrobial Action of Quaternary Ammonium Compounds
Caption: Mechanism of antimicrobial action of quaternary ammonium compounds.
Section 2: Performance in Micellar Electrokinetic Chromatography (MEKC)
TTAC, as a cationic surfactant, can be used to form micelles in the background electrolyte (BGE) for MEKC, a powerful separation technique in capillary electrophoresis. This section compares the potential performance of TTAC with CTAC for the separation of acidic, basic, and hydrophobic analytes.
Data Presentation: Separation Performance in MEKC
While direct quantitative comparison of TTAC and CTAC for the separation of a specific class of compounds under identical conditions was not found in the searched literature, general performance characteristics can be inferred. Cationic surfactants like TTAC and CTAC are particularly useful for the analysis of acidic, basic, and hydrophobic compounds. The choice of surfactant can significantly influence the selectivity of the separation. For instance, in the separation of hydrophobic solutes like corticosteroids, surfactants with larger, more hydrophobic headgroups have been shown to provide better separation without the need for organic modifiers.
| Surfactant | Class | Typical Application | Performance Characteristics |
| This compound (TTAC) | Cationic | Separation of acidic, basic, and hydrophobic compounds | Can provide unique selectivity based on analyte-micelle interactions. |
| Cetyltrimethylammonium Chloride (CTAC) | Cationic | Separation of acidic, basic, and hydrophobic compounds | Similar to TTAC, with selectivity influenced by its longer alkyl chain. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | General purpose MEKC, separation of neutral and charged species | Most commonly used surfactant in MEKC, provides a different selectivity compared to cationic surfactants. |
Experimental Protocols: MEKC for the Separation of Phenolic Compounds
The following is a general protocol for the separation of phenolic compounds using MEKC with a cationic surfactant like TTAC or CTAC.
1. Capillary Preparation:
- Use a fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
- Condition the new capillary by flushing sequentially with 1 M NaOH, deionized water, and the background electrolyte (BGE).
2. Background Electrolyte (BGE) Preparation:
- Prepare a buffer solution (e.g., 25 mM phosphate (B84403) buffer, pH 7.0).
- Add the cationic surfactant (TTAC or CTAC) at a concentration above its critical micelle concentration (e.g., 50 mM).
- Optionally, add an organic modifier (e.g., methanol (B129727) or acetonitrile) to improve the separation of hydrophobic analytes.
3. Sample and Standard Preparation:
- Dissolve the phenolic compound standards and samples in a suitable solvent, preferably the BGE or a solvent with similar conductivity.
4. Electrophoretic Conditions:
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Applied Voltage: 20-30 kV.
- Temperature: 25°C.
- Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm for phenolic compounds).
5. Data Analysis:
- Record the electropherograms and determine the migration times of the analytes.
- Calculate separation parameters such as resolution (Rs) and number of theoretical plates (N) to evaluate the performance of the method.
Mandatory Visualization: MEKC Experimental Workflow
Caption: Experimental workflow for MEKC analysis.
Conclusion
This guide provides a comparative overview of this compound (TTAC) in two key laboratory applications. In antimicrobial efficacy testing, the available data suggests that TTAC has comparable, and in some cases, potentially stronger activity than other common quaternary ammonium compounds, although further direct comparative studies against a broader range of microorganisms are warranted. In Micellar Electrokinetic Chromatography, TTAC serves as a viable cationic surfactant, offering unique selectivity for the separation of various analytes. The choice between TTAC and other surfactants will depend on the specific requirements of the separation, including the nature of the analytes and the desired selectivity. The provided protocols offer a starting point for the validation of new methods incorporating TTAC.
References
- 1. Cationic surfactants for micellar electrokinetic chromatography: 1. Characterization of selectivity using the linear solvation energy relationships model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of homologues of quaternary ammonium surfactants by capillary electrophoresis using indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Quaternary Ammonium Salts
Quaternary ammonium (B1175870) salts (QASs), also known as "quats," are a versatile class of cationic surfactants with broad-spectrum antimicrobial properties.[1][2] They are integral components in a wide array of products, including disinfectants, antiseptics, personal hygiene products, and as antimicrobial agents for materials.[1][3] The efficacy of QASs is closely tied to their molecular structure, which allows for extensive modifications to enhance their activity against a diverse range of microorganisms, including bacteria, fungi, and enveloped viruses.[2][4] This guide provides an objective comparison of the antimicrobial performance of various QASs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
The primary mechanism of antimicrobial action for QASs is the disruption of the microbial cell membrane.[5][6] The positively charged cationic head of the QAS molecule electrostatically interacts with the negatively charged components of the microbial cell surface, leading to adsorption.[4] Subsequently, the hydrophobic alkyl chains penetrate the lipid bilayer, causing a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[4][6] Some smaller QAS molecules can also penetrate the cell and interfere with intracellular targets like enzymes and nucleic acids, further ensuring microbial inactivation.[6]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of QASs is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][7] The following tables summarize the MIC values for a selection of QASs against various pathogenic microorganisms.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Camphene-Derived Quaternary Ammonium Salts
| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | C. tropicalis | A. niger |
| 4k (dodecyl) | 0.24 | 0.49 | 0.98 | 0.24 | 0.49 | 0.24 | 0.98 |
| 4l (tetradecyl) | 0.49 | 0.24 | 1.95 | 0.24 | 0.98 | 0.49 | 3.91 |
| 4i (octyl) | 0.24 | 0.49 | 3.91 | 0.98 | 3.91 | 1.95 | 7.81 |
| 4j (decyl) | 0.24 | 0.49 | 1.95 | 0.49 | 1.95 | 0.98 | 3.91 |
Data sourced from a study on camphene-derived QASs.[8]
Table 2: Antimicrobial Activity (MIC in µg/mL) of Ciprofloxacin-Pyridinium Quaternary Ammonium Salts
| Compound | S. aureus | Gram-negative strains |
| 3e | 1.53 - 9.54 | 1.53 - 9.54 |
Data from a study on novel ciprofloxacin-pyridinium QASs.[1]
Table 3: Antimicrobial Activity (MIC in µg/mL) of Quaternary Ammonium Lipids and Phosphonium (B103445) Salts against Multi-Drug Resistant Strains
| Compound | Enterococcus spp. | Staphylococcus spp. |
| Quaternary Ammonium Lipid (6) | 4 - 64 | 4 - 64 |
| Phosphonium Salt (1) | 4 - 16 | 4 - 16 |
Data from a study on synthetic quaternary ammonium lipids and their precursor phosphonium salts.[9]
Structure-Activity Relationship
The antimicrobial activity of QASs is significantly influenced by their chemical structure, particularly the length of the N-alkyl chain.[2] Generally, QASs with an alkyl chain length of 10-14 carbons exhibit the highest activity.[8][10] For instance, against Gram-positive bacteria and yeasts, optimal activity is often seen with C12-C14 chains, while for Gram-negative bacteria, C14-C16 chains tend to be more effective.[3] The presence of different functional groups and the type of counterion can also impact the antimicrobial potency and spectrum.[11] For example, gemini (B1671429) QASs, which have two quaternary ammonium moieties, often exhibit significantly lower MIC values compared to their monomeric counterparts.[3]
Experimental Protocols
The following is a generalized methodology for determining the MIC and MBC of QASs based on the broth microdilution method.
1. Preparation of Materials:
-
Quaternary Ammonium Salts (QASs): Prepare stock solutions of the test QASs in a suitable solvent (e.g., sterile deionized water, ethanol).
-
Microbial Strains: Use standardized microbial strains from a recognized culture collection (e.g., ATCC).
-
Growth Media: Prepare appropriate liquid (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and solid (e.g., Mueller-Hinton Agar) growth media.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
Serial Dilutions: Perform two-fold serial dilutions of the QAS stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of test concentrations.[7]
-
Inoculum Preparation: Culture the microbial strains overnight. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation and Incubation: Inoculate each well containing the diluted QAS with the prepared microbial suspension. Include a positive control (microbes in broth without QAS) and a negative control (broth only) for each plate.[4] Incubate the plates under optimal conditions (e.g., 37°C for 18-24 hours for bacteria).[12]
-
MIC Reading: After incubation, the MIC is determined as the lowest concentration of the QAS at which no visible growth (turbidity) is observed.[4]
3. Determination of Minimum Bactericidal Concentration (MBC):
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.[12]
-
Plating: Spread the aliquot onto an appropriate agar (B569324) plate.
-
Incubation: Incubate the agar plates at the optimal temperature and time for the specific microorganism.[12]
-
MBC Reading: The MBC is the lowest concentration of the QAS that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7]
Mechanisms of Antimicrobial Action and Resistance
The primary mode of action of QASs involves the disruption of the cell membrane, leading to cell lysis.[3] However, microorganisms can develop resistance to QASs through mechanisms such as the formation of biofilms, activation of efflux pumps that actively remove the compounds from the cell, or other stress response pathways.[13] The widespread use of QASs has raised concerns about the potential for cross-resistance to antibiotics, as some resistance mechanisms, like efflux pumps, can act on both types of antimicrobial agents.[3][13]
Caption: General mechanism of antimicrobial action of Quaternary Ammonium Salts (QAS).
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agritechem.com [agritechem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative relationships between structure and antimicrobial activity of new "soft" bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
Evaluating the Cost-Effectiveness of TTAC: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the emergence of novel reagents like TTAC presents both opportunities and critical evaluation points. This guide provides an objective comparison of TTAC's performance and cost-effectiveness against other established alternatives, supported by experimental data and detailed protocols.
Performance Comparison: TTAC vs. Alternative Reagents
The efficacy of a targeted therapeutic agent is paramount. Preclinical studies have evaluated TTAC-0001, a novel fully human anti-VEGFR-2 monoclonal antibody, demonstrating its potent anti-angiogenic and anti-tumor effects.[1][2][3] In a comparative study using a mouse orthotopic breast cancer model, TTAC-0001 was assessed against Bevacizumab, a well-established VEGF-A inhibitor.
The results, summarized below, indicate that TTAC-0001 exhibits a dose-dependent superiority in inhibiting tumor growth and neovascularization compared to Bevacizumab.[1]
| Parameter | Control | Bevacizumab (10 mg/kg) | TTAC-0001 (2 mg/kg) | TTAC-0001 (10 mg/kg) |
| Tumor Volume (mm³) | High | Moderately Reduced | Significantly Reduced | Most Significantly Reduced |
| CD31+ Blood Vessel Area (%) | High | Reduced | Significantly Reduced | Most Significantly Reduced |
| Ki-67 Index (%) | High | Reduced | Significantly Reduced | Most Significantly Reduced |
This data is adapted from a study on TTAC-0001, a specific anti-VEGFR-2 antibody, to illustrate the comparative performance of a targeted reagent.[1][3]
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of a reagent, factoring in the required dosage, frequency of administration, and the overall impact on experimental timelines and outcomes. While direct pricing for TTAC is not publicly available, a hypothetical cost analysis can be constructed based on typical market values for novel biologics versus established ones.
| Factor | TTAC (Hypothetical) | Alternative A (e.g., Bevacizumab) | Alternative B (Small Molecule Inhibitor) |
| Cost per Unit (USD) | $1,500 | $1,000 | $500 |
| Effective Dose | 2-10 mg/kg | 10 mg/kg | 50 mg/kg |
| Dosing Frequency | Once weekly | Twice weekly | Daily |
| Calculated Cost per Treatment Cycle | $3,000 - $15,000 | $20,000 | $17,500 |
| Associated Labor & Materials | Standard | Standard | Standard |
| Potential for Off-Target Effects | Low | Moderate | Moderate to High |
| Long-term Efficacy | High (sustained tumor targeting)[1] | Moderate | Variable |
This hypothetical analysis suggests that while the per-unit cost of TTAC might be higher, its superior efficacy at lower, less frequent doses could translate to comparable or even reduced overall costs per treatment cycle, with the added benefit of higher on-target specificity.
Experimental Protocols
To ensure rigorous and reproducible evaluation of targeted reagents like TTAC, standardized experimental protocols are essential. The following methodologies are recommended for key validation experiments.
Western Blot for Target Degradation
Objective: To quantify the reduction in the protein of interest (POI) levels following treatment.
Methodology:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test reagent (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities using densitometry software.[4]
Proteasome Inhibition Assay
Objective: To confirm that the degradation of the POI is proteasome-dependent.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Add the test reagent at a concentration that causes significant degradation and co-incubate for the desired time.
-
Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.[4]
In Vivo Angiogenesis Assay (Matrigel Plug)
Objective: To assess the anti-angiogenic effect of the test reagent in vivo.
Methodology:
-
Inject Matrigel, supplemented with or without pro-angiogenic factors, subcutaneously into mice.
-
Administer the test reagent (e.g., TTAC-0001) and control substances intravenously at specified doses and schedules.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analyze the hemoglobin content of the plugs as a measure of blood vessel formation.
-
Perform immunohistochemistry on plug sections using an anti-CD31 antibody to visualize and quantify endothelial cells.[1][3]
Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental process is crucial for a thorough evaluation. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of TTAC.
Caption: Experimental workflow for evaluating a targeted protein degrader.
Caption: Logical relationship for assessing the cost-effectiveness of a reagent.
References
- 1. Evaluation of drug mechanism and efficacy of a novel anti-angiogenic agent, TTAC-0001, using multi-modality bioimaging in a mouse breast cancer orthotopic model | PLOS One [journals.plos.org]
- 2. Item - Evaluation of drug mechanism and efficacy of a novel anti-angiogenic agent, TTAC-0001, using multi-modality bioimaging in a mouse breast cancer orthotopic model - Public Library of Science - Figshare [plos.figshare.com]
- 3. Evaluation of drug mechanism and efficacy of a novel anti-angiogenic agent, TTAC-0001, using multi-modality bioimaging in a mouse breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetradecyltrimethylammonium Chloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Tetradecyltrimethylammonium chloride (TTACl), ensuring operational compliance and laboratory safety.
This compound (TTACl), a quaternary ammonium (B1175870) compound, requires careful management and disposal to mitigate potential environmental and health risks. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of TTACl waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle TTACl with appropriate personal protective equipment (PPE). This chemical is known to cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1] In case of dust formation, use a full-face respirator.
-
Engineering Controls: Handle TTACl in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
-
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor.[1] Do not dispose of TTACl down the drain or in general waste.[3][4]
-
Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste" and specify the contents as "this compound."
-
Segregate TTACl waste from other chemical waste streams to prevent incompatible reactions. It is incompatible with strong oxidizing agents.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting TTACl waste. Plastic containers are generally preferred for chemical waste.[5]
-
Ensure the container is kept tightly closed except when adding waste.[1][4]
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[6]
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]
-
The storage area should be well-ventilated and under the direct supervision of laboratory personnel.[6]
-
Provide secondary containment for the waste container to capture any potential leaks.[6]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[5]
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[2][3]
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7] Place the contaminated absorbent into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's EH&S department.
Quantitative Data for Chemical Waste Management
The following table summarizes general quantitative guidelines relevant to the management of hazardous chemical waste in a laboratory setting. Specific limits for this compound are not explicitly defined in the provided search results, so general federal and institutional guidelines should be followed.
| Parameter | Guideline | Source |
| pH for Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste. | [5] |
| Flash Point for Ignitability | Liquids with a flash point less than 140°F (60°C) are considered ignitable hazardous waste. | [5] |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | [5] |
| Acutely Toxic (P-listed) Waste Accumulation Limit | A maximum of one quart of liquid or one kilogram of solid acutely toxic waste may be accumulated. | [5] |
| Waste Storage Time Limit | Hazardous waste can be stored in an SAA for up to 12 months, provided accumulation limits are not exceeded. Some state regulations may require shorter timeframes (e.g., 90 days). | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. targetmol.com [targetmol.com]
- 3. Tetradecyl trimethyl ammonium chloride - Safety Data Sheet [chemicalbook.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Essential Safety and Operational Guide for Handling Tetradecyltrimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Tetradecyltrimethylammonium chloride. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[3][4] | To protect against splashes and dust that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., neoprene, nitrile).[3][5][6] | To prevent skin contact which can cause irritation.[1][7] Gloves must be inspected before use and disposed of properly after handling.[3][4] |
| Body Protection | Long-sleeved shirt and long pants, or a lab coat. For larger spills or significant exposure risk, chemical-resistant coveralls (e.g., Tychem 2000) are recommended.[5][8] | To protect skin from accidental contact.[7] |
| Respiratory Protection | A NIOSH-approved dust mask (e.g., N95) or a full-face respirator is required when dusts are generated or if working in a poorly ventilated area.[3][9] | To prevent respiratory tract irritation from inhalation of dust or aerosols.[1][10] |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots are recommended for spill cleanup.[11] | To protect feet from spills. |
Safe Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][10]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[10][12]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools to prevent fire from electrostatic discharge.[3]
Storage:
-
Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[1][7]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][13]
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[1][10] Remove contaminated clothing and wash it before reuse.[1][14] If skin irritation persists, get medical advice.[1] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][10] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[15] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[13][15] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[10]
-
Wear Appropriate PPE: Don full personal protective equipment as outlined in the table above before entering the spill area.
-
Containment: Prevent the spill from entering drains or waterways.[3][10]
-
Cleanup: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[10] If appropriate, moisten the spill first to prevent dusting.[13] For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[14]
-
Decontamination: Clean the spill area thoroughly with water and dispose of the cleaning materials in the same manner as the spilled chemical.[15]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[12][14]
-
Waste should be handled by a licensed waste disposal contractor.[14] Do not dispose of untreated waste into the sewer system.[14]
-
Contaminated packaging should be disposed of as unused product.[4]
Procedural Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Standard operating procedure for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C17H38N.Cl | CID 20708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Tetradecyl trimethyl ammonium chloride - Safety Data Sheet [chemicalbook.com]
- 11. epa.gov [epa.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. TRIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
